molecular formula C22H36O9 B11934107 Benzyl-PEG7-acid

Benzyl-PEG7-acid

Numéro de catalogue: B11934107
Poids moléculaire: 444.5 g/mol
Clé InChI: YZCWMBJKYDIQOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl-PEG7-acid is a useful research compound. Its molecular formula is C22H36O9 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H36O9

Poids moléculaire

444.5 g/mol

Nom IUPAC

3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C22H36O9/c23-22(24)6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,23,24)

Clé InChI

YZCWMBJKYDIQOU-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCC(=O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. It belongs to the polyethylene (B3416737) glycol (PEG) class of compounds, which are known for their biocompatibility, low toxicity, and solubility in aqueous solutions.[1] The structure of this compound incorporates a stable benzyl (B1604629) protecting group at one terminus and a reactive carboxylic acid group at the other, separated by a hydrophilic 7-unit PEG spacer. This distinct architecture allows for the covalent attachment of biomolecules, such as proteins, peptides, or antibodies, to other molecules of interest, including small molecule drugs or imaging agents. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. In this context, this compound can serve as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as a dedicated CAS number, quantitative solubility, and pKa are not consistently reported in publicly available sources.

PropertyValueSource/Comment
Molecular Formula C₂₂H₃₆O₉Alfa Chemistry
Molecular Weight 444.52 g/mol Alfa Chemistry
CAS Number Not consistently availableDifferent suppliers may list internal catalog numbers or CAS numbers of related structures.
Appearance Inferred to be a liquid or low-melting solidBased on properties of similar PEG compounds.
Purity Typically >95% or >98%As offered by various commercial suppliers.
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), halogenated solvents (e.g., DCM), and moderately soluble in water and alcohols. Insoluble to slightly soluble in non-polar aliphatic solvents (e.g., hexane).Qualitative prediction based on the amphiphilic structure and general solubility of benzyl esters and PEG compounds. Quantitative data is not readily available.
pKa of Carboxylic Acid Estimated to be ~4-5Based on the typical pKa of carboxylic acids. No specific experimental value has been found.

Molecular Structure

The structure of this compound consists of a benzyl group, a heptaethylene glycol spacer, and a terminal carboxylic acid.

Molecular Structure of this compound cluster_benzyl Benzyl Group cluster_peg PEG7 Spacer cluster_acid Carboxylic Acid C6H5 C₆H₅- CH2_benzyl CH₂- O_peg1 O- CH2CH2O_6 (CH₂CH₂O)₆- CH2_peg_end CH₂- CH2_acid CH₂- COOH COOH full_structure C₆H₅-CH₂-O-(CH₂CH₂O)₆-CH₂-CH₂-COOH

Caption: Molecular structure of this compound.

Experimental Protocols

Activation of this compound for Amine Conjugation

The carboxylic acid moiety of this compound can be activated to form an amine-reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This allows for efficient covalent conjugation to primary amines on proteins, peptides, or other molecules.

Materials and Reagents:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Molecule with a primary amine (e.g., protein, peptide) in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Protocol:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM.

  • Activation Reaction (In-situ):

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Benzyl-PEG7-NHS ester.

  • Conjugation to Amine-containing Molecule:

    • Add the activated Benzyl-PEG7-NHS ester solution directly to the solution containing the amine-containing molecule. The molar ratio of the PEG linker to the target molecule will depend on the desired degree of labeling and should be optimized for each specific application.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted NHS ester.

    • Remove the unreacted PEG linker and byproducts (e.g., dicyclohexylurea if DCC is used) by a suitable purification method such as dialysis, size-exclusion chromatography, or tangential flow filtration.

Experimental Workflow Diagram

Experimental Workflow for Amine Conjugation start Start: Prepare Reagents (this compound, EDC, NHS) activation Activation Step: Mix this compound, EDC, and NHS (15-30 min at RT) start->activation conjugation Conjugation Step: Add activated linker to amine-containing molecule (2-4h at RT or overnight at 4°C) activation->conjugation purification Purification: Remove excess reagents and byproducts (e.g., Dialysis, SEC) conjugation->purification end End: Purified Conjugate purification->end

Caption: Workflow for activating and conjugating this compound.

Applications in Drug Development

This compound is a versatile tool in modern drug development with several key applications:

  • PROTACs: As previously mentioned, it is frequently used as a linker in the synthesis of PROTACs, connecting the warhead that binds to the target protein and the ligand that recruits the E3 ligase. The length and flexibility of the PEG chain can be crucial for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be conjugated to lysine (B10760008) residues on an antibody, while the benzyl group can be deprotected to reveal a functional group for attaching a cytotoxic drug. The PEG spacer improves the solubility and reduces the aggregation of the ADC.

  • Pegylation: The process of attaching PEG chains to therapeutic proteins or peptides (pegylation) can improve their pharmacokinetic and pharmacodynamic properties. This compound can be used to introduce a short PEG chain, which can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of the biomolecule.

Role in PROTAC Signaling Pathway

Role of this compound Linker in PROTAC Action protac PROTAC linker This compound Linker protac->linker contains ternary_complex Ternary Complex Formation target_protein Target Protein linker->target_protein connects to e3_ligase E3 Ubiquitin Ligase linker->e3_ligase connects to ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome recruits degradation Degradation of Target Protein proteasome->degradation

Caption: this compound as a linker in the PROTAC pathway.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and the life sciences. Its defined structure, incorporating a stable benzyl group, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides a versatile platform for the synthesis of complex bioconjugates. While some specific physicochemical data points require further experimental determination, its utility in applications such as PROTACs and ADCs is well-established, offering a means to enhance the therapeutic properties of novel drug candidates. The provided experimental guidelines offer a starting point for the successful implementation of this compound in various bioconjugation strategies.

References

Benzyl-PEG7-acid structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of Benzyl-PEG7-acid, a heterobifunctional linker widely utilized in bioconjugation and drug delivery systems.

Core Concepts: Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a benzyl (B1604629) ether at one terminus and a carboxylic acid at the other. The benzyl group provides a stable, non-reactive terminus, while the seven repeating ethylene (B1197577) glycol units confer hydrophilicity, enhancing the solubility and pharmacokinetic properties of the conjugated molecule. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as proteins and peptides, through amide bond formation.

Chemical Structure and Formula

The systematic name for this compound is 2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid. Based on this, the definitive chemical structure and properties can be established.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Formula C₂₁H₃₄O₉
Molecular Weight 430.49 g/mol
CAS Number Not definitively assigned

Experimental Protocols

The terminal carboxylic acid of this compound is typically activated using carbodiimide (B86325) chemistry to facilitate conjugation to primary amines on biomolecules. The following is a detailed protocol for the conjugation of this compound to a generic protein using the EDC/NHS method.

Materials
  • This compound

  • Protein with available primary amines (e.g., Lysine residues)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure
  • Reagent Preparation :

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

    • Prepare a 10 mg/mL solution of EDC in Activation Buffer immediately before use.

    • Prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve the protein to be conjugated in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound :

    • In a microcentrifuge tube, add a 10-50 fold molar excess of the this compound stock solution to the protein solution.

    • Add a 2-fold molar excess of EDC solution relative to the this compound.

    • Add a 5-fold molar excess of Sulfo-NHS solution relative to the this compound.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to Protein :

    • Add the activated this compound mixture to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction :

    • Add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate :

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect fractions containing the purified protein-PEG conjugate.

Visualizations

Chemical Structure of this compound

Benzyl_PEG7_acid C6H5 C₆H₅ CH2_benzyl CH₂ C6H5->CH2_benzyl O1 O CH2_benzyl->O1 PEG_repeat (CH₂CH₂O)₆ O1->PEG_repeat CH2_acid CH₂ PEG_repeat->CH2_acid COOH COOH CH2_acid->COOH

Caption: Chemical Structure of this compound.

Experimental Workflow for Protein Conjugation

conjugation_workflow start Start: Prepare Reagents activate Activate this compound with EDC and Sulfo-NHS start->activate conjugate Conjugate to Protein (Primary Amines) activate->conjugate quench Quench Reaction with Tris Buffer conjugate->quench purify Purify Conjugate (Desalting Column) quench->purify end End: Purified Conjugate purify->end

Caption: EDC/NHS conjugation workflow.

In-Depth Technical Guide to the Synthesis of Benzyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl-PEG7-acid, a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The synthesis is a two-step process commencing with the mono-benzylation of heptaethylene glycol, followed by the oxidation of the resulting alcohol to the corresponding carboxylic acid. This guide offers detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a straightforward and efficient two-step reaction sequence. The first step involves a Williamson ether synthesis to selectively introduce a single benzyl (B1604629) protecting group onto one of the terminal hydroxyls of heptaethylene glycol. This mono-benzylation is crucial for achieving the desired bifunctionality. The second step is the oxidation of the remaining terminal alcohol of the Benzyl-PEG7-alcohol intermediate to a carboxylic acid, yielding the final product.

Synthesis_Workflow Heptaethylene_glycol Heptaethylene Glycol Step1 Step 1: Williamson Ether Synthesis (Mono-benzylation) Heptaethylene_glycol->Step1 Benzyl_bromide Benzyl Bromide Benzyl_bromide->Step1 NaH NaH, THF NaH->Step1 Benzyl_PEG7_alcohol Benzyl-PEG7-alcohol Step1->Benzyl_PEG7_alcohol Purification1 Purification (Column Chromatography) Benzyl_PEG7_alcohol->Purification1 Oxidation Step 2: Oxidation Purification1->Oxidation Benzyl_PEG7_acid This compound Oxidation->Benzyl_PEG7_acid TEMPO TEMPO, NaOCl, NaClO2 TEMPO->Oxidation Purification2 Purification & Characterization Benzyl_PEG7_acid->Purification2

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl-PEG7-alcohol

This procedure details the mono-benzylation of heptaethylene glycol using sodium hydride and benzyl bromide in a Williamson ether synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Heptaethylene glycol310.3710.0 g32.2
Sodium hydride (60% in mineral oil)24.001.42 g35.4
Benzyl bromide171.044.0 mL33.8
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated aq. NH4Cl-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---
Silica (B1680970) Gel (for column chromatography)---
Eluent (Hexane:Ethyl Acetate)---

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add heptaethylene glycol (10.0 g, 32.2 mmol) and dissolve in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.42 g of 60% dispersion in mineral oil, 35.4 mmol) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (4.0 mL, 33.8 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane:ethyl acetate as the eluent to separate the desired mono-benzylated product from unreacted starting material and the di-benzylated byproduct.

Step 2: Synthesis of this compound

This protocol describes the oxidation of Benzyl-PEG7-alcohol to the corresponding carboxylic acid using a TEMPO-catalyzed oxidation system.[1] This method is favored for its mild conditions, which help to prevent cleavage of the polyethylene (B3416737) glycol chain.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Benzyl-PEG7-alcohol400.495.0 g12.5
TEMPO156.2520 mg0.13
Sodium hypochlorite (B82951) (NaOCl, 10-15%)-1.0 mL-
Sodium chlorite (B76162) (NaClO2)90.442.8 g31.0
Acetonitrile (B52724)-50 mL-
Phosphate (B84403) buffer (0.67 M, pH 6.5)-25 mL-
Saturated aq. Na2SO3-20 mL-
Ethyl Acetate-100 mL-
1 M HCl---
Brine-30 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Dissolve Benzyl-PEG7-alcohol (5.0 g, 12.5 mmol) in acetonitrile (50 mL) in a 250 mL round-bottom flask.

  • Add the phosphate buffer (25 mL) and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add TEMPO (20 mg, 0.13 mmol) to the mixture.

  • In a separate beaker, prepare a solution of sodium chlorite (2.8 g, 31.0 mmol) in water (15 mL).

  • Slowly and simultaneously, add the sodium hypochlorite solution (1.0 mL) and the sodium chlorite solution to the reaction mixture over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na2SO3 solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by silica gel column chromatography if necessary, using a mobile phase of dichloromethane:methanol.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1Mono-benzylationNaH, Benzyl BromideTHF0 to RT12-1640-60
2OxidationTEMPO, NaOCl, NaClO2Acetonitrile/Water0 to RT2-485-95

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25-7.35 (m, 5H, Ar-H of benzyl group)

    • δ 4.55 (s, 2H, -O-CH₂-Ph)

    • δ 4.15 (s, 2H, -O-CH₂-COOH)

    • δ 3.60-3.75 (m, 24H, PEG backbone -O-CH₂-CH₂-O-)

    • A broad singlet corresponding to the carboxylic acid proton may be observed depending on the solvent and concentration.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 172.0 (C=O, carboxylic acid)

    • δ 138.0 (quaternary Ar-C of benzyl group)

    • δ 128.5, 127.8, 127.7 (Ar-C of benzyl group)

    • δ 73.3 (-O-CH₂-Ph)

    • δ 71.0-69.0 (PEG backbone -O-CH₂-CH₂-O-)

    • δ 68.8 (-O-CH₂-COOH)

High-Performance Liquid Chromatography (HPLC):

  • Purity assessment can be performed using a reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase. Detection can be achieved using an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) due to the lack of a strong UV chromophore in the PEG chain.

This comprehensive guide provides the necessary details for the successful synthesis, purification, and characterization of this compound, a critical tool for researchers in the field of drug development and bioconjugation.

References

Benzyl-PEG7-acid molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, applications, and relevant experimental protocols for Benzyl-PEG7-acid, a heterobifunctional linker commonly employed in pharmaceutical research and drug development.

Core Data Presentation

The following table summarizes the key quantitative data for this compound and its closely related analogues. This allows for a clear comparison of their properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C22H36O9444.54Not Available
Benzyl-PEG2-acidC11H14O4210.2393206-09-8[1]
Benzyl-PEG3-acidC13H18O5254.2791842-53-4[2]
Benzyl-PEG7-alcoholC21H36O8416.51423763-19-3[3][4]
Benzyl-PEG7-azideC21H35N3O7441.53868594-42-7[5]

Experimental Protocols

This compound is frequently utilized as a linker in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid group can be activated to react with primary amines on proteins or other molecules. Below is a general, yet detailed, experimental protocol for the conjugation of a PEG acid to an amine-containing molecule using EDC/NHS chemistry. This protocol can be adapted for this compound.

Protocol for Amine Conjugation using EDC/NHS Chemistry

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL in water or activation buffer) and NHS (e.g., 100 mg/mL in water or activation buffer) immediately before use.

    • Dissolve the amine-containing molecule in the conjugation buffer to the desired concentration.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the this compound solution.

    • Add a molar excess of EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 (Acid:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate. The reaction is most efficient at a pH of 4.5-7.2.

  • Conjugation to Amine:

    • Add the activated this compound (NHS-ester) solution to the solution of the amine-containing molecule. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.

    • The molar ratio of the activated linker to the amine-containing molecule should be optimized for the desired degree of labeling. Ratios can range from a slight excess to a large excess of the linker.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add the quenching buffer (e.g., Tris-HCl or glycine) to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography, depending on the properties of the final conjugate.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of this compound.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC PROTAC (with this compound linker) PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound Ub Ubiquitin Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded cluster_ternary cluster_ternary cluster_ternary->Ub Experimental_Workflow start Start: Design of Conjugate reagent_prep 1. Reagent Preparation (this compound, Protein, Buffers) start->reagent_prep activation 2. Activation of this compound (EDC/NHS Chemistry) reagent_prep->activation conjugation 3. Conjugation Reaction (Activated Linker + Protein) activation->conjugation quenching 4. Quenching of Reaction (e.g., Tris or Glycine) conjugation->quenching purification 5. Purification of Conjugate (e.g., Desalting Column) quenching->purification analysis 6. Characterization and Analysis (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis end End: Purified Conjugate analysis->end

References

Navigating the Solubility Landscape of Benzyl-PEG7-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the precise control over the solubility of linker molecules is paramount for successful and reproducible outcomes. Benzyl-PEG7-acid, a heterobifunctional linker, offers a versatile platform for conjugation strategies. Its polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, a crucial attribute for improving the pharmacokinetic properties of conjugated molecules. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its handling, and a logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of this compound

The solubility of this compound is governed by the interplay of its constituent chemical moieties: the hydrophobic benzyl (B1604629) group, the hydrophilic PEG7 chain, and the ionizable carboxylic acid. This tripartite structure dictates its behavior in various solvent systems. The presence of the PEG spacer generally promotes solubility in aqueous solutions.[1][2][3][4]

Key Factors Influencing Solubility:
  • pH of Aqueous Solutions: The terminal carboxylic acid group is the most significant determinant of solubility in aqueous media. At a pH above its pKa (typically around 4.5-5.0), the carboxylic acid deprotonates to form a more polar and, therefore, more water-soluble carboxylate salt. Conversely, in acidic conditions (pH < 4.5), the protonated carboxylic acid is less polar, leading to reduced aqueous solubility.

  • Organic Co-solvents: For creating concentrated stock solutions or solubilizing more hydrophobic conjugates of this compound, water-miscible organic solvents are indispensable. Common choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[5]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on the known properties of similar PEGylated molecules and general chemical principles, a qualitative assessment of its solubility in various common laboratory solvents can be provided.

SolventSolubility ProfileRemarks
Aqueous Buffers (pH > 7.0) HighThe carboxylic acid is deprotonated to the more soluble carboxylate form. Recommended for most biological applications.
Water (unbuffered) Moderate to LowSolubility is dependent on the final pH of the solution.
Acidic Water (pH < 5.0) LowThe carboxylic acid is protonated, significantly reducing aqueous solubility.
Dimethyl Sulfoxide (DMSO) HighAn excellent solvent for preparing high-concentration stock solutions.[5]
Dimethylformamide (DMF) HighSimilar to DMSO, suitable for creating concentrated stocks.[5]
Dichloromethane (DCM) HighA common organic solvent for this type of molecule.[5]
Methanol (MeOH) HighGenerally a good solvent for PEGylated compounds.
Ethanol (EtOH) HighAnother viable alcohol-based solvent.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffers

This protocol is recommended for the direct preparation of working solutions for bioconjugation or other aqueous-based assays.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Initial Suspension: Add a small amount of the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial to create a slurry.

  • pH Adjustment (if necessary): If the compound does not readily dissolve, the pH of the solution may be slightly acidic. While gently vortexing, add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise until the solid dissolves. This indicates the deprotonation of the carboxylic acid.

  • Final Dilution: Once the this compound is fully dissolved, add the remaining volume of the target buffer to achieve the desired final concentration.

  • Verification: Check the final pH of the solution and adjust if necessary. A brief sonication in a water bath can help to break up any small aggregates.

Protocol 2: Preparation of Concentrated Stock Solutions in Organic Solvents

This protocol is ideal for preparing high-concentration stock solutions for long-term storage or for applications where the addition of an organic co-solvent is acceptable.

  • Weighing: Accurately weigh the desired amount of this compound into a vial.

  • Solvent Addition: Add the required volume of a dry, water-miscible organic solvent (e.g., DMSO or DMF) to the vial.

  • Dissolution: Vortex the mixture until the this compound is completely dissolved. Gentle warming (to no more than 40°C) can be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, desiccated container to prevent moisture absorption.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the optimal solvent and conditions for solubilizing this compound for a specific application.

Solubility_Workflow start Start: Obtain this compound is_aqueous Aqueous Application? start->is_aqueous prep_buffer Prepare Aqueous Buffer (pH > 7.0) is_aqueous->prep_buffer Yes is_stock High Concentration Stock Needed? is_aqueous->is_stock No dissolve_aqueous Attempt to Dissolve in Buffer prep_buffer->dissolve_aqueous dissolved_aq Soluble? dissolve_aqueous->dissolved_aq success_aq Proceed with Aqueous Solution dissolved_aq->success_aq Yes adjust_ph Adjust pH with Dilute Base dissolved_aq->adjust_ph No adjust_ph->dissolve_aqueous prep_organic Select Organic Solvent (DMSO, DMF) is_stock->prep_organic Yes co_solvent Use Co-solvent Method is_stock->co_solvent No/Insoluble in Buffer dissolve_organic Dissolve in Organic Solvent prep_organic->dissolve_organic success_org Store Stock Solution (-20°C) dissolve_organic->success_org add_to_aqueous Add Organic Stock to Aqueous Buffer co_solvent->add_to_aqueous check_precipitation Check for Precipitation add_to_aqueous->check_precipitation success_co Proceed with Co-solvent Mixture check_precipitation->success_co No reduce_conc Reduce Final Concentration check_precipitation->reduce_conc Yes reduce_conc->add_to_aqueous

Caption: A decision-making workflow for the solubilization of this compound.

By understanding the chemical nature of this compound and following systematic protocols, researchers can ensure its effective use in a wide range of applications, from fundamental research to the development of novel therapeutics.

References

Unraveling the Role of Benzyl-PEG7-acid in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-acid is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It is crucial to understand that this compound does not possess an independent mechanism of action in a biological context. Instead, its significance lies in its structural role within a PROTAC molecule, enabling the PROTAC's overall mechanism of action: targeted protein degradation.

This technical guide elucidates the function of this compound as a PROTAC linker and details the broader mechanism of action of the PROTACs that incorporate it. We will delve into the critical role of the linker in ternary complex formation, provide illustrative experimental protocols for evaluating PROTAC efficacy, and present quantitative data from relevant studies.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs), often those implicated in disease. A PROTAC molecule typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as this critical linker.

The mechanism unfolds in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex (POI-PROTAC-E3 ligase). The linker, in this case containing the Benzyl-PEG7 moiety, plays a crucial role in enabling this complex to form by providing the appropriate length, flexibility, and geometry.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins.

  • Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation, acting catalytically.

The properties of the linker are paramount to the success of a PROTAC. The length, rigidity, and composition of the linker, such as the polyethylene (B3416737) glycol (PEG) chain in this compound, influence the stability and conformation of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.

Core Function of this compound as a Linker

The this compound linker offers several key attributes for PROTAC design:

  • Hydrophilicity: The seven-unit PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.

  • Optimal Length and Flexibility: The PEG7 unit provides a specific spatial separation between the two ligands, which is often empirically determined to be optimal for the formation of a stable and productive ternary complex for a given POI and E3 ligase pair.

  • Benzyl (B1604629) Group: The benzyl group can provide a rigid attachment point and may engage in favorable hydrophobic interactions within the ternary complex, potentially enhancing its stability.

  • Terminal Carboxylic Acid: The "acid" functional group provides a convenient chemical handle for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand during the synthesis of the final PROTAC molecule.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core PROTAC mechanism and a typical experimental workflow for evaluating a PROTAC's efficacy.

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (containing this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer E2 E2-Ub E2->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Proteasome->E3 Release Peptides Degraded Peptides Proteasome->Peptides Degradation Experimental_Workflow start Start: Cell Culture treatment Treat cells with PROTAC (containing this compound linker) start->treatment incubation Incubate for a defined time course (e.g., 2, 4, 8, 16, 24 hours) treatment->incubation lysis Cell Lysis incubation->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blot / Immunoblotting protein_quant->western_blot data_analysis Data Analysis: - Densitometry - Calculate DC50 and Dmax western_blot->data_analysis end End: Determine Degradation Efficacy data_analysis->end

Applications of Benzyl-PEG7-acid in Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-acid is a heterobifunctional linker molecule that has garnered significant attention in the field of biochemistry, particularly in the development of novel therapeutics and research tools. This molecule incorporates three key chemical features: a benzyl (B1604629) group, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. The benzyl group serves as a stable protecting group for the hydroxyl end of the PEG chain, which can be deprotected under specific conditions. The hydrophilic PEG7 spacer enhances solubility and provides optimal spatial separation between conjugated molecules. The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule ligands, through amide bond formation.

This technical guide provides a comprehensive overview of the applications of this compound in biochemistry, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the surface modification of biomaterials. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.

Core Applications of this compound

The unique trifunctional nature of this compound makes it a versatile tool for a range of biochemical applications.

PROTAC Linkers for Targeted Protein Degradation

The most prominent application of this compound and its derivatives is in the construction of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]

The linker is a critical component of a PROTAC, as its length and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[2] PEG linkers, such as the one derived from this compound, are frequently employed due to their ability to:

  • Enhance Solubility: The hydrophilic nature of the PEG chain improves the solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity.[3]

  • Provide Optimal Spacing: The linker's length is critical for inducing a productive ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into proximity.[4] Systematic studies have shown that the optimal PEG linker length is target-dependent.[1]

  • Improve Pharmacokinetic Properties: PEGylation is a well-established strategy to improve the pharmacokinetic profiles of therapeutic molecules.

The carboxylic acid moiety of this compound provides a convenient handle for conjugation to an amine-containing ligand (either for the POI or the E3 ligase) via amide bond formation. The benzyl-protected end can be deprotected to reveal a hydroxyl group, which can then be further functionalized for attachment to the other ligand.

The length of the PEG linker is a crucial parameter that must be optimized for each PROTAC system. The following table summarizes data from comparative studies on the effect of linker length on the degradation efficiency (DC50 and Dmax) of different PROTACs. While specific data for a 7-unit PEG linker is not always available, the general trend highlights the importance of linker optimization.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG~1218>95
BRD4VHLPEG~168.1>95
BRD4VHLPEG~204.9>95
BTKCereblonPEG4 PEG unitsPotentHigh
BTKCereblonPEG6 PEG unitsMore PotentHigh
HDAC3VHLAmide-640-
HDAC3VHLAmide-44077

Note: This table presents illustrative data from various sources to highlight the general trends in linker optimization. DC50 and Dmax values are highly dependent on the specific cell line, treatment time, and experimental conditions.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Protein Degradation (Amino Acids) Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Culture & Treatment (with PROTAC) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (Target Protein & Loading Control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry, DC50/Dmax Calculation) I->J

Caption: Experimental workflow for Western Blot analysis.

Linkers for Antibody-Drug Conjugates (ADCs)

This compound can also be utilized in the development of ADCs. ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker in an ADC plays a crucial role in the stability, solubility, and pharmacokinetic properties of the conjugate, as well as in the mechanism of drug release.

PEG linkers, including those derived from this compound, offer several advantages in ADC design:

  • Increased Hydrophilicity: Many potent cytotoxic drugs are hydrophobic. The inclusion of a hydrophilic PEG linker can improve the overall solubility of the ADC, reducing the risk of aggregation.

  • Enhanced Pharmacokinetics: PEGylation can extend the circulation half-life of the ADC by shielding it from proteolytic degradation and reducing renal clearance.

  • Improved Stability: The PEG chain can provide a stable connection between the antibody and the drug, preventing premature drug release in circulation.

The carboxylic acid of this compound can be used to conjugate the linker to the antibody (e.g., via surface lysine (B10760008) residues) or to the cytotoxic drug, depending on the overall synthetic strategy.

Surface Modification of Biomaterials and Nanoparticles

The covalent attachment of PEG chains (PEGylation) to the surface of biomaterials and nanoparticles is a widely used strategy to improve their biocompatibility and performance in biological systems. This compound can be employed for this purpose. The carboxylic acid group can be activated to react with amine groups on the surface of a material, covalently attaching the PEG linker.

The benefits of surface PEGylation include:

  • Reduced Non-specific Protein Adsorption: The hydrophilic and flexible PEG chains create a "stealth" layer that repels proteins, preventing the formation of a protein corona that can trigger an immune response and lead to rapid clearance from circulation.

  • Enhanced Stability: PEGylation can prevent the aggregation of nanoparticles in biological fluids.

  • Improved Biocompatibility: By masking the surface of the material, PEGylation can reduce its immunogenicity.

The benzyl-protected end of the immobilized linker can be deprotected to introduce a hydroxyl group on the surface, which can then be used for the attachment of targeting ligands, imaging agents, or other functional molecules.

Experimental Protocols

The following are detailed, representative protocols for the key applications of this compound. These protocols may require optimization for specific molecules and experimental systems.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, involving the initial formation of an amide bond with one ligand, followed by deprotection and coupling to the second ligand.

Step 1: Amide Coupling of this compound to an Amine-containing Ligand (Ligand 1)

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine-containing Ligand 1 (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the Amine-containing Ligand 1 to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Benzyl-PEG7-Ligand 1 conjugate.

Step 2: Deprotection of the Benzyl Group and Coupling to Ligand 2

  • Reagents and Materials:

    • Benzyl-PEG7-Ligand 1 conjugate (1.0 eq)

    • Palladium on carbon (10 wt. %)

    • Hydrogen gas

    • Methanol (B129727) or Ethanol

    • Ligand 2 with a reactive group (e.g., carboxylic acid for amide coupling)

    • Coupling reagents (e.g., HATU, DIPEA if Ligand 2 is a carboxylic acid)

  • Procedure:

    • Dissolve the Benzyl-PEG7-Ligand 1 conjugate in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon.

    • Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the deprotected product (HO-PEG7-Ligand 1).

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • The crude HO-PEG7-Ligand 1 can be purified by chromatography or used directly in the next step.

    • Couple the HO-PEG7-Ligand 1 to Ligand 2 using appropriate coupling chemistry (e.g., if Ligand 2 is a carboxylic acid, follow a similar procedure to Step 1).

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Determination of PROTAC-mediated Protein Degradation by Western Blot
  • Cell Plating and Treatment:

    • Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values using non-linear regression analysis.

Protocol 3: Conjugation of this compound to a Primary Amine on a Protein

This protocol describes the activation of the carboxylic acid of this compound to an NHS ester for subsequent reaction with primary amines on a protein.

  • Reagents and Materials:

    • This compound

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

    • Anhydrous DMF or DMSO

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

    • Desalting column or dialysis cassette

  • Procedure:

    • Activation of this compound:

      • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-100 mM.

      • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the same solvent to a similar concentration.

      • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to 1 equivalent of the this compound solution.

      • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Benzyl-PEG7-NHS ester.

    • Protein Conjugation:

      • Ensure the protein solution is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

      • Add the freshly prepared Benzyl-PEG7-NHS ester solution to the protein solution. The molar ratio of the NHS ester to the protein will determine the degree of labeling and should be optimized for each protein (start with a 10- to 20-fold molar excess).

      • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

      • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 15 minutes.

    • Purification:

      • Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

    • Characterization:

      • The degree of labeling can be determined using various methods, such as MALDI-TOF mass spectrometry or by co-opting a quantifiable feature of the linker if further modified.

Conclusion

This compound is a versatile and valuable tool in modern biochemistry and drug discovery. Its well-defined structure, incorporating a protected hydroxyl group, a hydrophilic PEG spacer, and a reactive carboxylic acid, enables a wide range of applications. As a linker in PROTACs, it facilitates the targeted degradation of disease-causing proteins. In ADCs, it can improve the pharmacological properties of these targeted therapies. Furthermore, its use in surface modification enhances the biocompatibility of materials for in vivo applications. The experimental protocols provided in this guide serve as a starting point for researchers to harness the potential of this compound in their own investigations. As the field of targeted therapeutics continues to evolve, the demand for well-designed and versatile linkers like this compound is expected to grow.

References

Benzyl-PEG7-acid as a Bifunctional Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, bifunctional linkers are critical components in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers bridge a targeting moiety and an effector molecule, and their chemical properties significantly influence the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various classes of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence due to their ability to enhance solubility, reduce immunogenicity, and provide spatial separation between the conjugated molecules.

This technical guide provides a comprehensive overview of Benzyl-PEG7-acid, a heterobifunctional linker featuring a benzyl-protected hydroxyl group at one terminus and a carboxylic acid at the other, connected by a seven-unit PEG chain. The benzyl (B1604629) group serves as a stable protecting group for the hydroxyl functionality, allowing for selective reactions involving the carboxylic acid. The PEG7 spacer offers a balance of hydrophilicity and defined length, which is crucial for optimizing the performance of the final bioconjugate. This document will detail the physicochemical properties, synthesis, experimental protocols for conjugation, and applications of this compound in drug development.

Physicochemical Properties of this compound

The rational design of bioconjugates requires a thorough understanding of the linker's physical and chemical characteristics. The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C23H38O10Calculated
Molecular Weight 474.54 g/mol Calculated
Appearance Colorless to light yellow oilInferred from similar compounds
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.Inferred from similar compounds
Purity ≥95%[]
Storage Store at -20°C, desiccated.[]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that typically starts from a commercially available PEG diol. A plausible synthetic route is outlined below. The benzyl group's stability under a wide range of reaction conditions makes it an ideal protecting group for one of the terminal hydroxyls while the other is converted to a carboxylic acid.[2]

Proposed Synthetic Scheme:

Synthesis cluster_0 Synthetic Pathway Heptaethylene_glycol Heptaethylene glycol (HO-(CH2CH2O)7-H) Monobenzylated_PEG Mono-benzylated PEG (BnO-(CH2CH2O)7-H) Heptaethylene_glycol->Monobenzylated_PEG 1. NaH 2. Benzyl Bromide Tosyl_activated_PEG Tosyl-activated PEG (BnO-(CH2CH2O)7-OTs) Monobenzylated_PEG->Tosyl_activated_PEG TsCl, Pyridine Nitrile_PEG Nitrile-terminated PEG (BnO-(CH2CH2O)7-CN) Tosyl_activated_PEG->Nitrile_PEG NaCN, DMSO Benzyl_PEG7_acid This compound (BnO-(CH2CH2O)7-COOH) Nitrile_PEG->Benzyl_PEG7_acid Acid or Base Hydrolysis Conjugation_Workflow Start Start: This compound Activation Activation: + EDC, NHS Start->Activation NHS_Ester Intermediate: Benzyl-PEG7-NHS ester Activation->NHS_Ester Conjugation Conjugation: + Protein-NH2 NHS_Ester->Conjugation Conjugate Product: Protein-NHCO-PEG7-Bn Conjugation->Conjugate Purification Purification: (e.g., SEC) Conjugate->Purification Final_Product Final Product: Purified Conjugate Purification->Final_Product ADC_Formation Antibody Antibody -NH2 Step1 EDC/NHS Coupling Antibody->Step1 Linker This compound HOOC-PEG7-Bn Linker->Step1 Intermediate1 Antibody-Linker Ab-NHCO-PEG7-Bn Step1->Intermediate1 Step2 Deprotection (H2, Pd/C) Intermediate1->Step2 Intermediate2 Deprotected Conjugate Ab-NHCO-PEG7-OH Step2->Intermediate2 Step3 Payload Conjugation Intermediate2->Step3 Payload Payload with reactive group Payload->Step3 ADC Final ADC Ab-NHCO-PEG7-O-Payload Step3->ADC

References

The Benzyl Group: A Linchpin in Modern Bioconjugation and Drug Delivery Utilizing Benzyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the precise control of molecular architecture is paramount. Heterobifunctional linkers, such as Benzyl-PEG7-acid, have emerged as critical tools, enabling the covalent linkage of disparate molecular entities with a high degree of control and specificity. The strategic incorporation of a benzyl (B1604629) group within this linker architecture is not a trivial choice; it imparts a unique combination of stability and selective reactivity that is essential for complex, multi-step synthetic strategies. This technical guide provides a comprehensive exploration of the role of the benzyl group in this compound, detailing its function as a robust protecting group, its impact on the linker's physicochemical properties, and its application in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

The Core Functionality of the Benzyl Group: A Robust Orthogonal Protecting Group

The primary role of the benzyl group in this compound is to serve as a stable and reliable protecting group for the terminal alcohol of the polyethylene (B3416737) glycol (PEG) chain. In the context of organic synthesis, a protecting group is a molecular moiety that is temporarily attached to a functional group to prevent it from reacting during subsequent chemical transformations. The benzyl group, forming a benzyl ether with the PEG chain, is particularly well-suited for this purpose due to its exceptional stability across a wide range of reaction conditions.[]

Key Advantages of the Benzyl Protecting Group:

  • Broad Chemical Stability: Benzyl ethers are highly resistant to both strongly acidic and basic conditions, as well as to many oxidizing and reducing agents.[] This chemical inertness is crucial in multi-step syntheses where the PEG linker must remain intact while other parts of the molecule are being modified.

  • Orthogonal Deprotection: The removal of the benzyl group is typically achieved through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst).[2] This deprotection method is exceptionally mild and highly specific, leaving other sensitive functional groups, such as esters, amides, and many other protecting groups, unaffected.[] This "orthogonality" is a critical feature that allows for the selective deprotection of the benzyl-protected alcohol at a desired stage of the synthesis, without disturbing other protected functionalities within the molecule.

The following diagram illustrates the orthogonal relationship between the benzyl group and other common protecting groups, such as the acid-labile Boc group.

Orthogonal_Protection Orthogonal Protection Strategy Molecule Peptide with Protected Side Chains Boc_Protected_Amine N-terminal Amine (Boc-protected) Molecule->Boc_Protected_Amine Benzyl_Protected_Hydroxyl Serine Side Chain (Benzyl-protected) Molecule->Benzyl_Protected_Hydroxyl Acid_Cleavage Treat with Trifluoroacetic Acid (TFA) Boc_Protected_Amine->Acid_Cleavage Selective Removal Hydrogenolysis Treat with H2, Pd/C Boc_Protected_Amine->Hydrogenolysis Stable Benzyl_Protected_Hydroxyl->Acid_Cleavage Stable Benzyl_Protected_Hydroxyl->Hydrogenolysis Selective Removal Deprotected_Amine Free N-terminal Amine Acid_Cleavage->Deprotected_Amine Intact_Benzyl Benzyl-protected Serine (Intact) Acid_Cleavage->Intact_Benzyl Deprotected_Hydroxyl Free Serine Hydroxyl Hydrogenolysis->Deprotected_Hydroxyl Intact_Boc Boc-protected Amine (Intact) Hydrogenolysis->Intact_Boc

Caption: Orthogonal deprotection of Boc and Benzyl groups.

Physicochemical Properties and Data Presentation

The this compound molecule is an amphiphilic structure, with the benzyl group contributing a hydrophobic character and the PEG chain and carboxylic acid providing hydrophilicity.[][3] This balance of properties is crucial for its function as a linker, influencing the solubility and pharmacokinetic profile of the final conjugate.

PropertyDescriptionValue/Characteristic
Molecular Formula C₂₁H₃₄O₉-
Molecular Weight 430.49 g/mol -
Appearance White to off-white solid or viscous oilDependent on purity
Solubility Soluble in water and many organic solvents (e.g., DMF, DMSO, Dichloromethane)[4]The PEG chain enhances aqueous solubility, while the benzyl group contributes to solubility in organic media.
pKa of Carboxylic Acid The acidity of the terminal carboxylic acidEstimated to be in the range of 4-5, typical for carboxylic acids.[5]
Stability Chemical stability of the benzyl ether linkageHighly stable under acidic and basic conditions.

Comparative Stability of Protected PEG Linkers

To underscore the robustness of the benzyl protecting group, the following table presents illustrative data from a forced degradation study comparing a benzyl-protected PEG linker with other commonly used protected PEG linkers.

Protecting GroupLinker% Intact after 24h in 1M HCl% Intact after 24h in 1M NaOH
Benzyl Benzyl-PEG-OH>98%>98%
tert-Butyl Ether t-Bu-PEG-OH<5%>98%
Fmoc Fmoc-NH-PEG-OH>98%<5%
Data is illustrative and sourced from a comparative guide. Actual results may vary based on specific experimental conditions.[5]

This data clearly demonstrates the superior stability of the benzyl ether linkage to both strongly acidic and basic environments, in stark contrast to the acid-labile tert-butyl ether and the base-labile Fmoc group.[5]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound in research and development. The following sections provide step-by-step methodologies for the synthesis, deprotection, and conjugation of this versatile linker.

Synthesis of this compound (A Plausible Protocol)

The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This protocol is a plausible route based on standard organic chemistry principles.

Materials:

  • Heptaethylene glycol

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Monobenzylation of Heptaethylene Glycol:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptaethylene glycol (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to isolate the monobenzylated heptaethylene glycol (Benzyl-PEG7-alcohol).

  • Oxidation to Carboxylic Acid:

    • Dissolve the purified Benzyl-PEG7-alcohol (1 equivalent) in acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise until a persistent orange-brown color is observed.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Quench the reaction by adding isopropanol (B130326) until the solution turns green.

    • Filter the mixture through a pad of celite and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Deprotection of the Benzyl Group via Catalytic Hydrogenolysis

This protocol describes the standard procedure for the removal of the benzyl protecting group to yield the free hydroxyl group.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous, degassed solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous, degassed solvent.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected HO-PEG7-acid.

Conjugation of this compound to a Primary Amine

This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule) using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Amine-containing substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4, or MES buffer pH 6.0 for a two-step reaction)

Procedure (One-Pot Method):

  • Dissolve the amine-containing substrate in the reaction buffer.

  • In a separate vial, dissolve this compound (typically 5-20 molar excess to the amine), EDC (1.2 equivalents to the PEG-acid), and NHS (1.2 equivalents to the PEG-acid) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add the activated this compound solution to the solution of the amine-containing substrate.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C with gentle stirring.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) or hydroxylamine.

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC to remove unreacted reagents and byproducts.

Application in PROTACs: A Signaling Pathway Perspective

A prominent and powerful application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, often constructed using a PEG chain, is a critical component of a PROTAC, as its length and composition dictate the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

The synthesis of a PROTAC often involves a multi-step sequence where the benzyl-protected PEG linker is first conjugated to one of the ligands. The benzyl group ensures that the other end of the linker remains unreactive until it is selectively deprotected for conjugation to the second ligand.

The following diagram illustrates the general mechanism of action of a PROTAC, a process enabled by linkers such as this compound.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (E3 Ligase Ligand - Linker - Target Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (Protein of Interest) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Recruitment Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of the benzyl-protected PEG linker.

PROTAC_Synthesis_Workflow Generalized PROTAC Synthesis Workflow Start_Materials Starting Materials Bn_PEG_Acid This compound Start_Materials->Bn_PEG_Acid Ligand_1 E3 Ligase Ligand (with amine handle) Start_Materials->Ligand_1 Ligand_2 Target Protein Ligand (with reactive group) Start_Materials->Ligand_2 Step_1 Step 1: Amide Coupling (EDC/NHS) Bn_PEG_Acid->Step_1 Ligand_1->Step_1 Step_4 Step 4: Final Conjugation Ligand_2->Step_4 Intermediate_1 Intermediate 1 (Ligand 1 - PEG7 - Benzyl) Step_1->Intermediate_1 Step_2 Step 2: Benzyl Deprotection (H2, Pd/C) Intermediate_1->Step_2 Intermediate_2 Intermediate 2 (Ligand 1 - PEG7 - OH) Step_2->Intermediate_2 Step_3 Step 3: Activation of Hydroxyl (e.g., Mesylation) Intermediate_2->Step_3 Intermediate_3 Intermediate 3 (Ligand 1 - PEG7 - OMs) Step_3->Intermediate_3 Intermediate_3->Step_4 Final_PROTAC Final PROTAC Molecule Step_4->Final_PROTAC

References

The Pivotal Role of the PEG7 Spacer in Benzyl-PEG7-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of efficacy. This technical guide delves into the significance of the polyethylene (B3416737) glycol (PEG) spacer, specifically the seven-unit PEG chain (PEG7) found in linkers like Benzyl-PEG7-acid. We will explore its impact on the physicochemical and pharmacological properties of bifunctional molecules, provide detailed experimental protocols for their evaluation, and present quantitative data to inform rational drug design.

Introduction to Bifunctional Linkers and the Importance of the PEG Spacer

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far more than a passive spacer; its length, flexibility, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[3]

PEG linkers have emerged as a favored scaffold in PROTAC design due to their unique properties:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of often lipophilic PROTAC molecules.[4][5] This can positively impact cell permeability and overall bioavailability.

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, making it a suitable component for therapeutic agents.

  • Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the two ligands to achieve a productive ternary complex. The inherent flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for binding.

The Significance of the PEG7 Spacer

The seven-unit PEG spacer represents a specific length that has been found to be effective in numerous PROTAC designs. While the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, a PEG7 spacer often strikes a balance between being long enough to avoid steric hindrance between the two proteins and short enough to facilitate a stable and productive ternary complex. A linker that is too short may prevent the formation of the ternary complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility and a less stable complex.

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. While a direct comparison involving a PEG7 linker is not always available, the data demonstrates the critical importance of linker length optimization.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4 CRBNPEG0 PEG units< 0.5 µMNot Specified
PEG1-2 PEG units> 5 µMNot Specified
PEG4-5 PEG units< 0.5 µMNot Specified
TBK1 VHLAlkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
BTK CRBNPEGNot Specified2.297
ERα VHLPEG12Less PotentNot Specified
PEG16More PotentNot Specified

Note: The data presented is compiled from multiple sources and for different PROTAC systems. The optimal linker length is target- and E3 ligase-dependent and must be determined empirically.

Experimental Protocols

General Protocol for PROTAC Synthesis using an Amine-PEG-Acid Linker

This protocol outlines the general steps for the synthesis of a PROTAC via amide bond formation, a common method for incorporating linkers like this compound. This process typically involves the coupling of one of the ligands (with a free amine or carboxylic acid) to the linker, followed by deprotection and coupling to the second ligand.

Step 1: Amide Coupling of Ligand A (with carboxylic acid) to an Amine-PEG-Linker

  • Reagents and Materials:

    • Ligand A-COOH (1.0 eq)

    • H2N-PEG7-O-Benzyl (or similar amine-functionalized PEG linker) (1.1 eq)

    • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Ligand A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-functionalized PEG linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Ligand A-PEG-Linker conjugate.

Step 2: Deprotection of the Linker (if necessary)

  • Procedure:

    • If a protecting group (e.g., Benzyl) is present on the linker, it must be removed before coupling the second ligand. For a benzyl (B1604629) group, this is typically achieved through hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Step 3: Amide Coupling of the Deprotected Linker to Ligand B (with carboxylic acid)

  • Procedure:

    • Follow the procedure outlined in Step 1, using the deprotected Ligand A-PEG-Linker and Ligand B-COOH as the coupling partners.

    • After purification, the final PROTAC molecule is obtained.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cell culture reagents

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Seeding and Treatment:

      • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.

    • Cell Lysis:

      • After treatment, wash the cells with ice-cold PBS.

      • Lyse the cells by adding lysis buffer and incubating on ice.

      • Clarify the lysates by centrifugation to remove cell debris.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE:

      • Normalize the protein concentration of all samples with lysis buffer.

      • Add Laemmli sample buffer and boil the samples to denature the proteins.

      • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Protein Transfer:

      • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate to the membrane.

      • Capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Treatment with PROTAC Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blotting (Transfer to Membrane) SDS_PAGE->Western_Blot Immunoblot Immunoblotting (Primary & Secondary Antibodies) Western_Blot->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis End End Analysis->End

Caption: Western Blot Experimental Workflow.

Conclusion

The this compound linker, and more broadly the PEG7 spacer, represents a valuable tool in the design of potent and effective PROTACs. Its physicochemical properties contribute to improved solubility and permeability, while its length often provides an optimal scaffold for the formation of a productive ternary complex. The successful development of novel PROTAC-based therapeutics is contingent on the careful and systematic optimization of the linker. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of these promising next-generation drugs.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Benzyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to induce the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, and cell permeability.[4]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable properties.[4][5] The incorporation of a PEG chain, such as in Benzyl-PEG7-acid, offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[6]

  • Improved Permeability: The relationship between PEG linkers and cell permeability is complex, but an optimized PEG linker can help shield the polar surface area of the PROTAC, potentially improving its ability to cross cell membranes.

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] The 7-unit PEG chain of this compound provides a specific length that can be optimal for certain target-E3 ligase pairs.

  • Synthetic Tractability: Bifunctional PEG linkers allow for the modular and convergent synthesis of PROTACs.[5]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, along with representative data and visualizations to guide researchers in this field.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves the sequential coupling of the linker to the E3 ligase ligand and the warhead (or vice versa). A common approach is to first couple the this compound to an amine-functionalized E3 ligase ligand, followed by coupling to the warhead.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis reagent1 This compound intermediate E3 Ligase-Linker Intermediate reagent1->intermediate Amide Coupling (HATU, DIPEA) reagent2 E3 Ligase Ligand (amine-functionalized) reagent2->intermediate reagent3 Warhead (amine-functionalized) protac Final PROTAC reagent3->protac intermediate->protac Amide Coupling (HATU, DIPEA)

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

The following protocols describe the key steps in the synthesis of a PROTAC using this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of this compound to an E3 Ligase Ligand

This protocol details the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative).

Reagents and Materials:

  • This compound (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[7]

  • Add the amine-functionalized E3 ligase ligand to the reaction mixture.[7]

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

Protocol 2: Deprotection of the Benzyl (B1604629) Group (if necessary)

If the benzyl group on the PEG linker is used as a protecting group for a terminal alcohol that needs to be functionalized further, it can be removed by hydrogenolysis. However, in the context of using this compound, the benzyl group is typically a stable terminal moiety. If a derivative with a cleavable benzyl ether is used, the following protocol is a general guide.

Reagents and Materials:

  • E3 Ligase Ligand-Linker Intermediate

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas supply (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the E3 ligase ligand-linker intermediate in methanol or ethanol.

  • Carefully add Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 3: Coupling of the E3 Ligase-Linker Intermediate to the Warhead

This protocol describes the final step of PROTAC synthesis, where the deprotected linker-E3 ligase intermediate (with a newly formed carboxylic acid or other functional group) is coupled to an amine-functionalized warhead. If this compound was initially coupled to an amine on the warhead, this step would involve coupling the resulting intermediate to the E3 ligase ligand.

Reagents and Materials:

  • E3 Ligase-Linker Intermediate (with a terminal functional group for coupling) (1.0 eq)

  • Amine-functionalized Warhead (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1, using the E3 ligase-linker intermediate and the amine-functionalized warhead as the coupling partners.[7]

  • Purify the final PROTAC by preparative HPLC.

Data Presentation

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair to achieve optimal degradation efficacy.[8] The following tables summarize representative data on the effect of linker length on PROTAC activity for different targets.

Table 1: Effect of Linker Length on Degradation of Estrogen Receptor α (ERα) [8]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
16100>95
205>95
2425>95
28100>95

Table 2: Effect of Linker Length on Degradation of TANK-binding kinase 1 (TBK1) [3]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
21396
2929276

Table 3: Physicochemical Properties of Representative PROTACs with PEG Linkers [4]

PROTACLinker CompositioncLogPTPSAHBDHBA
PROTAC AAlkyl5.8150510
PROTAC BPEG25.2168512
PROTAC CPEG44.6187514

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Mechanism of Action and Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[9]

PROTAC_Mechanism cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

A well-studied example is the degradation of the BET protein BRD4, a transcriptional coactivator implicated in cancer.[2] The degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, such as the proto-oncogene c-MYC and the histone methyltransferase EZH2, thereby inhibiting cancer cell proliferation.[9]

BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling Pathway BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Degradation cMYC c-MYC BRD4->cMYC Transcriptional Activation EZH2 EZH2 BRD4->EZH2 Transcriptional Activation Proliferation Cancer Cell Proliferation cMYC->Proliferation EZH2->Proliferation

Caption: Simplified signaling pathway of BRD4 degradation by a PROTAC.

Conclusion

This compound is a versatile linker for the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and a defined length that can be advantageous for optimizing PROTAC efficacy. The protocols and data presented here provide a framework for researchers to incorporate this and similar PEG linkers into their PROTAC design and development programs. Systematic optimization of the linker is a critical step in the generation of potent and selective protein degraders with drug-like properties.

References

Application Notes and Protocols for Conjugating Benzyl-PEG7-acid to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can enhance protein solubility, extend circulating half-life, reduce immunogenicity, and improve stability against proteolytic degradation.[1][2] Benzyl-PEG7-acid is a heterobifunctional linker containing a benzyl (B1604629) group for potential aromatic interactions or as a stable protecting group, a hydrophilic 7-unit polyethylene glycol spacer, and a terminal carboxylic acid for conjugation to proteins.

This document provides a detailed protocol for the conjugation of this compound to primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on a target protein using the carbodiimide (B86325) crosslinker EDC in conjunction with N-hydroxysuccinimide (NHS).

Principle of the Reaction

The conjugation of this compound to a protein is a two-step process. First, the carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0).[5]

In the second step, the NHS-activated Benzyl-PEG7 is introduced to the protein solution at a physiological or slightly alkaline pH (7.2-8.5). The primary amine groups on the protein surface nucleophilically attack the NHS ester, resulting in the formation of a stable amide bond and release of NHS.

Materials and Methods

Materials
  • Target Protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification Columns: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 2-Mercaptoethanol (optional, for quenching EDC)

  • Hydroxylamine-HCl (optional, for quenching NHS ester)

Equipment
  • pH meter

  • Stir plate and stir bars

  • Reaction vials

  • Spectrophotometer

  • Chromatography system (e.g., FPLC or HPLC)

  • Centrifugal filters for buffer exchange and concentration

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare the target protein in the Activation Buffer at a concentration of 1-10 mg/mL. If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using a desalting column or dialysis.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • EDC and NHS/Sulfo-NHS Stock Solutions: Prepare fresh 100 mM solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

Two-Step Conjugation Protocol

This protocol is recommended to minimize protein-protein crosslinking.

Step 1: Activation of this compound

  • In a microcentrifuge tube, combine the desired molar equivalents of this compound stock solution with 1.1-1.5 equivalents of EDC and 1.1-1.5 equivalents of NHS (or Sulfo-NHS).

  • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Benzyl-PEG7-NHS ester.

Step 2: Conjugation to the Protein

  • Adjust the pH of the protein solution to 7.2-8.0 by adding the Conjugation Buffer.

  • Add the activated Benzyl-PEG7-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized for each specific protein. A starting point is often a 10 to 20-fold molar excess of the PEG linker.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

One-Pot Conjugation Protocol

This protocol is simpler but may result in some protein-protein crosslinking.

  • To the protein solution in Activation Buffer, add the desired molar excess of this compound.

  • Add 1.1-1.5 molar equivalents of NHS (or Sulfo-NHS) relative to the PEG linker.

  • Add 1.1-1.5 molar equivalents of EDC relative to the PEG linker.

  • Allow the reaction to proceed at room temperature for 2 hours.

Quenching the Reaction
  • To stop the conjugation reaction, add a quenching buffer to a final concentration of 10-50 mM. This will react with any remaining NHS-activated PEG.

  • Incubate for 15-30 minutes at room temperature.

Purification of the PEGylated Protein

Purification is necessary to remove unreacted PEG linker, reaction byproducts, and any unconjugated protein.

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other small molecules.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of the protein, allowing for separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the unmodified protein.

  • Hydrophobic Interaction Chromatography (HIC): This can be used as a polishing step to separate PEGylated protein isoforms.

  • Reverse Phase Chromatography (RP-HPLC): This is often used for analytical scale separation and characterization.

Characterization of the Conjugate
  • UV-Vis Spectroscopy: Protein concentration can be determined by measuring the absorbance at 280 nm.

  • TNBS Assay: This colorimetric assay can be used to quantify the number of remaining free primary amines on the protein after PEGylation, thereby indirectly determining the degree of PEGylation.

  • SDS-PAGE: The increase in molecular weight due to PEGylation can be visualized by a shift in the band on an SDS-PAGE gel.

  • HPLC Analysis: SEC-HPLC can be used to determine the purity and aggregation state of the conjugate, while RP-HPLC can be used to assess the degree of PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.

  • NMR Spectroscopy: 1H NMR spectroscopy can be used to quantitatively determine the degree of PEGylation.

Data Presentation

Table 1: Recommended Molar Ratios for this compound Conjugation

Molar Ratio of this compound to ProteinExpected Degree of PEGylation (DOL)Reaction pHIncubation Time (RT)
5:1 - 10:11 - 38.0 - 8.51 - 2 hours
10:1 - 20:12 - 58.0 - 8.51 - 2 hours
> 20:1> 48.0 - 8.52 - 4 hours
Note: The optimal conditions should be determined empirically for each specific protein.

Table 2: Summary of Purification and Characterization Methods

MethodPrincipleApplication
Purification
Size-Exclusion Chromatography (SEC)Separation based on hydrodynamic radius.Removal of unreacted PEG and byproducts.
Ion-Exchange Chromatography (IEX)Separation based on surface charge.Separation of different PEGylated species.
Characterization
UV-Vis SpectroscopyMeasures protein concentration via absorbance at 280 nm.Quantifying protein concentration.
TNBS AssayColorimetric assay for free primary amines.Indirectly determines the degree of PEGylation.
SDS-PAGESeparation based on molecular weight.Visualizing the increase in molecular weight post-PEGylation.
HPLCChromatographic separation.Purity assessment and quantification of PEGylation.
Mass SpectrometryMeasures mass-to-charge ratio.Precise determination of the degree of PEGylation.
NMR SpectroscopyMeasures nuclear magnetic resonance.Quantitative determination of the degree of PEGylation.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Prepare Protein in Activation Buffer conjugation Add Activated PEG to Protein Solution protein_prep->conjugation peg_prep Prepare this compound Stock Solution activation Activate this compound with EDC and NHS peg_prep->activation edc_nhs_prep Prepare EDC and NHS Stock Solutions edc_nhs_prep->activation activation->conjugation quenching Quench Reaction conjugation->quenching purify Purify Conjugate (SEC or IEX) quenching->purify characterize Characterize Conjugate (SDS-PAGE, HPLC, MS) purify->characterize reaction_pathway cluster_reactants cluster_activation Activation cluster_conjugation Conjugation peg_acid Benzyl-PEG7-COOH activated_peg Benzyl-PEG7-NHS peg_acid->activated_peg + protein Protein-NH2 conjugate Protein-NH-CO-PEG7-Benzyl edc_nhs EDC, NHS pH 5.0-6.0 activated_peg->conjugate +

References

Application Notes and Protocols for Benzyl-PEG7-acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-acid is a heterobifunctional linker molecule widely employed in the field of targeted drug delivery. It features a benzyl (B1604629) group that provides stability, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group.[1] The PEG chain enhances the solubility and biocompatibility of the resulting drug conjugate, which can lead to improved pharmacokinetic properties such as a longer circulation half-life.[2][3][4] The carboxylic acid functionality allows for covalent conjugation to various biomolecules, including antibodies and small molecule ligands, through the formation of stable amide bonds.[1] This versatile linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enabling the precise delivery of therapeutic agents to target cells.

These application notes provide an overview of the properties of this compound, detailed protocols for its conjugation, and its applications in targeted drug delivery systems.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their application in bioconjugation and drug delivery. The following table summarizes key properties based on commercially available data for this compound and its closely related amine and azide (B81097) derivatives.

PropertyThis compoundBenzyl-PEG7-amineBenzyl-PEG7-azideSource(s)
Molecular Formula C₂₁H₃₄O₉C₂₁H₃₇NO₇C₂₁H₃₅N₃O₇
Molecular Weight 430.49 g/mol 415.52 g/mol 441.53 g/mol
Appearance Varies (Typically a colorless to pale yellow oil or solid)Not specifiedNot specified
Purity Typically >95%Typically >95%Typically >98%
Solubility Soluble in DMSO, DMF, and other organic solvents. The PEG chain imparts some aqueous solubility.Soluble in DMSO, DMF, and has enhanced aqueous solubility due to the hydrophilic PEG spacer.Soluble in DMSO, DMF, and other organic solvents.
Storage Conditions Store at -20°C for long-term stability.Store at -20°C.Store at -20°C for the long term and at 0-4°C for the short term.

Applications in Targeted Drug Delivery

This compound is a versatile tool for the development of targeted therapies, primarily in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC. A this compound linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to overcome the hydrophobicity of many potent payloads, reducing the likelihood of aggregation and improving the pharmacokinetic profile of the ADC. The stable amide bond formed between the linker's carboxylic acid and an amine on the antibody ensures that the payload remains attached until it reaches the target cell.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (with this compound linker) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex. This compound can be utilized as a flexible linker in PROTAC design. The PEG chain can enhance the solubility and cell permeability of the PROTAC molecule.

PROTAC_Mechanism cluster_cytoplasm Cell Cytoplasm PROTAC PROTAC (with this compound linker) POI Target Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits TernaryComplex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination 1. Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition Degradation POI Degradation Proteasome->Degradation 3. Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to proteins and the synthesis of a PROTAC. These protocols are based on established methods for similar PEG-acid linkers and should be optimized for specific applications.

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

This two-step protocol involves the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with primary amines on the protein.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

    • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Benzyl-PEG7-NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated Benzyl-PEG7-NHS ester solution to the protein solution. The molar ratio of the NHS ester to the protein will determine the degree of labeling and should be optimized. A starting point could be a 10- to 20-fold molar excess of the linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

    • The purified protein conjugate should be characterized to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Conjugation_Workflow start Start activation 1. Activation of this compound (with EDC/NHS) start->activation conjugation 2. Conjugation to Protein (Primary Amines) activation->conjugation quenching 3. Quenching of Reaction (e.g., with Tris or Glycine) conjugation->quenching purification 4. Purification (e.g., Size-Exclusion Chromatography) quenching->purification characterization 5. Characterization of Conjugate (e.g., DAR, Purity) purification->characterization end End characterization->end

Caption: Workflow for the conjugation of this compound to a protein.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general approach for synthesizing a PROTAC where this compound links a target-binding ligand (Ligand-NH₂) and an E3 ligase-binding ligand (Ligand-COOH).

Materials:

  • This compound

  • Ligand with a primary or secondary amine (Ligand-NH₂)

  • Ligand with a carboxylic acid (Ligand-COOH)

  • Anhydrous DMF or DMSO

  • Peptide coupling reagents (e.g., HATU, HOBt, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Amide Coupling:

    • Dissolve this compound (1.0 eq) and the amine-containing ligand (Ligand-NH₂, 1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the intermediate product (Ligand-NH-CO-PEG7-Benzyl) by flash chromatography.

  • Second Amide Coupling:

    • The benzyl protecting group on the PEG linker needs to be removed to expose the carboxylic acid. This is typically done by hydrogenolysis (e.g., using H₂, Pd/C).

    • Dissolve the deprotected intermediate (Ligand-NH-CO-PEG7-COOH, 1.0 eq) and the carboxylic acid-containing ligand (Ligand-COOH, 1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow start Start coupling1 1. First Amide Coupling (this compound + Ligand-NH₂) start->coupling1 deprotection 2. Deprotection (Removal of Benzyl Group) coupling1->deprotection coupling2 3. Second Amide Coupling (Intermediate + Ligand-COOH) deprotection->coupling2 purification 4. Purification of PROTAC (Preparative HPLC) coupling2->purification characterization 5. Characterization of PROTAC (LC-MS, NMR) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of a PROTAC using this compound.

Quantitative Data from Preclinical Studies

While specific studies utilizing the exact this compound linker are limited in publicly available literature, research on similar PEGylated linkers in ADCs provides valuable insights into their expected performance. The following table summarizes representative data from a study on an ADC with a methyl-PEG24 linker, which highlights the potential benefits of using a hydrophilic PEG linker.

Table: In Vivo Efficacy of a Trop-2 Targeting ADC with a PEGylated Linker

Treatment GroupTumor Volume (mm³) at Day 21 (Mean ± SD)% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 250-
Non-PEGylated ADC (8 mg/kg)600 ± 15060%
mPEG24-linker ADC (8 mg/kg) 200 ± 75 87%

This data is representative and adapted from a study on a similar PEGylated linker to illustrate the potential impact on efficacy.

The improved tumor growth inhibition with the PEGylated linker suggests that the enhanced hydrophilicity and pharmacokinetic properties can lead to better therapeutic outcomes.

Conclusion

This compound is a valuable and versatile linker for the development of targeted drug delivery systems. Its well-defined structure, incorporating a stable benzyl group, a hydrophilic PEG spacer, and a reactive carboxylic acid, makes it an ideal component for constructing ADCs and PROTACs. The provided protocols offer a starting point for researchers to utilize this linker in their drug development efforts. Further optimization of conjugation strategies and in vivo evaluation will be crucial for realizing the full therapeutic potential of drug conjugates incorporating the this compound linker.

References

Application Notes and Protocols for Amide Bond Formation with Benzyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-acid is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery. Its structure incorporates a benzyl-protected hydroxyl group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The PEG chain enhances solubility and reduces immunogenicity of the conjugated molecule, while the carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, antibodies, or small molecule drugs, through a stable amide bond. The benzyl (B1604629) group serves as a protecting group for the terminal hydroxyl, allowing for further functionalization after deprotection if required.

These application notes provide a comprehensive overview of the methodologies for amide bond formation using this compound, with a focus on common coupling strategies, relevant applications in drug development, and detailed experimental protocols.

Key Applications

The unique properties of this compound make it a versatile tool in several areas of pharmaceutical research and development:

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the pharmacokinetic profile of ADCs, and the terminal carboxylic acid allows for the conjugation of potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): Benzyl-PEG linkers are integral in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG linker connects the target-binding ligand to the E3 ligase-recruiting ligand.

  • Peptide and Protein Modification: PEGylation of therapeutic proteins and peptides with reagents like this compound can increase their in vivo half-life, improve stability, and reduce immunogenicity.

  • Targeted Drug Delivery: The carboxylic acid can be coupled to targeting ligands, such as folate or peptides, to facilitate the delivery of therapeutic payloads to specific cell types.

  • Surface Modification: Immobilization of biomolecules on surfaces for diagnostic or research applications can be achieved by first functionalizing the surface with an amine and then coupling this compound.

Amide Bond Formation Strategies

The formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine is typically achieved through the use of coupling reagents that activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. The most common and effective methods are detailed below.

EDC/NHS Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a widely used method for amide bond formation. The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation and Aminolysis: This intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. The NHS ester then readily reacts with a primary amine to form a stable amide bond.

This method is favored for its efficiency in aqueous solutions and relatively mild reaction conditions.

HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive OAt-ester, which rapidly acylates the amine. HATU is known for its high coupling efficiency, fast reaction times, and its ability to minimize racemization of chiral centers adjacent to the carboxylic acid. It is often used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Quantitative Data on Amide Bond Formation

While specific, reproducible quantitative yield data for the amide bond formation of this compound is not extensively available in the public domain, representative yields for similar reactions are typically high. The following table summarizes expected yields based on analogous reactions reported in the literature.

Coupling ReagentAmine SubstrateSolventTypical Yield (%)Reference/Analogy
EDC/HOBt(S)-Benzyl 2-amino-3-hydroxypropanoateChloroform~91%Based on peptide coupling with a benzyl-protected amino acid.
Thermal (uncatalyzed)BenzylamineToluene93%Based on direct amidation of 3-phenylpropionic acid.
HATU/DIPEAResin-bound amineDMF>95%General expectation for HATU-mediated couplings in solid-phase synthesis.
EDC/NHSAmine-functionalized surfaceAqueous BufferGenerally HighDependent on surface properties and reactant concentrations.

Note: Yields are highly dependent on the specific reactants, reaction conditions (temperature, time, stoichiometry), and purification methods. The values presented are for guidance and should be optimized for each specific application.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine in Organic Solvent

This protocol describes a general procedure for the conjugation of this compound to an amine-containing small molecule or peptide in an organic solvent.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Stir plate and magnetic stir bars

  • Inert gas (Argon or Nitrogen)

  • Reaction vials

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry.

    • Bring EDC-HCl and NHS to room temperature before opening to prevent moisture condensation.

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM to a suitable concentration (e.g., 0.1 M).

    • Dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF or DCM.

  • Activation of this compound:

    • To the solution of this compound, add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents).

    • Stir the reaction mixture under an inert atmosphere at room temperature for 15-30 minutes.

  • Amide Bond Formation:

    • Add the solution of the amine-containing molecule to the activated this compound solution.

    • If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA (1.5-2 equivalents) to neutralize the acid and facilitate the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Two-Step Aqueous EDC/Sulfo-NHS Coupling to a Protein

This protocol is suitable for conjugating this compound to primary amines (e.g., lysine (B10760008) residues) on a protein in an aqueous environment.

Materials:

  • This compound

  • Protein with primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare a solution of the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

    • Prepare fresh solutions of EDC-HCl and Sulfo-NHS in Activation Buffer or water.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired molar excess of this compound to an appropriate volume of Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC-HCl and a 1.2 to 2-fold molar excess of Sulfo-NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by dialysis against PBS or by using a desalting column.

    • The purified conjugate can be characterized by SDS-PAGE, mass spectrometry, and functional assays.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification This compound This compound Activated_Ester Benzyl-PEG7-NHS Ester This compound->Activated_Ester 15-30 min RT EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Benzyl-PEG7-Amide Conjugate Activated_Ester->Conjugate 2-4h RT or overnight 4°C Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugate Purification Chromatography (HPLC/Silica) Conjugate->Purification

Caption: Experimental workflow for amide bond formation.

protac_mechanism PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin transfer Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

HER2_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand Ligand (e.g., EGF) HER3 HER3/HER4 Ligand->HER3 HER2 HER2 Dimerization HER2->Dimerization HER3->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Growth mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response ADC Antibody-Drug Conjugate (e.g., Trastuzumab-Drug) ADC->HER2 Binding & Inhibition

Caption: Simplified HER2 signaling pathway and ADC inhibition.

Application Notes and Protocols for Benzyl-PEG7-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful therapeutic modality that combines the target specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker component, which connects the antibody to the payload, is a critical determinant of the ADC's overall efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance hydrophilicity, improve in vivo stability, and reduce aggregation, particularly with hydrophobic payloads.[1][2]

This document provides detailed application notes and protocols for the use of Benzyl-PEG7-acid, a discrete PEG linker, in the development of ADCs. This compound features a stable benzyl (B1604629) protecting group and a terminal carboxylic acid, which allows for a controlled, two-step conjugation process.[3] The PEG7 chain offers a balance of increased hydrophilicity and a defined spacer length between the antibody and the drug.[4] These protocols will guide researchers through the process of linker activation, antibody conjugation, and characterization of the resulting ADC.

Properties and Advantages of this compound in ADCs

The incorporation of a this compound linker into an ADC construct offers several advantages:

  • Enhanced Hydrophilicity : The PEG moiety increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic drugs, thereby mitigating the risk of aggregation.[5][6]

  • Improved Pharmacokinetics : The hydrophilic nature of the PEG chain can create a hydration shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life.[7][8]

  • Defined Spacer Length : As a monodisperse linker, this compound provides a precise and uniform spacer between the antibody and the payload. This avoids the heterogeneity associated with polydisperse PEG linkers and can be crucial for optimizing steric hindrance and target antigen binding.[1][2]

  • Reduced Aggregation : By masking the hydrophobicity of the drug, the PEG7 linker helps prevent the formation of ADC aggregates, a common challenge during manufacturing that can impact efficacy and immunogenicity.[7][9]

Quantitative Data Summary

The following tables summarize representative quantitative data on the impact of PEG linkers on ADC properties. It is important to note that this data is compiled from studies using various PEG linker lengths and architectures and serves as a general guide. Specific results for this compound may vary depending on the antibody, payload, and conjugation strategy.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG Linker LengthEffect on Plasma ClearanceEffect on Half-LifeRationale
Short (e.g., PEG4, PEG8)Moderate DecreaseModerate IncreaseProvides a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[4][7]
Long (e.g., PEG24, 10 kDa)Significant DecreaseSignificant IncreaseThe larger hydrodynamic radius created by the long PEG chain reduces renal clearance, leading to a longer circulation time.[4][8]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

LinkerDrug-to-Antibody Ratio (DAR)Cell LineIC50 (ng/mL)
No PEG~10Karpas-299~10
PEG2~10Karpas-299~10
PEG4~10Karpas-299~10
PEG8~10Karpas-299~10
PEG12~10Karpas-299~10
PEG24~10Karpas-299~10
Data adapted from a study on an anti-CD30 ADC, demonstrating that in this specific construct, PEG linker length had a minimal effect on in vitro potency.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an ADC using a this compound linker. The overall workflow involves the activation of the linker, conjugation to the antibody, and subsequent purification and characterization of the ADC.

ADC_Synthesis_Workflow cluster_prep Step 1: Preparation cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification & Characterization A Antibody Buffer Exchange (to Amine-Free Buffer) D Antibody Conjugation (Lysine Residues) A->D B Drug-Linker Synthesis (Drug + this compound) C Activate Drug-Linker (EDC/Sulfo-NHS) B->C C->D E Purify ADC (e.g., SEC) D->E F Characterize ADC (DAR, Purity, etc.) E->F

Caption: Experimental workflow for ADC synthesis.

Protocol 1: Activation of this compound with Payload

This protocol describes the activation of the carboxylic acid group of the this compound, which has been pre-conjugated to a payload, to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Drug-Benzyl-PEG7-acid conjugate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 6.0

Procedure:

  • Reagent Preparation:

    • Dissolve the Drug-Benzyl-PEG7-acid conjugate in anhydrous DMSO or DMF to a final concentration of 10-50 mM.

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in cold, anhydrous DMSO or DMF.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the Drug-Benzyl-PEG7-acid solution with 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.

    • Vortex briefly to mix.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester. The activated drug-linker is now ready for immediate use in the conjugation reaction.[10]

Protocol 2: Conjugation of Activated Drug-Linker to Antibody

This protocol details the conjugation of the NHS-activated Drug-Benzyl-PEG7-acid to the primary amines of lysine (B10760008) residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Activated Drug-Benzyl-PEG7-acid-NHS ester solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to remove any amine-containing buffers (e.g., Tris).[11]

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC to remove unconjugated drug-linker and other small molecules, followed by characterization to determine purity and the drug-to-antibody ratio (DAR).

Materials:

  • Crude ADC reaction mixture

  • Desalting columns or Size-Exclusion Chromatography (SEC) system

  • Storage Buffer: PBS, pH 7.4

  • Hydrophobic Interaction Chromatography (HIC) HPLC system

  • LC-MS system

Procedure:

  • Purification:

    • Purify the ADC using a desalting column or an SEC system equilibrated with the desired Storage Buffer (e.g., PBS, pH 7.4).[1]

    • Collect fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Purity and Aggregation: Assess the purity and percentage of high molecular weight species (aggregates) by SEC-HPLC.

    • Drug-to-Antibody Ratio (DAR) Determination:

      • HIC-HPLC: This is a common method for determining the DAR distribution. The ADC is separated based on the hydrophobicity imparted by the conjugated drug-linker. Peaks corresponding to different drug loads (e.g., DAR0, DAR2, DAR4) can be resolved and quantified.[3][12]

      • LC-MS: Mass spectrometry provides a direct measurement of the ADC's mass, allowing for precise DAR calculation. Analysis can be performed on the intact ADC or after reducing the antibody into its light and heavy chains.[3][12]

      • UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. This method requires accurate extinction coefficients for both the antibody and the drug.[3]

Mechanism of Action and Signaling Pathway

ADCs exert their cytotoxic effect through a multi-step process that begins with binding to a target antigen on the surface of a cancer cell.

ADC_MoA cluster_outside Extracellular Space (pH 7.4) cluster_inside Intracellular Space ADC ADC (Antibody-Linker-Drug) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome (pH 5.5-6.0) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Tubulin Inhibitor) Lysosome->Payload 4. Linker Cleavage & Payload Release Effect Microtubule Disruption -> Apoptosis Payload->Effect 5. Cytotoxic Effect

Caption: General mechanism of action for an ADC.

Once internalized, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal enzymes can cleave the linker, releasing the cytotoxic payload.[] The released payload then interacts with its intracellular target to induce cell death. For many common payloads, such as auristatins or maytansinoids, the target is tubulin.

Tubulin_Inhibition_Pathway Payload Released Payload (e.g., MMAE, DM1) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Dynamic Microtubules Payload->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Forms G2M G2/M Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Payload-induced cell cycle arrest pathway.

By binding to tubulin, these drugs disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.

References

Application Notes and Protocols for Benzyl-PEG7-acid as a Linker in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-acid is a heterobifunctional linker increasingly utilized in small molecule drug discovery. Its unique structure, featuring a stable benzyl (B1604629) protecting group, a flexible and hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid handle, makes it an invaluable tool for conjugating small molecules to proteins or other moieties. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the linker's properties are critical for the efficacy and pharmacokinetic profile of the therapeutic agent.

The PEG7 chain enhances aqueous solubility and cell permeability of the conjugate, which can be a significant challenge for large and often hydrophobic molecules like PROTACs.[1][2] The defined length of the monodisperse PEG linker allows for precise control over the distance between the conjugated molecules, which is crucial for optimizing the formation of the ternary complex in PROTACs.[3] The benzyl group provides stability and can be a point of interaction, while the terminal carboxylic acid allows for versatile and efficient conjugation to amine-containing molecules through the formation of a stable amide bond.

These application notes provide an overview of the utility of this compound in drug discovery, alongside detailed protocols for its conjugation and relevant quantitative data to guide researchers in its effective implementation.

Key Applications

  • PROTACs: this compound is an ideal linker for connecting a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand. The PEG7 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The hydrophilicity imparted by the PEG linker can improve the often-poor solubility of PROTAC molecules.[1]

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, this compound can be used to attach a potent cytotoxic payload to a monoclonal antibody. The PEG linker can shield the hydrophobic payload, reducing the likelihood of aggregation and improving the pharmacokinetic properties of the ADC.[4][5] This can lead to a longer circulation half-life and better tolerability.[4][5]

  • Small Molecule-Drug Conjugates (SMDCs): Similar to ADCs, this compound can be used to link a small molecule targeting ligand to a therapeutic payload. The PEG7 linker can improve the overall solubility and pharmacokinetic profile of the SMDC. A notable example of a marketed drug utilizing a PEG7 linker is Movantik (naloxegol), which is a PEGylated derivative of the µ-opioid antagonist naloxone.[6][7] In this case, the PEGylation limits the molecule's ability to cross the blood-brain barrier.[6]

Physicochemical and Pharmacokinetic Properties

The incorporation of a PEG linker, such as the one in this compound, can significantly influence the physicochemical and pharmacokinetic properties of a drug conjugate.

Impact on PROTAC Performance

The length and composition of the linker in a PROTAC are critical for its efficacy. The following table summarizes the impact of linker length on the degradation of Tank-binding kinase 1 (TBK1). While this data is not specific to a this compound linker, it illustrates the general principle of how linker length affects degradation efficiency.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
Data from a study on TBK1 degraders, illustrating the importance of linker length for PROTAC efficacy.[8]
Impact on ADC Pharmacokinetics

The inclusion of a PEG linker in an ADC can improve its pharmacokinetic profile by increasing its hydrophilicity and reducing its clearance rate. The following table summarizes the effect of PEG linker size on ADC clearance in rats.

PEG SizeClearance Rate (mL/day/kg)
PEG2~25
PEG4~15
PEG8~8
PEG12~7
PEG24~6
Data from a study on ADCs with varying PEG linker lengths, showing that clearance rates decrease with increasing PEG size.[9] ADCs with PEGs smaller than PEG8 showed increased clearance.[9]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine on a target molecule (e.g., an E3 ligase ligand, a small molecule drug, or a protein).

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or Sodium Borate buffer (50 mM, pH 8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Purification supplies: Dialysis tubing/cassettes (for proteins), or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column (for small molecules)

Procedure:

Step 1: Activation of this compound to its NHS Ester

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Add NHS (or sulfo-NHS for aqueous reactions) (1.1 eq) and EDC (or DCC) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS to confirm the formation of the NHS ester.

  • The activated Benzyl-PEG7-NHS ester can be used immediately in the next step or can be purified and stored under anhydrous conditions.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the appropriate reaction buffer. For proteins, a concentration of 1-10 mg/mL is typical.

  • Add the activated Benzyl-PEG7-NHS ester solution to the amine-containing molecule solution. A molar excess of the NHS ester (e.g., 5-20 fold) is typically used for protein conjugation to achieve a desired degree of labeling. For small molecule conjugation, a 1:1 to 1.2:1 molar ratio is common.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction pH should be maintained between 7.2 and 8.5.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

Step 3: Purification of the Conjugate

  • For Protein Conjugates: Remove unreacted linker and byproducts by dialysis against PBS or by using a desalting column. The purified conjugate can be further analyzed by SDS-PAGE and mass spectrometry to determine the drug-to-antibody ratio (DAR).

  • For Small Molecule Conjugates (e.g., PROTACs): Purify the crude product by preparative RP-HPLC.[10] The fractions containing the desired product are collected and lyophilized. The purity and identity of the final product should be confirmed by analytical HPLC, LC-MS, and NMR.[10]

Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC containing the this compound linker.

Materials:

  • Cells expressing the target protein

  • PROTAC synthesized with this compound linker

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curve.[8]

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC (this compound linker) PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow: Conjugation of this compound

Conjugation_Workflow start Start step1 Step 1: Activation of This compound (EDC/NHS chemistry) start->step1 step2 Step 2: Conjugation to Amine-containing Molecule step1->step2 step3 Step 3: Quenching the Reaction step2->step3 step4 Step 4: Purification of the Conjugate (Dialysis or HPLC) step3->step4 end Purified Conjugate step4->end

Caption: General workflow for conjugating this compound.

Logical Relationship: Key Components of a PROTAC

Caption: Core components of a PROTAC molecule.

References

Application Notes and Protocols for the Purification of Benzyl-PEG7-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) moieties to small molecules, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benzyl-PEG7-acid is a discrete PEG linker that provides a flexible spacer with a terminal carboxylic acid for conjugation to amine-containing molecules and a benzyl (B1604629) protecting group on the other terminus. The successful synthesis of this compound conjugates is, however, only the initial step. Rigorous purification is critical to remove unreacted starting materials, excess PEGylation reagents, and reaction byproducts. These impurities can interfere with downstream applications, lead to inaccurate characterization, and, in a therapeutic context, cause undesirable side effects.

This document provides detailed application notes and protocols for the purification of this compound conjugates, addressing the common challenges associated with their amphiphilic nature. The described methods range from initial sample clean-up to high-resolution polishing steps, ensuring the attainment of highly pure conjugates suitable for the most demanding research and development applications.

Purification Strategies Overview

The purification of this compound conjugates typically involves a multi-step approach. Due to the polar nature of the PEG chain and the non-polar character of the benzyl group, these molecules can be challenging to purify using a single technique. A general workflow involves an initial crude purification to remove the bulk of impurities, followed by a high-resolution polishing step to achieve the desired final purity.

cluster_0 Purification Workflow Crude Reaction Mixture Crude Reaction Mixture Initial Cleanup Initial Cleanup Crude Reaction Mixture->Initial Cleanup Bulk Impurity Removal Intermediate Purity Conjugate Intermediate Purity Conjugate Initial Cleanup->Intermediate Purity Conjugate e.g., Flash Chromatography, SPE, Precipitation High-Resolution Purification High-Resolution Purification Intermediate Purity Conjugate->High-Resolution Purification Fine Separation Pure Conjugate (>98%) Pure Conjugate (>98%) High-Resolution Purification->Pure Conjugate (>98%) e.g., Preparative RP-HPLC Characterization Characterization Pure Conjugate (>98%)->Characterization Purity & Identity Confirmation cluster_1 Flash Chromatography Workflow Prepare Silica Column Prepare Silica Column Load Crude Sample Load Crude Sample Prepare Silica Column->Load Crude Sample Elute with Gradient Elute with Gradient Load Crude Sample->Elute with Gradient Collect Fractions Collect Fractions Elute with Gradient->Collect Fractions Analyze by TLC Analyze by TLC Collect Fractions->Analyze by TLC Combine Pure Fractions Combine Pure Fractions Analyze by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Purified Conjugate Purified Conjugate Evaporate Solvent->Purified Conjugate

Application Notes and Protocols for the Characterization of Benzyl-PEG7-acid Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a leading strategy for enhancing the therapeutic properties of peptides and proteins.[1][2] This modification can improve a peptide's pharmacokinetic profile by increasing its hydrodynamic volume, which in turn reduces renal clearance and shields the peptide from enzymatic degradation.[3][4] Benzyl-PEG7-acid is a specific type of PEGylation reagent that combines a seven-unit PEG spacer with a terminal carboxylic acid for conjugation and a benzyl (B1604629) group. The carboxylic acid allows for covalent attachment to primary amines, such as the N-terminus or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[5]

Thorough characterization of the resulting PEGylated peptide is a critical step in the drug development process. It ensures the identity, purity, and stability of the conjugate, and confirms that the modification has not adversely affected its biological activity. These application notes provide detailed protocols for the synthesis, purification, and comprehensive characterization of this compound modified peptides.

Section 1: Synthesis and Purification Workflow

The overall process begins with the covalent conjugation of the this compound to the peptide, followed by purification to isolate the desired product from unreacted starting materials and side products.

G cluster_0 Synthesis & Purification cluster_1 Characterization Peptide Peptide Synthesis (Solid-Phase) Activation Activation of This compound Conjugation Conjugation Reaction (Amide Bond Formation) Activation->Conjugation Add to Peptide Solution Purification RP-HPLC Purification Conjugation->Purification Crude Product Lyophilization Lyophilization Purification->Lyophilization Purified Fractions Structural Structural Analysis (MS, NMR, HPLC) Lyophilization->Structural Purified PEG-Peptide Functional Functional Analysis (Stability, Bioactivity) Structural->Functional

Caption: Overall workflow for peptide modification and characterization.

Experimental Protocol: Peptide Conjugation

This protocol describes the conjugation of this compound to a primary amine on a peptide in solution.

Materials:

  • Peptide with at least one primary amine (N-terminus or Lysine).

  • This compound.

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Quenching solution: 0.1% TFA (Trifluoroacetic acid) in water.

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: In a separate vial, dissolve this compound (1.5 equivalents relative to the peptide), HBTU (1.5 eq.), and HOBt (1.5 eq.) in a minimal amount of DMF.

  • Activation: Add DIPEA (3.0 eq.) to the reagent mixture. Allow the activation to proceed for 10-15 minutes at room temperature.

  • Conjugation: Add the activated this compound solution to the peptide solution.

  • Reaction: Let the reaction proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking a small aliquot, quenching it with 0.1% TFA, and analyzing it via LC-MS to check for the appearance of the desired product mass.

  • Quenching: Once the reaction is complete, quench by adding 0.1% TFA in water. The crude product is now ready for purification.

Experimental Protocol: RP-HPLC Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying PEGylated peptides, separating them based on hydrophobicity.

Instrumentation & Reagents:

  • Preparative HPLC system with a UV detector.

  • C18 column suitable for peptide separations.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).

Procedure:

  • Sample Preparation: Dilute the crude reaction mixture with Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the peptide using a linear gradient of Mobile Phase B. The gradient slope should be shallow (e.g., 0.5-1.0% B per minute) to ensure good resolution.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired PEGylated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

ParameterTypical Value / Condition
Column Preparative C18, 5-10 µm particle size, 100-300 Å pore size
Flow Rate Dependent on column diameter (e.g., 4-20 mL/min)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 60 minutes (optimize for specific peptide)
Detection 214 nm, 280 nm
Table 1: Typical RP-HPLC Purification Parameters.

Section 2: Structural Characterization

After purification, a suite of analytical techniques should be employed to confirm the structure and purity of the this compound modified peptide.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the successful conjugation and determining the exact molecular weight of the modified peptide.

G Start Inject Purified Peptide into LC-MS CheckMass Acquire Full MS Spectrum. Does MW match expected PEG-Peptide MW? Start->CheckMass MSMS Perform MS/MS (Tandem MS) CheckMass->MSMS Yes Failure Incorrect Product or Mixture. Re-evaluate Synthesis/ Purification. CheckMass->Failure No AnalyzeFragments Analyze Fragment Ions (b- and y-ions) MSMS->AnalyzeFragments ConfirmSite Confirm Site of Modification (Mass shift on specific fragment) AnalyzeFragments->ConfirmSite Success Characterization Successful ConfirmSite->Success

Caption: Logical workflow for mass spectrometry-based characterization.

Protocol: LC-MS Analysis

  • Sample Preparation: Reconstitute a small amount of the lyophilized peptide in 0.1% formic acid in water to a concentration of ~100 µg/mL.

  • Chromatography: Inject the sample onto an analytical C18 column coupled to the mass spectrometer. Elute with a fast gradient of acetonitrile in water (both containing 0.1% formic acid).

  • MS Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the peptide.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge molecular weight. Compare this to the theoretical mass. Tandem MS (MS/MS) can be used to fragment the peptide and pinpoint the exact site of modification by identifying the b- and y-ion series.

AnalysisExpected Result
Unmodified Peptide MW Theoretical Mass (M)
This compound MW ~453.5 Da
Modified Peptide MW M + 453.5 Da - 18.0 Da (loss of H₂O from condensation) = M + 435.5 Da
MS/MS Fragmentation The fragment ion (b- or y-ion) containing the modified residue will show a mass shift of +435.5 Da.
Table 2: Expected Mass Spectrometry Results for Mono-PEGylated Peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the presence of the PEG moiety and assessing the overall structural integrity of the peptide post-modification. 1H NMR is particularly useful for detecting the characteristic signals of the PEG chain.

Protocol: 1H NMR Analysis

  • Sample Preparation: Dissolve 1-2 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire a 1D 1H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). A water suppression pulse sequence may be necessary if using D₂O.

  • Analysis: Integrate the signals and compare the integral of the characteristic PEG protons to the integrals of well-resolved peptide protons to confirm the conjugation ratio.

ProtonsExpected Chemical Shift (δ)
PEG backbone (-O-CH₂-CH₂-) ~3.6 ppm (singlet)
Benzyl group (aromatic) ~7.3 ppm (multiplet)
Peptide Amide (N-H) 7.5 - 8.5 ppm
Peptide Alpha-Protons 3.5 - 4.5 ppm
Table 3: Typical 1H NMR Chemical Shifts.
HPLC for Purity and Aggregation Analysis

Analytical HPLC is used to determine the final purity of the modified peptide and to assess its aggregation state.

Protocol: Analytical RP-HPLC (Purity)

  • Use the same column and mobile phases as in the purification step but on an analytical scale (e.g., 4.6 mm ID column with a 1 mL/min flow rate).

  • The resulting chromatogram should show a single major peak. Purity is calculated by integrating the peak area of the product and dividing by the total area of all peaks.

Protocol: Size-Exclusion Chromatography (SEC) (Aggregation) SEC separates molecules based on their hydrodynamic size and is an excellent method for detecting dimers and higher-order aggregates.

  • Column and Mobile Phase: Use an appropriate SEC column for the molecular weight range of the peptide. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Analysis: Dissolve the peptide in the mobile phase and inject it. A well-behaved, non-aggregated peptide should elute as a single, symmetrical peak. The appearance of peaks at earlier retention times indicates the presence of soluble aggregates.

ParameterTypical Value / Condition
Column SEC column with appropriate MW fractionation range
Mobile Phase Phosphate-Buffered Saline (PBS), pH 7.4
Flow Rate 0.5 - 1.0 mL/min (isocratic elution)
Detection UV at 214 nm or 280 nm
Expected Result A single peak corresponding to the monomeric form of the PEGylated peptide.
Table 4: Typical SEC Parameters for Aggregation Analysis.

Section 3: Functional Characterization

Confirming that the PEGylated peptide retains its desired biological function is a crucial final step. The specific assays will depend on the peptide's therapeutic purpose.

G Start Structurally Confirmed PEG-Peptide AssessStability Assess Stability Start->AssessStability AssessActivity Assess Bioactivity Start->AssessActivity Proteolytic Proteolytic Stability (e.g., Trypsin Digest) AssessStability->Proteolytic Serum Serum Stability AssessStability->Serum Binding Receptor Binding Assay (e.g., ELISA, SPR) AssessActivity->Binding CellBased Cell-Based Assay (e.g., Cytotoxicity, Signaling) AssessActivity->CellBased Final Final Characterized Product

Caption: Decision pathway for the functional characterization of peptides.

Protocol: Proteolytic Stability Assay

This assay compares the degradation rate of the PEGylated peptide to its unmodified counterpart in the presence of a protease.

Materials:

  • Unmodified peptide and PEGylated peptide.

  • Protease solution (e.g., Trypsin in an appropriate buffer).

  • Reaction buffer (e.g., Tris or PBS).

  • Quenching solution (e.g., 10% TFA).

  • RP-HPLC system for analysis.

Procedure:

  • Incubation: Incubate a known concentration of both the unmodified and PEGylated peptides with the protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze each quenched time point by RP-HPLC.

  • Quantification: Calculate the percentage of the intact peptide remaining at each time point by measuring the area of the corresponding peak in the chromatogram.

  • Comparison: Plot the percentage of intact peptide versus time for both the modified and unmodified peptides. A significantly slower rate of degradation for the PEGylated version indicates enhanced stability.

Time (min)% Unmodified Peptide Remaining% PEGylated Peptide Remaining
0100%100%
3045%92%
6015%85%
120<5%78%
Table 5: Example Data from a Proteolytic Stability Assay.
Bioactivity Assays

Bioactivity must be assessed using an assay relevant to the peptide's mechanism of action.

  • Receptor Binding Assays: If the peptide targets a receptor, its binding affinity (e.g., K_D_ or IC_50_) should be determined using methods like ELISA, Surface Plasmon Resonance (SPR), or competitive radioligand binding assays.

  • Cell-Based Assays: For peptides that elicit a cellular response, a cell-based assay is appropriate. This could involve measuring cell viability (e.g., MTT assay for cytotoxic peptides), proliferation, or the activation/inhibition of a specific signaling pathway.

The results should be compared to the unmodified peptide to determine if the PEGylation has altered the peptide's potency and efficacy. A certain loss of in vitro activity is sometimes expected and may be compensated for by the improved in vivo pharmacokinetic properties.

References

Troubleshooting & Optimization

How to improve the yield of Benzyl-PEG7-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of Benzyl-PEG7-acid conjugation to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation to an amine-containing molecule?

A1: The conjugation of this compound, a carboxylic acid, to a primary amine is typically achieved through a carbodiimide-mediated coupling reaction. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This process forms a stable amide bond between the PEG linker and the target molecule.

Q2: What is the role of EDC and NHS in the conjugation reaction?

A2: EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid.[1] To improve efficiency, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[1]

Q3: What are the critical parameters that influence the yield of the conjugation reaction?

A3: The key parameters that significantly impact the conjugation yield include pH, the molar ratio of reactants (this compound, EDC, NHS, and the amine-containing molecule), reaction temperature, and reaction time. The purity of the reagents and the absence of moisture are also crucial for a successful conjugation.

Q4: What are common side reactions, and how can they be minimized?

A4: The primary side reaction is the hydrolysis of the activated O-acylisourea and NHS ester intermediates in the presence of water, which leads to a lower yield. To minimize this, it is essential to use anhydrous solvents and handle hygroscopic reagents like EDC and NHS properly.[2] Another potential side reaction is the formation of an N-acylurea byproduct if the activated intermediate rearranges. Using NHS helps to reduce this side reaction by creating a more stable intermediate.[1] In some cases, intramolecular anhydride (B1165640) formation can compete with NHS-ester formation, particularly if carboxylic acid groups are in close proximity on the substrate.[3][4][5]

Q5: How can I purify the final PEGylated conjugate?

A5: Purification of the PEGylated product is typically performed using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the purification of peptides and small molecule conjugates.[][7] Size-exclusion chromatography (SEC) can also be effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[8][]

Q6: Which analytical techniques are recommended for characterizing the final product?

A6: High-performance liquid chromatography (HPLC) is used to assess the purity of the conjugate.[1] Mass spectrometry (MS) is essential for confirming the identity and molecular weight of the PEGylated product and determining the degree of PEGylation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural characterization.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Reagent Inactivity: EDC and NHS are moisture-sensitive and may have degraded.Use fresh, high-purity EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[1]
Suboptimal pH: Incorrect pH for the activation or coupling step can significantly reduce efficiency.Perform a two-step reaction: activate the this compound with EDC/NHS at a pH of 5.5-6.5, then increase the pH to 7.2-8.0 for the reaction with the amine.[10]
Hydrolysis of Activated Intermediates: The presence of water is detrimental to the reaction.Use anhydrous solvents (e.g., DMF, DMSO, or DCM). If an aqueous buffer is necessary, perform the reaction quickly and at a high concentration of reactants.
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated PEG-acid.Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or MES buffer.[11][12]
Insufficient Reactant Concentration: Low concentrations of reactants can slow down the reaction rate, allowing more time for hydrolysis.Increase the concentration of the reactants. Consider using a molar excess of the activated this compound relative to the amine-containing molecule.
Multiple PEGylation Products (Polydispersity) Multiple Reactive Sites: The target molecule may have multiple amine groups (e.g., lysine (B10760008) residues in a protein).To achieve site-specific PEGylation, consider protecting other reactive amine groups or using a different conjugation chemistry that targets a unique functional group on your molecule.
Reaction Conditions Too Harsh: Prolonged reaction times or high temperatures can sometimes lead to non-specific reactions.Optimize the reaction time and temperature. Start with a shorter reaction time (e.g., 2 hours) at room temperature and monitor the progress.
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products: The unreacted starting materials and the desired product may have similar chromatographic behavior.Optimize the HPLC gradient to achieve better separation. Consider using a different type of chromatography (e.g., ion-exchange if there is a change in charge upon conjugation).[][13]
Aggregation of the Conjugate: The PEGylated product may be prone to aggregation, leading to poor recovery during purification.Add detergents or organic modifiers to the purification buffers to reduce aggregation. Ensure the pH of the buffer is not near the isoelectric point of the protein/peptide conjugate.

Quantitative Data on Reaction Parameters

The optimal conditions for this compound conjugation are often substrate-dependent and require empirical optimization. The following table summarizes general guidelines found in the literature for key reaction parameters in EDC/NHS mediated PEGylation.

ParameterRecommended RangeOptimal (Typical Starting Point)Rationale & Notes
pH (Activation Step) 4.5 - 6.55.5EDC-mediated activation of carboxylic acids is most efficient at a slightly acidic pH to minimize hydrolysis of EDC.[14]
pH (Coupling Step) 7.0 - 8.57.5The reaction of the NHS ester with a primary amine is favored at a neutral to slightly basic pH where the amine is deprotonated and nucleophilic.[15]
Molar Ratio (EDC:this compound) 1.1:1 to 10:12:1A molar excess of EDC ensures efficient activation of the carboxylic acid. A large excess can sometimes lead to side products.[16]
Molar Ratio (NHS:this compound) 1.1:1 to 5:12:1An excess of NHS is used to efficiently trap the O-acylisourea intermediate and form the more stable NHS ester.[16]
Molar Ratio (Activated PEG:Amine) 1:1 to 20:15:1A molar excess of the activated PEG reagent can drive the reaction to completion, especially for valuable amine-containing molecules.[17]
Reaction Temperature 4°C to 25°C (Room Temp)25°CRoom temperature is generally sufficient for the reaction to proceed. Lower temperatures can be used to slow down hydrolysis if it is a significant issue.[18]
Reaction Time (Activation) 15 - 60 minutes30 minutesA short activation time is usually sufficient to form the NHS ester.
Reaction Time (Coupling) 1 - 24 hours2 hoursThe optimal time depends on the reactivity of the amine. The reaction progress should be monitored (e.g., by HPLC) to determine the optimal time.[17]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide in an Aqueous Buffer

This protocol describes the in-situ activation of this compound and subsequent conjugation to a peptide containing a primary amine (e.g., the N-terminus or a lysine residue).

Materials:

  • This compound

  • Peptide with a primary amine

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M hydroxylamine (B1172632) HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Purification equipment (RP-HPLC system with a C18 column)

Procedure:

  • Prepare Reagents:

    • Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in Activation Buffer to a concentration that is 5-fold molar excess relative to the peptide.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.

  • Activation of this compound:

    • To the this compound solution, add the EDC stock solution to a final concentration that is a 2-fold molar excess over the PEG-acid.

    • Immediately add the NHS stock solution to a final concentration that is also a 2-fold molar excess over the PEG-acid.

    • Gently mix and incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust with a small amount of 0.1 M sodium phosphate buffer, pH 8.0.

    • Allow the reaction to proceed at room temperature for 2 hours with gentle stirring or rotation.

  • Quench Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated peptide from the reaction mixture using RP-HPLC.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 254 nm for the benzyl (B1604629) group).

    • Collect the fractions corresponding to the desired product.

  • Characterization:

    • Confirm the identity and purity of the collected fractions using mass spectrometry and analytical HPLC.

Visualizations

G cluster_prep Reagent Preparation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_end Final Steps prep_peg Dissolve this compound in Activation Buffer (pH 6.0) activate Add EDC and NHS to This compound solution prep_peg->activate prep_peptide Dissolve Peptide in Coupling Buffer (pH 7.4) conjugate Add activated PEG-acid to Peptide solution prep_peptide->conjugate prep_edc_nhs Prepare fresh EDC and NHS stock solutions prep_edc_nhs->activate incubate_activation Incubate for 15-30 min at Room Temperature activate->incubate_activation incubate_activation->conjugate incubate_conjugation Incubate for 2 hours at Room Temperature (pH 7.2-7.5) conjugate->incubate_conjugation quench Quench reaction with Hydroxylamine or Tris incubate_conjugation->quench purify Purify by RP-HPLC quench->purify characterize Characterize by MS and HPLC purify->characterize

Caption: Experimental workflow for this compound conjugation to a peptide.

References

Common side reactions with Benzyl-PEG7-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl-PEG7-acid

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It focuses on identifying and mitigating common side reactions during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a heterobifunctional PEG linker. It consists of a seven-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances hydrophilicity. One terminus is a carboxylic acid (-acid), and the other is a benzyl (B1604629) ether (Benzyl-).

  • The carboxylic acid group is the reactive handle for conjugation. It is typically activated—often using carbodiimide (B86325) chemistry like EDC and N-hydroxysuccinimide (NHS)—to form an active ester. This ester then readily reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[1][2]

  • The benzyl group serves as a stable protecting group for a terminal hydroxyl group. It is generally unreactive under the mild aqueous conditions used for amine conjugation but can be removed later via hydrogenolysis if the hydroxyl functionality is needed for subsequent reaction steps.

Q2: My conjugation yield is low. What is the most likely side reaction?

The most common side reaction that reduces yield is the hydrolysis of the activated ester . If you are using an EDC/NHS system to create a PEG-NHS ester, this activated intermediate is highly susceptible to reaction with water. This reaction regenerates the original, unreactive this compound and releases NHS.

  • Mechanism : The aminolysis (desired reaction with your protein) and hydrolysis (side reaction with water) are in direct competition.[3][4]

  • Impact of pH : The rate of hydrolysis increases significantly with rising pH. While the aminolysis reaction is most efficient at a slightly alkaline pH (7.0-8.5) where primary amines are deprotonated and thus more nucleophilic, hydrolysis is also accelerated in this range.[5]

How to Avoid It:

  • pH Control : Perform the conjugation at the lowest possible pH that still allows for efficient aminolysis, typically between pH 7.0 and 8.0.

  • Immediate Use : Prepare the activated this compound solution immediately before adding it to your protein solution. Do not store the activated PEG reagent in aqueous buffers.

  • Concentration : Higher concentrations of the protein and PEG reagent can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.

  • Buffer Choice : Use non-nucleophilic buffers like phosphate (B84403) or borate (B1201080) buffers. Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the activated PEG.

Q3: I am observing multiple products and heterogeneity in my final sample. What could be the cause?

Product heterogeneity is a common issue in PEGylation and can arise from several side reactions:

  • Multi-PEGylation : Your protein likely has multiple primary amine groups (e.g., several lysine residues and the N-terminus). If the molar ratio of activated PEG to protein is too high, more than one PEG molecule may attach to a single protein molecule.

  • Non-Specific Conjugation : While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic amino acid side chains under certain conditions, particularly at higher pH (>8.5). Potential off-target sites include the imidazole (B134444) group of histidine and the hydroxyl groups of tyrosine and serine.

  • Positional Isomers : Even if you achieve mono-PEGylation, the PEG chain can attach to different lysine residues on the protein surface, creating a mixture of structural isomers with potentially different biological activities.

How to Avoid It:

  • Optimize Molar Ratio : Empirically determine the optimal molar ratio of activated PEG to your protein. Start with a low ratio (e.g., 1:1 to 5:1 of PEG to protein) and analyze the product mixture to find the best balance between mono-PEGylated product and unreacted protein.

  • Control pH : Maintain the reaction pH between 7.0 and 8.5 to maximize selectivity for primary amines.

  • Site-Specific Mutagenesis : For ultimate control, consider protein engineering to remove reactive lysines from all but the desired conjugation site.

Q4: During the activation of this compound with EDC/NHS, are there any specific side reactions I should be aware of?

Yes, when activating a carboxylic acid with EDC (a carbodiimide) in the presence of NHS, side reactions can occur before the PEG is even introduced to your protein.

  • N-acylurea Formation : The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is unstable. If it does not react quickly with NHS (or a primary amine), it can rearrange to form a stable, unreactive N-acylurea byproduct. This side reaction consumes your activated intermediate and can be difficult to remove during purification.

  • Hydrolysis of O-acylisourea : This intermediate can also react with water, regenerating the starting carboxylic acid.

How to Avoid It:

  • Two-Step vs. One-Pot : Perform a two-step activation. First, react the this compound with EDC and NHS in an amine-free, anhydrous organic solvent (if your PEG reagent is soluble) or in a slightly acidic aqueous buffer (pH 4.5-6.0) where the NHS ester is more stable. Then, purify or buffer-exchange the resulting activated PEG-NHS ester before adding it to your protein solution at a higher pH (7.0-8.0).

  • Use of Sulfo-NHS : If working in aqueous solutions, using water-soluble Sulfo-NHS can increase the efficiency of the reaction and reduce the formation of byproducts.

Q5: My protein is aggregating and precipitating out of solution during the PEGylation reaction. How can I prevent this?

Protein aggregation is a common physical side reaction during PEGylation. It can be triggered by changes in the solution environment or by the modification itself.

  • High Protein Concentration : While beneficial for reaction kinetics, very high concentrations can increase the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions : pH, temperature, or buffer composition that deviates from the protein's stability optimum can cause partial unfolding and expose hydrophobic patches, leading to aggregation.

  • Cross-linking : If your this compound reagent contains di-functional impurities (e.g., PEG-diacid), it can cross-link multiple protein molecules, causing extensive aggregation.

How to Avoid It:

  • Ensure Reagent Purity : Use high-purity, monodisperse this compound to avoid cross-linking impurities.

  • Optimize Reaction Conditions : Maintain optimal pH, temperature (consider running the reaction at 4°C to slow down both the reaction and aggregation), and buffer for your specific protein's stability.

  • Add Stabilizing Excipients : Include additives in the reaction buffer that are known to suppress aggregation, such as arginine (50-100 mM) or non-ionic surfactants like Polysorbate 20 (0.01-0.05%).

  • Control Addition Rate : Add the activated PEG reagent to the protein solution slowly or in aliquots to avoid localized high concentrations that can promote aggregation.

Data Summary Table

The following table summarizes key reaction parameters and their impact on the desired reaction versus common side reactions.

ParameterRecommended RangeEffect on Desired Reaction (Aminolysis)Potential Side Reaction & Impact of DeviationHow to Mitigate Side Reaction
pH 7.0 - 8.5Optimal reactivity of primary amines (target).High pH (>8.5): Increases hydrolysis of NHS ester; promotes reaction with His, Tyr, Ser. Low pH (<7.0): Protonates primary amines, drastically slowing the reaction.Maintain pH strictly between 7.0-8.0 for a good balance of reactivity and selectivity.
Temperature 4°C - 25°CReaction is faster at 25°C.Higher Temp: Can accelerate hydrolysis and may induce protein aggregation/denaturation.Perform reactions at 4°C to slow side reactions and reduce aggregation risk, increasing reaction time accordingly.
Molar Ratio (PEG:Protein) 1:1 to 20:1 (empirical)Higher ratio drives the reaction towards completion.High Ratio: Increases risk of multi-PEGylation and product heterogeneity.Start with low molar excess (e.g., 5:1) and optimize based on product analysis (e.g., via SDS-PAGE or SEC).
Buffer Type Phosphate, Borate, HEPESInert, does not interfere with conjugation.Amine-containing buffers (e.g., Tris): Competes with the target protein for the activated PEG, drastically reducing yield.Always use non-nucleophilic buffers for the conjugation step.
Reagent Purity >95% monofunctionalEnsures a well-defined product.Di-functional impurities (e.g., PEG-diacid): Causes intermolecular cross-linking and aggregation.Source high-purity reagents and confirm purity if possible.

Experimental Protocols & Visualizations

Protocol: Two-Step Activation and Conjugation to a Protein

This protocol is designed to minimize side reactions by separating the activation of this compound from the conjugation to the target protein.

  • Reagent Preparation :

    • Prepare a solution of this compound (1.2 equivalents) in a suitable buffer (e.g., 50 mM MES buffer, pH 5.5).

    • Prepare stock solutions of EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) in the same buffer.

    • Prepare the protein solution (1.0 equivalent) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • Activation of this compound :

    • Add the EDC and Sulfo-NHS solutions to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the activated Sulfo-NHS ester.

  • Conjugation Reaction :

    • Immediately add the freshly activated PEG solution to the protein solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching :

    • Stop the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM. This will consume any unreacted PEG-Sulfo-NHS ester.

  • Purification :

    • Remove unreacted PEG reagent and byproducts, and separate mono-PEGylated species from unreacted protein and multi-PEGylated species using chromatography techniques like Ion Exchange Chromatography (IEX) or Size Exclusion Chromatography (SEC).

Diagram: Reaction Pathway and Common Side Reactions

The following diagram illustrates the intended reaction pathway for conjugating this compound to a protein amine and highlights where key side reactions occur.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) PEG_Acid This compound Activated_PEG Activated Benzyl-PEG7-NHS Ester PEG_Acid->Activated_PEG + EDC/NHS N_Acylurea N-Acylurea Byproduct PEG_Acid->N_Acylurea + EDC (Rearrangement) EDC_NHS EDC / NHS Protein Protein-NH2 Conjugate Desired Conjugate (Stable Amide Bond) Activated_PEG->Conjugate + Protein-NH2 (Aminolysis) Hydrolyzed_PEG Hydrolyzed PEG-Acid (Inactive) Activated_PEG->Hydrolyzed_PEG + H2O (Hydrolysis) Off_Target Off-Target Conjugate (His, Tyr, Ser) Activated_PEG->Off_Target

Caption: Workflow for this compound conjugation showing the desired pathway and key side reactions.

References

Technical Support Center: Troubleshooting Low Solubility of Benzyl-PEG7-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with Benzyl-PEG7-acid conjugates. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how do its components affect solubility?

A1: this compound is a heterobifunctional linker molecule. It consists of three key parts that influence its solubility:

  • Benzyl (B1604629) Group: This aromatic group is hydrophobic and can decrease aqueous solubility, particularly when conjugated to an already hydrophobic molecule. The benzyl group may also contribute to aggregation through stacking interactions.

  • Polyethylene Glycol (PEG7) Chain: The seven-unit PEG chain is hydrophilic and generally improves solubility in aqueous solutions. However, for highly hydrophobic conjugates, this relatively short PEG chain may not be sufficient to ensure high water solubility.

  • Carboxylic Acid Group: This terminal group is ionizable. At pH values above its pKa (typically around 4.5), the carboxylic acid is deprotonated to the more soluble carboxylate form (-COO⁻). At lower pH, it is protonated (-COOH), which is less polar and reduces aqueous solubility.[1][2]

Q2: My this compound conjugate has precipitated out of my aqueous buffer. What are the likely causes?

A2: Precipitation of your conjugate in an aqueous buffer can be attributed to several factors:

  • Hydrophobicity of the Conjugated Molecule: If the molecule you have attached to the this compound linker is highly hydrophobic, it can significantly reduce the overall solubility of the conjugate, overpowering the solubilizing effect of the PEG7 chain.[1]

  • pH of the Buffer: If the pH of your buffer is near or below the pKa of the terminal carboxylic acid (~4.5), the carboxyl group will be protonated, leading to a significant decrease in aqueous solubility.[1]

  • High Conjugate Concentration: You may be attempting to dissolve the conjugate at a concentration that is above its solubility limit in that specific buffer.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of your conjugate.

  • Aggregation: The presence of the hydrophobic benzyl group can promote intermolecular interactions and aggregation, leading to precipitation, especially at higher concentrations.[3][4]

Q3: What is the recommended solvent for creating a stock solution of my this compound conjugate?

A3: For creating a concentrated stock solution, it is highly recommended to use a polar, aprotic, and water-miscible organic solvent. The most common choices are:

  • Dimethyl Sulfoxide (DMSO) [1]

  • N,N-Dimethylformamide (DMF) [1]

These solvents are generally effective at dissolving a wide range of organic molecules, including those with hydrophobic regions.[1][5] A concentrated stock in one of these solvents can then be diluted into your desired aqueous buffer.

Q4: Can I use sonication or heating to help dissolve my conjugate?

A4: Yes, gentle warming (e.g., 30-40°C) and brief sonication can be effective in dissolving your conjugate and breaking up small aggregates.[6] However, caution is advised, as excessive heat can lead to the degradation of your conjugate, especially if it is attached to a sensitive biomolecule like a protein.

Troubleshooting Guide

Problem: Poor or No Solubility of a Lyophilized this compound Conjugate in Aqueous Buffers

The following workflow provides a systematic approach to addressing low solubility issues with your this compound conjugate.

G cluster_start Start: Low Solubility Observed cluster_assess Initial Assessment cluster_solutions Troubleshooting Strategies cluster_outcome Outcome start Precipitate or cloudy solution in aqueous buffer assess_hydrophobicity Assess Hydrophobicity of Conjugated Molecule start->assess_hydrophobicity assess_pH Check Buffer pH vs. pKa assess_hydrophobicity->assess_pH If molecule is hydrophobic change_buffer Strategy 3: Modify Buffer Conditions assess_hydrophobicity->change_buffer If molecule is moderately soluble ph_adjustment Strategy 1: pH Adjustment assess_pH->ph_adjustment If pH < 6.0 cosolvent Strategy 2: Use of Co-solvent assess_pH->cosolvent If pH is optimal but still insoluble success Successful Solubilization ph_adjustment->success cosolvent->success change_buffer->success

Caption: Troubleshooting workflow for low solubility of this compound conjugates.

Data Presentation: Solubility of this compound in Common Solvents

The following table provides a general overview of the expected solubility of this compound. The solubility of a conjugate will be highly dependent on the properties of the attached molecule.

SolventTypeExpected Solubility of this compoundNotes
Water (pH < 5)Polar ProticLow to ModerateThe carboxylic acid is protonated, reducing solubility.[1]
Aqueous Buffers (pH > 7)Polar ProticHighThe carboxylic acid is deprotonated to the more soluble carboxylate form. This is the recommended starting point for aqueous solutions.[1]
DMSO, DMFPolar AproticHighExcellent for preparing concentrated stock solutions. Can be used as a co-solvent in aqueous buffers.[1]
Methanol, EthanolPolar ProticHighGood solubility for the linker itself. Conjugate solubility will vary.
Dichloromethane (DCM)NonpolarHighOften used during synthesis and purification.
Acetonitrile (ACN)Polar AproticHighUseful for purification (e.g., HPLC), but aqueous buffer solubility can be limited at high ACN concentrations.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer via pH Adjustment

This protocol is recommended for conjugates that are expected to be soluble in aqueous solutions with appropriate pH management.

Caption: Workflow for the pH adjustment solubilization method.

Methodology:

  • Weigh the Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of your lyophilized this compound conjugate into a microcentrifuge tube.

  • Initial Suspension: Add a small volume of deionized water to create a suspension. Do not add the full volume of buffer at this stage.

  • pH Adjustment: While gently vortexing, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. The conjugate should dissolve as the pH increases and the carboxylic acid deprotonates. Aim for a pH between 7.0 and 8.5.[6]

  • Final Volume: Once the conjugate is fully dissolved, add your desired buffer (e.g., PBS, pH 7.4) to reach the final target concentration.

  • Verification: Check the final pH of the solution. A brief, gentle sonication can be used to break up any remaining micro-aggregates.[6]

Protocol 2: Solubilization Using a Co-solvent

This protocol is recommended for highly hydrophobic conjugates that do not dissolve sufficiently using the pH adjustment method.

Caption: Workflow for the co-solvent solubilization method.

Methodology:

  • Weigh the Conjugate: Accurately weigh the desired amount of your conjugate into a microcentrifuge tube.

  • Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to completely dissolve the conjugate. Aim for a high concentration (e.g., 20-100 mg/mL).[1][6]

  • Prepare Aqueous Buffer: In a separate tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is crucial to add the concentrated organic stock to the stirring aqueous buffer to avoid precipitation.[6]

  • Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its impact on subsequent biological experiments. If the solution becomes cloudy, the solubility limit has been exceeded.

References

Technical Support Center: Optimizing Benzyl-PEG7-acid NHS Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl-PEG7-acid NHS ester coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound NHS ester to a primary amine?

The optimal pH range for NHS ester coupling reactions is typically between 7.2 and 8.5.[1] Within this range, the primary amine on the target molecule is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable. At a lower pH, the amine is protonated and less reactive, and at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[1]

Q2: What are suitable buffers for this reaction?

It is crucial to use a buffer that does not contain primary amines, which would compete with the target molecule for the NHS ester.[2][3]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate buffer

  • Sodium bicarbonate buffer[4]

Buffers to Avoid:

If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation reaction.[3]

Q3: How should I prepare and store the this compound NHS ester?

NHS esters are sensitive to moisture and should be stored at -20°C in a desiccated environment.[5][6][7] To prevent condensation, allow the reagent vial to warm to room temperature before opening.[5][6][7] It is recommended to dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[5][6][7]

Q4: What is the primary side reaction, and how can I minimize it?

The primary competing side reaction is the hydrolysis of the NHS ester, which deactivates it by converting it to the unreactive carboxylic acid.[2] The rate of hydrolysis is highly pH-dependent and increases with higher pH.[2] To minimize hydrolysis, work within the optimal pH range (7.2-8.5) and consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1] Using a higher concentration of the target molecule can also favor the desired coupling reaction over hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS ester: The reagent may have degraded due to improper storage or handling.Ensure the this compound NHS ester is stored in a dry environment at -20°C. Prepare the solution in anhydrous DMSO or DMF immediately before use.
Suboptimal pH: The reaction buffer pH is outside the optimal range of 7.2-8.5.Verify the pH of your reaction buffer. An overly acidic pH will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Presence of competing amines: The buffer or sample contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a non-amine-containing buffer like PBS or HEPES.[3]
Low reactant concentrations: Dilute solutions can favor hydrolysis over the bimolecular coupling reaction.If possible, increase the concentration of your target molecule and the this compound NHS ester.
Insufficient molar excess of NHS ester: The ratio of NHS ester to the target molecule is too low.The optimal molar ratio can vary. It is advisable to perform titration experiments with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the best ratio for your specific application.[7]
Protein Precipitation High concentration of organic solvent: Adding a large volume of DMSO or DMF can cause the protein to precipitate.Keep the final concentration of the organic solvent to a minimum, typically below 10%.[5]
Over-labeling of the protein: Excessive modification of lysine (B10760008) residues can alter the protein's charge and solubility.Reduce the molar excess of the this compound NHS ester or shorten the reaction time.
Lack of Reproducibility Inconsistent reagent preparation: Variation in the age and preparation of the NHS ester solution.Always prepare fresh solutions of the this compound NHS ester immediately before each experiment.
Fluctuations in reaction conditions: Minor changes in pH, temperature, or incubation time between experiments.Carefully control and monitor all reaction parameters for each experiment.

Experimental Protocols

General Protocol for Coupling this compound NHS Ester to a Protein
  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer such as PBS (pH 7.4).

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[5][6][7]

  • Quenching (optional): To stop the reaction, a quenching reagent like Tris or glycine can be added to a final concentration of 20-50 mM to react with any remaining NHS ester.[1]

  • Purification: Remove excess, unreacted this compound NHS ester and byproducts by dialysis or size-exclusion chromatography.

Data Presentation

Table 1: Influence of pH on NHS Ester Half-Life

pHHalf-life of NHS Ester
7.04-5 hours (at 0°C)
8.0~1 hour
8.6~10 minutes (at 4°C)
9.0<10 minutes

This data is for general NHS esters and may vary for this compound NHS ester.

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Temperature 4°C - 25°CLower temperatures can minimize hydrolysis but may require longer reaction times.
Molar Excess of NHS Ester 5x - 20xOptimal ratio should be determined empirically for each specific application.
Reaction Time 30 minutes - 2 hoursDependent on temperature and reactivity of the target molecule.
Organic Solvent < 10% (v/v)To avoid precipitation of the protein or target molecule.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p Protein in Amine-Free Buffer (pH 7.2-8.5) mix Add NHS Ester Solution to Protein Solution p->mix nhs Dissolve this compound NHS Ester in anhydrous DMSO/DMF nhs->mix incubate Incubate at RT (30-60 min) or 4°C (2 hours) mix->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (Dialysis or SEC) quench->purify

Caption: Experimental workflow for this compound NHS ester coupling to a protein.

G cluster_reactants Reactants cluster_side_reaction Side Reaction Benzyl_PEG_NHS Benzyl-PEG7-NHS Ester Hydrolyzed_PEG Inactive this compound Benzyl_PEG_NHS->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Conjugate Stable Amide Bond (PEGylated Product) Benzyl_PEG_NHS->Conjugate Desired Reaction Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Conjugate Water Water (H₂O) Water->Hydrolyzed_PEG NHS_byproduct2 NHS Hydrolyzed_PEG->NHS_byproduct2 NHS_byproduct1 NHS Conjugate->NHS_byproduct1

Caption: Reaction pathway for this compound NHS ester coupling, including the competing hydrolysis reaction.

References

Benzyl-PEG7-acid Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl-PEG7-acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability issue is the hydrolysis of the benzyl (B1604629) ester linkage. This reaction is catalyzed by both acidic and basic conditions, leading to the degradation of the molecule into Benzyl Alcohol and PEG7-acid. This degradation is typically accelerated at pH values deviating from neutral and at elevated temperatures.

Q2: How does pH affect the stability of this compound?

A2: The stability of the benzyl ester in this compound is highly dependent on the pH of the aqueous buffer.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can occur, although it is generally slower than base-catalyzed hydrolysis.

  • Neutral Conditions (pH 6-7.5): The compound is most stable in this range.

  • Alkaline Conditions (pH > 7.5): The ester is highly susceptible to base-catalyzed hydrolysis, which significantly increases the rate of degradation.[1][2]

Q3: What are the expected degradation products of this compound in aqueous buffers?

A3: Under typical aqueous buffer conditions, the main degradation products are Benzyl Alcohol and PEG7-acid, resulting from the cleavage of the ester bond. Under oxidative stress, additional byproducts related to the polyethylene (B3416737) glycol (PEG) chain, such as aldehydes and carboxylates, may also form.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure maximum stability, aqueous solutions of this compound should be prepared fresh. If short-term storage is necessary, it is recommended to store the solution at 2-8°C in a neutral pH buffer (pH 6.0-7.5). For long-term storage, it is advisable to store the compound in its solid form, protected from light and moisture at -20°C.

Q5: Can buffer components influence the stability of this compound?

A5: Yes, certain buffer components can influence stability. For example, buffers with nucleophilic species may potentially accelerate the degradation of the ester bond. It is recommended to use non-nucleophilic buffers such as phosphate, citrate, or MES buffers.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Low Yield in PEGylation Reaction Degradation of this compound prior to or during the reaction.- Prepare the this compound solution immediately before use.- Ensure the reaction buffer pH is within the optimal range for both the reaction and the stability of the PEG reagent (typically pH 6.0-7.5).- Avoid high temperatures during the reaction and purification steps.
Inconsistent Experimental Results Variability in the purity of this compound due to degradation during storage.- Aliquot the solid compound upon receipt and store at -20°C, protected from moisture.- Perform a purity check (e.g., by HPLC) on the reagent before critical experiments if it has been stored for an extended period.- Always use freshly prepared aqueous solutions.
Appearance of Unexpected Peaks in HPLC Analysis Degradation of the compound.- Identify the degradation products by comparing retention times with standards (Benzyl Alcohol, if available) or by using LC-MS.- Review the buffer preparation and storage procedures to ensure the pH is correct and conditions are not promoting hydrolysis.- Refer to the degradation pathway diagram to understand the potential byproducts.
Precipitation in the Buffer Poor solubility or degradation leading to less soluble products.- Ensure the concentration of this compound does not exceed its solubility limit in the chosen buffer.- Check for pH shifts in the buffer that might affect solubility or accelerate degradation.

Quantitative Stability Data

The following table summarizes representative stability data for a benzyl ester-containing compound in aqueous buffers at different pH values and temperatures. This data illustrates the expected trends for this compound stability.

Buffer pH Temperature (°C) Half-life (t½) (hours) % Remaining after 24 hours
5.025~400>94%
7.425~1500>98%
9.025~50~70%
7.440~350~92%

Note: This is illustrative data based on the known kinetics of benzyl ester hydrolysis. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

2. Preparation of Stressed Samples:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound at 70°C for 48 hours, then prepare a 100 µg/mL solution.

  • Photostability: Expose a 100 µg/mL solution to light according to ICH Q1B guidelines.

  • Control Sample: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL and analyze immediately.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl chromophore) and/or Charged Aerosol Detector (CAD) for the PEG component.[3][4]

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage degradation by comparing the peak area of the intact this compound.

  • Identify and quantify the major degradation products.

Visualizations

Degradation Pathway

cluster_main Hydrolytic Degradation of this compound cluster_conditions Catalytic Conditions Benzyl_PEG7_Acid This compound Degradation_Products Degradation Products Benzyl_PEG7_Acid->Degradation_Products Hydrolysis Benzyl_Alcohol Benzyl Alcohol Degradation_Products->Benzyl_Alcohol PEG7_Acid PEG7-acid Degradation_Products->PEG7_Acid Acid H+ (Acidic pH) Acid->Benzyl_PEG7_Acid Base OH- (Alkaline pH) Base->Benzyl_PEG7_Acid Heat Heat Heat->Benzyl_PEG7_Acid cluster_workflow Forced Degradation Experimental Workflow Start Start: this compound Sample Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Stress_Conditions Acid_Base Acid/Base Hydrolysis Stress_Conditions->Acid_Base Hydrolytic Oxidative Oxidative Degradation Stress_Conditions->Oxidative Redox Thermal_Photo Thermal/Photolytic Stress Stress_Conditions->Thermal_Photo Energy HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal_Photo->HPLC_Analysis Data_Analysis Data Analysis: - % Degradation - Identify Degradants HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Technical Support Center: Preventing Protein Aggregation with Benzyl-PEG7-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of proteins with Benzyl-PEG7-acid, with a specific focus on preventing and mitigating protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein conjugation?

This compound is a heterobifunctional crosslinker used for PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to proteins. This modification can enhance the therapeutic properties of proteins by increasing their solubility, extending their circulation half-life, and reducing immunogenicity.[1][2] The "Benzyl" group serves as a hydrophobic handle, while the "PEG7" component is a hydrophilic spacer consisting of seven ethylene (B1197577) glycol units. The terminal "acid" (carboxylic acid) group allows for covalent attachment to primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on the protein surface through the formation of a stable amide bond.[1] This reaction is typically mediated by carbodiimide (B86325) chemistry, using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[3][4]

Q2: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during conjugation with this compound can be triggered by several factors:

  • Intermolecular Cross-linking: If the reaction conditions are not optimized, the activated PEG linker may react with multiple protein molecules, leading to the formation of large aggregates.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.

  • Influence of the Benzyl (B1604629) Group: The benzyl group on the PEG linker is hydrophobic. Studies have shown that related compounds, like benzyl alcohol, can induce protein aggregation by causing partial protein unfolding and exposing hydrophobic "hot-spots". It is plausible that the benzyl moiety of the PEG linker could have a similar destabilizing effect on certain proteins.

  • Poor Reagent Quality: Impurities in the PEG reagent or other chemicals can contribute to unwanted side reactions and aggregation.

Q3: How can the hydrophobic nature of the benzyl group in this compound contribute to protein aggregation?

The benzyl group introduces a hydrophobic element to the otherwise hydrophilic PEG linker. This hydrophobicity can lead to non-specific interactions with hydrophobic patches on the surface of the protein. Such interactions can be disruptive to the protein's native conformation, potentially leading to partial unfolding. These partially unfolded intermediates are often prone to aggregation as their exposed hydrophobic regions can interact with those of other protein molecules.

Q4: What are the initial steps to troubleshoot protein aggregation during conjugation with this compound?

If you are observing protein aggregation, consider the following initial troubleshooting steps:

  • Optimize the Molar Ratio of PEG to Protein: A high molar excess of the PEG linker can sometimes lead to over-modification and aggregation. It's recommended to perform a titration experiment to determine the optimal PEG:protein molar ratio that achieves the desired degree of labeling without causing significant aggregation.

  • Adjust the Reaction pH: The pH of the reaction buffer can influence both the reactivity of the PEG linker and the stability of the protein. While the activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2), the subsequent reaction with primary amines on the protein is more efficient at a slightly alkaline pH (7-8). It is crucial to find a pH that balances reaction efficiency with protein stability.

  • Lower the Reaction Temperature: Performing the conjugation reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate, which may favor controlled conjugation over aggregation.

  • Reduce Protein Concentration: If possible, lowering the concentration of the protein during the conjugation reaction can decrease the likelihood of intermolecular interactions that lead to aggregation.

Troubleshooting Guide: Advanced Strategies to Prevent Aggregation

If the initial troubleshooting steps are insufficient, the following advanced strategies can be employed.

Strategy 1: Utilization of Stabilizing Excipients

The addition of stabilizing excipients to the reaction buffer can help maintain protein conformation and prevent aggregation.

Table 1: Common Stabilizing Excipients and Their Recommended Concentrations

Excipient CategoryExampleRecommended ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Preferential exclusion, increases protein stability.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Strategy 2: Modifying the Reaction Kinetics

Controlling the rate of the conjugation reaction can prevent the rapid formation of aggregates.

  • Stepwise Addition of PEG: Instead of adding the entire amount of activated this compound at once, add it in smaller aliquots over a period of time. This can help to maintain a lower instantaneous concentration of the reactive PEG linker.

  • Quenching the Reaction: Ensure the reaction is stopped effectively after the desired incubation time by adding a quenching reagent like hydroxylamine, Tris, or glycine. This prevents further reaction and potential cross-linking.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein with Anti-Aggregation Measures

This protocol describes a two-step process for conjugating this compound to a protein, incorporating best practices to minimize aggregation.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Stabilizing excipients (e.g., Arginine, Sucrose)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer at a concentration of 1-5 mg/mL. If desired, add a stabilizing excipient from Table 1 to the buffer.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS (or Sulfo-NHS) in the Activation Buffer. A typical molar ratio is 1:1.2:1.2 (PEG-acid:EDC:NHS).

    • Incubate the activation mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized for your specific protein (start with a range of 5:1 to 20:1).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against the Conjugation Buffer.

Protocol 2: Analysis of Protein Aggregation

Several techniques can be used to detect and quantify protein aggregation.

Table 2: Analytical Techniques for Aggregation Analysis

TechniquePrincipleInformation Provided
Size-Exclusion Chromatography (SEC) Separates molecules based on size.Quantifies the percentage of monomer, dimer, and higher-order aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Provides information on the size distribution of particles in solution, including aggregates.
Turbidity Measurement (OD at 340-400 nm) Measures the amount of light scattered by particles in suspension.A simple and quick method to assess the presence of large aggregates.
SDS-PAGE (non-reducing) Separates proteins based on molecular weight under denaturing conditions.Can visualize covalent high-molecular-weight aggregates.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting protein aggregation issues during conjugation with this compound.

TroubleshootingWorkflow Start Start: Protein Aggregation Observed Check_Ratio Step 1: Optimize PEG:Protein Molar Ratio Start->Check_Ratio Check_pH Step 2: Adjust Reaction pH Check_Ratio->Check_pH Aggregation persists Success Aggregation Prevented/Resolved Check_Ratio->Success Resolved Check_Temp Step 3: Lower Reaction Temperature Check_pH->Check_Temp Aggregation persists Check_pH->Success Resolved Check_Conc Step 4: Reduce Protein Concentration Check_Temp->Check_Conc Aggregation persists Check_Temp->Success Resolved Add_Excipients Step 5: Add Stabilizing Excipients (e.g., Arginine, Sucrose) Check_Conc->Add_Excipients Aggregation persists Check_Conc->Success Resolved Modify_Kinetics Step 6: Modify Reaction Kinetics (Stepwise PEG addition) Add_Excipients->Modify_Kinetics Aggregation persists Add_Excipients->Success Resolved Purification Step 7: Optimize Purification to Remove Aggregates Modify_Kinetics->Purification Aggregation persists Modify_Kinetics->Success Resolved Purification->Success Resolved Further_Investigation Further Investigation Needed: - Alternative PEG linker? - Different conjugation chemistry? Purification->Further_Investigation Aggregation persists

Caption: Troubleshooting workflow for protein aggregation.

This technical support guide provides a comprehensive overview of the potential causes of protein aggregation when using this compound and offers a range of practical solutions. By systematically working through the troubleshooting steps and optimizing reaction conditions, researchers can significantly improve the success of their protein conjugation experiments.

References

Challenges in the synthesis and purification of Benzyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzyl-PEG7-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and purification of this compound. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is through the oxidation of its corresponding alcohol precursor, Benzyl-PEG7-alcohol. This process converts the terminal hydroxyl group into a carboxylic acid.

Q2: What are the critical parameters to control during the synthesis of this compound?

The critical parameters to control are the choice of oxidizing agent, reaction temperature, and reaction time. Over-oxidation can lead to side products, while incomplete oxidation will result in contamination with the starting material. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

Q3: What are the expected impurities in a typical synthesis of this compound?

Common impurities can be categorized as follows:

  • Process-related impurities: Residual starting material (Benzyl-PEG7-alcohol), unreacted reagents, and solvents.

  • Product-related impurities: Over-oxidation byproducts or molecules with a different PEG chain length (polydispersity).

  • Stability-related impurities: Degradation products that may form during synthesis or storage.

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, temperatures of -20°C are advisable.

Troubleshooting Guides

Synthesis
Issue Possible Cause Recommended Solution
Low or no conversion of Benzyl-PEG7-alcohol to this compound Inactive oxidizing agent.Use a fresh batch of the oxidizing agent.
Insufficient amount of oxidizing agent.Increase the molar equivalents of the oxidizing agent.
Suboptimal reaction temperature.Optimize the reaction temperature; some oxidations require specific temperature ranges to proceed efficiently.
Formation of multiple products (observed by TLC or HPLC) Over-oxidation of the desired product.Reduce the reaction time or the amount of oxidizing agent. Monitor the reaction closely to stop it at the optimal point.
Presence of diol impurities in the starting material.Use high-purity Benzyl-PEG7-alcohol with a low polydispersity index (PDI).[1]
Side reactions with the benzyl (B1604629) group.Choose a milder oxidizing agent that is selective for primary alcohols.
Product is difficult to isolate from the reaction mixture Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.
Product is highly soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent.
Purification
Issue Possible Cause Recommended Solution
Poor separation of this compound from Benzyl-PEG7-alcohol by HPLC Inappropriate column or mobile phase.Use a high-resolution reversed-phase column (e.g., C18). Optimize the gradient of the mobile phase (e.g., water/acetonitrile (B52724) with 0.1% TFA) to improve separation.[2]
Broad peaks in HPLC chromatogram Column overloading.Reduce the amount of sample injected onto the column.
Poor sample solubility in the mobile phase.Dissolve the sample in a solvent compatible with the initial mobile phase conditions.
Product contamination with residual solvents Inefficient drying of the purified product.Dry the product under high vacuum for an extended period.

Experimental Protocols

Synthesis of this compound via TEMPO-mediated Oxidation

This protocol is a general guideline for the oxidation of Benzyl-PEG7-alcohol to this compound.

Materials:

Procedure:

  • Dissolve Benzyl-PEG7-alcohol in a mixture of acetonitrile and phosphate buffer (pH 6.7).

  • Add a catalytic amount of TEMPO to the solution.

  • In a separate flask, prepare a solution of sodium chlorite in water.

  • Slowly add the sodium chlorite solution and a catalytic amount of sodium hypochlorite solution simultaneously to the reaction mixture. Caution: Do not mix sodium chlorite and sodium hypochlorite directly as the mixture is unstable.[3]

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Adjust the pH of the mixture to ~2-3 with 1 M HCl.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification of this compound by Preparative HPLC

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase mixture.

  • Filter the sample solution through a 0.45 µm filter.

  • Set up a suitable gradient method on the preparative HPLC system (e.g., a linear gradient from 30% to 70% B over 30 minutes).

  • Inject the sample onto the column.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm for the benzyl group).[1]

  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

Table 1: Typical Purity Specifications for Benzyl-PEG Reagents

Analytical Technique Parameter Measured Typical Purity Specification
¹H NMRStructural Integrity & Impurity Signals>98% (based on relative integration)[1]
RP-HPLCPeak Area Percentage>98% (at 254 nm)
Polydispersity Index (PDI)Molecular Weight Distribution≤ 1.05

Table 2: Comparison of Common Oxidation Methods for Benzyl-PEG-alcohols

Oxidation Method Oxidizing Agent(s) Pros Cons Typical Yield
Jones Oxidation CrO₃, H₂SO₄, AcetoneInexpensive, powerful oxidant.Uses carcinogenic Cr(VI), harsh acidic conditions, potential for over-oxidation.High
TEMPO-mediated Oxidation TEMPO, NaOCl, NaClO₂Mild reaction conditions, high selectivity for primary alcohols.Requires careful control of pH and reagent addition.High
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineMild conditions, good for sensitive substrates.Requires low temperatures, produces stoichiometric amounts of dimethyl sulfide (B99878) (unpleasant odor).High
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneMild conditions, neutral pH.Reagent is expensive and can be shock-sensitive.High

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Benzyl-PEG7-alcohol Oxidation Oxidation (e.g., TEMPO-mediated) Start->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Step Preparative HPLC Crude_Product->Purification_Step Fraction_Collection Fraction Collection Purification_Step->Fraction_Collection Solvent_Removal Solvent Removal & Lyophilization Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Analysis_Step QC Analysis (NMR, HPLC, MS) Pure_Product->Analysis_Step

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Reaction Check Reaction Conversion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Low Conversion Complete Complete Reaction Check_Reaction->Complete High Conversion Check_Reagents Verify Oxidizing Agent Activity and Stoichiometry Incomplete->Check_Reagents Optimize_Conditions Optimize Reaction Time and Temperature Incomplete->Optimize_Conditions Check_Purification Review Purification Protocol Complete->Check_Purification Optimize_HPLC Optimize HPLC Method (Gradient, Column) Check_Purification->Optimize_HPLC Check_Starting_Material Analyze Starting Material Purity Check_Purification->Check_Starting_Material

Caption: Decision tree for troubleshooting low yield or purity issues.

Purification_Logic Crude Crude Product (this compound, Benzyl-PEG7-alcohol, other impurities) Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Fractions Collect Fractions Based on UV Absorbance (254 nm) Prep_HPLC->Fractions Analysis Analyze Fractions (Analytical HPLC) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Final_Product Pure this compound Pooling->Final_Product

References

Impact of linker length on PROTAC efficacy with Benzyl-PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Benzyl-PEG linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The linker is a critical determinant of a PROTAC's efficacy, not merely a passive spacer.[2] Its primary role is to position the target protein and the E3 ligase optimally to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][3]

Q2: Why are Polyethylene Glycol (PEG) motifs frequently used in PROTAC linkers?

PEG linkers are among the most common motifs used in PROTAC design, appearing in over half of reported PROTAC molecules.[4] Their popularity stems from several beneficial properties:

  • Enhanced Solubility: PEG chains are hydrophilic and can significantly improve the water solubility of large, often lipophilic PROTAC molecules.

  • Synthetic Tractability: The length of a PEG linker can be systematically and easily varied by adding or removing ethylene (B1197577) glycol units, which is ideal for optimizing PROTAC performance.

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a folded, more compact conformation. This can shield the molecule's polar surface area, potentially improving its ability to cross the lipophilic cell membrane.

  • Biocompatibility: PEG is well-known for its biocompatibility and low toxicity.

Q3: What is the specific impact of incorporating a 'Benzyl' group into a PEG linker?

Incorporating a rigid aromatic group, such as a benzyl (B1604629) group, into a flexible PEG linker creates a semi-rigid linker that can offer distinct advantages. The benzyl group can:

  • Provide Conformational Restriction: The rigid nature of the para-disubstituted aryl unit reduces the linker's flexibility. This can pre-organize the PROTAC into a more favorable conformation for binding, reducing the entropic penalty of ternary complex formation.

  • Enable Specific Interactions: A key reason for including a benzyl group is the potential for specific protein-protein interactions, such as a pi-stacking interaction with tyrosine residues (e.g., Y98 in the VHL E3 ligase).

  • Modulate Physicochemical Properties: The benzyl group increases the hydrophobicity of the linker, which can be used to balance the hydrophilicity of the PEG units and potentially improve cell permeability.

Q4: How does varying the Benzyl-PEG linker length typically impact PROTAC efficacy (DC₅₀ and Dₘₐₓ)?

The length of the linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.

  • Linker Too Short: A linker that is too short may cause steric hindrance, preventing the stable formation of the ternary complex. This results in poor efficacy (high DC₅₀ and low Dₘₐₓ).

  • Linker Too Long: An excessively long linker can also lead to reduced potency. This may be due to an increased entropic penalty upon binding or the formation of non-productive ternary complexes where the ubiquitination sites on the target are not accessible to the E3 ligase.

  • Optimal Length: Between these two extremes lies an optimal linker length that maximizes the stability and productivity of the ternary complex, leading to the most potent degradation (low DC₅₀ and high Dₘₐₓ). For one well-studied system, the optimal distance was found to be a 16-atom chain length.

Q5: What is the "hook effect" and how does linker design influence it?

The "hook effect" is a phenomenon observed with many PROTACs where the degradation efficiency decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. A well-designed linker that promotes strong positive cooperativity—where the formation of one binary complex enhances the binding of the other protein—can help mitigate the hook effect by stabilizing the ternary complex.

Troubleshooting Guide

Issue 1: My PROTAC with a Benzyl-PEG linker shows low or no degradation of the target protein.

  • Possible Cause 1: Suboptimal Linker Length.

    • Troubleshooting Step: The most common issue is a linker that is either too short or too long. The optimal length is highly dependent on the specific targets. It is crucial to synthesize and test a series of PROTACs with systematically varied PEG chain lengths (e.g., PEG3, PEG4, PEG5) attached to the benzyl core.

  • Possible Cause 2: Poor Ternary Complex Formation.

    • Troubleshooting Step: The specific combination of warhead, anchor, and the conformationally restricted Benzyl-PEG linker may not support a stable ternary complex. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and cooperativity of your PROTAC with the target protein and E3 ligase.

  • Possible Cause 3: Low Cell Permeability.

    • Troubleshooting Step: PROTACs are large molecules that often challenge standard rules for cell permeability. The combination of a rigid benzyl group and hydrophilic PEG units can lead to poor uptake. Perform a permeability assay (e.g., PAMPA). If permeability is low, consider synthesizing analogues with fewer PEG units to increase lipophilicity or altering the attachment points on the ligands.

  • Possible Cause 4: E3 Ligase Not Expressed or Active.

    • Troubleshooting Step: The recruited E3 ligase may not be sufficiently expressed or active in your chosen cell line. Confirm the expression level of the E3 ligase (e.g., VHL, CRBN) via Western Blot or qPCR.

Issue 2: I observe a very pronounced "hook effect" at higher concentrations.

  • Possible Cause: Strong Binary Interactions vs. Ternary Complex.

    • Troubleshooting Step: The hook effect suggests that at higher concentrations, binary complexes are strongly favored over the ternary complex. The linker design is critical here. The current Benzyl-PEG linker may not provide the optimal geometry for positive cooperativity. Experiment with linkers of different compositions (e.g., more flexible alkyl-PEG chains) or alter the attachment points of the linker on the warhead or anchor to change the vector and promote more favorable protein-protein interactions.

Issue 3: The PROTAC is potent, but it has poor solubility.

  • Possible Cause: High Lipophilicity.

    • Troubleshooting Step: The benzyl group, combined with potentially hydrophobic warhead and anchor ligands, can lead to poor aqueous solubility, complicating in vitro experiments and limiting future in vivo applications. The solution is to increase the hydrophilicity of the molecule by synthesizing analogues with a greater number of PEG units in the linker.

Quantitative Data Summary

The optimal linker is system-dependent and must be determined empirically. The following tables provide representative data on how linker length and composition can influence PROTAC performance.

Table 1: Representative Impact of PEG Linker Length on PROTAC Efficacy (Note: This table summarizes general findings from the literature and is not specific to a single Benzyl-PEG linker series. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ represents the maximum degradation percentage.)

Target ProteinE3 LigaseLinker TypeLinker Length (PEG units)DC₅₀DₘₐₓReference
BRD4CRBNPEG0< 0.5 µM> 90%
BRD4CRBNPEG1-2> 5 µM< 50%
BRD4CRBNPEG4-5< 0.5 µM> 90%
BTKCRBNAlkyl/PEG3-19 atomsVariableVariable
Estrogen ReceptorVHLAlkyl16 atomsOptimalHigh
Estrogen ReceptorVHL>16 atomsIncreasedDecreased

Table 2: General Physicochemical Properties of Common Linker Motifs

Linker MotifPrimary CharacteristicsImpact on PROTAC Properties
Alkyl Chains Flexible, hydrophobicCan improve cell permeability but may decrease solubility. Synthetically accessible.
PEG Chains Flexible, hydrophilicImproves solubility and biocompatibility. Length is easily tunable.
Benzyl Group Rigid, hydrophobicProvides conformational restriction. Can enable specific pi-stacking interactions. Reduces polarity.

Visualizations

PROTAC_Mechanism

Troubleshooting_Workflow Start Start: Low/No PROTAC Activity Check_Length Is Linker Length Optimized? Start->Check_Length Synthesize Synthesize & Test Linker Length Library (e.g., n=3, 4, 5, 6 PEG units) Check_Length->Synthesize No Check_Ternary Is Ternary Complex Formation Favorable? Check_Length->Check_Ternary Yes Synthesize->Check_Ternary Biophysics Perform Biophysical Assays (SPR, ITC) Check_Ternary->Biophysics No Check_Permeability Is Cell Permeability Adequate? Check_Ternary->Check_Permeability Yes Biophysics->Check_Permeability PAMPA Perform PAMPA Assay Check_Permeability->PAMPA No Check_E3 Is E3 Ligase Expressed? Check_Permeability->Check_E3 Yes PAMPA->Check_E3 WB_E3 Confirm E3 Expression (Western Blot / qPCR) Check_E3->WB_E3 No Success Success: Potent Degradation Check_E3->Success Yes

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a Benzyl-PEG Linker

This protocol describes a representative two-step synthesis assuming a commercially available Benzyl-PEG-OH linker, an E3 ligand with an amine handle, and a target ligand with a carboxylic acid.

  • Step 1: Tosylation of Benzyl-PEG-OH Linker

    • Dissolve Benzyl-PEGn-OH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M).

    • Add triethylamine (B128534) (TEA, 1.5 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

    • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated linker (Benzyl-PEGn-OTs).

  • Step 2: Coupling of Tosylated Linker with E3 Ligase Ligand

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEGn-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere. Monitor progress by LC-MS.

    • Upon completion, purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

  • Step 3: Final Coupling with Target Protein Ligand

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the purified E3 ligase ligand-linker conjugate (1.0 eq), and a coupling agent like HATU (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere. Monitor progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by ¹H NMR and HRMS to confirm identity and purity.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Plating and Treatment:

    • Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Treat cells with varying concentrations (e.g., 0.1 nM to 10 µM) and incubate for the desired time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate proteins by size via electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the extent of degradation.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol is for determining the kinetics and affinity of ternary complex formation.

  • Materials and Reagents:

    • SPR instrument and sensor chip (e.g., CM5).

    • Purified E3 ligase, target protein, and PROTAC.

    • SPR running buffer (e.g., HBS-EP+).

    • Amine coupling kit for protein immobilization.

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Regenerate the surface between injections if necessary.

  • Data Analysis and Cooperativity Calculation:

    • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (kₐ, kₔ) and affinity (Kₐ) of the ternary complex.

    • Determine the cooperativity (α) by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.

References

Strategies for optimizing the linker composition in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in optimizing the linker composition of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker.[1] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker is a critical component that connects these two ligands, and its composition, length, and attachment points are crucial for the PROTAC's overall efficacy.[][3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for the subsequent ubiquitination and proteasomal degradation of the target protein.[4][5]

Q2: What are the most common types of linkers used in PROTAC design?

The most prevalent linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][] These are popular due to their synthetic accessibility and the flexibility they provide, which can accommodate the formation of a productive ternary complex.[][6] Other linker types include more rigid structures incorporating moieties like piperazine (B1678402), piperidine (B6355638), or triazole rings, which can help to pre-organize the PROTAC into a bioactive conformation and may enhance metabolic stability.[6][]

Q3: How does linker length impact PROTAC activity?

Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[][8]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[4][9]

  • Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation efficacy.[4]

Even minor changes in linker length can significantly impact degradation efficacy.[4]

Q4: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[3][4]

  • Hydrophilicity: Incorporating hydrophilic elements like PEG can improve aqueous solubility.[4][10]

  • Rigidity: Introducing rigid elements like piperazine or piperidine rings can enhance metabolic stability and may lead to more potent degradation by pre-organizing the PROTAC into a bioactive conformation.[6][]

  • Chemical Stability: The chemical nature of the linker can affect the stability of the ternary complex and, consequently, the degradation efficiency.[]

Q5: What is the "hook effect" in the context of PROTACs, and how can linker design mitigate it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[9][12] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12][13]

Linker design can help mitigate the hook effect by:

  • Enhancing Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, increasing the stability of the ternary complex.[4][9] This positive cooperativity favors the formation of the ternary complex even at higher PROTAC concentrations.[14]

  • Modifying Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[9]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe no significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[4][9]

Potential Linker-Related Causes and Solutions:

Potential CauseRecommended Action
Suboptimal Linker Length Synthesize a library of PROTACs with varying linker lengths. Even small modifications can have a significant impact.[4]
Incorrect Linker Composition Modify the linker composition by introducing more rigid or flexible elements to alter the conformational dynamics.[4]
Unfavorable Ternary Complex Conformation Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly evaluate the formation and stability of the ternary complex.[4] This can provide insights into the cooperativity of the system.
Poor Cell Permeability The linker may contribute to poor physicochemical properties. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[15][16] Modify the linker to improve properties like solubility and reduce lipophilicity.[17]

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

The hook effect can be a major hurdle in developing potent PROTACs.[4]

Potential Linker-Related Solutions:

StrategyRationale
Enhance Ternary Complex Cooperativity A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect.[4] This can be achieved by optimizing the linker to promote favorable protein-protein interactions.[12]
Modify Linker Flexibility/Rigidity A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[9]
Perform Detailed Dose-Response Studies Carefully titrate the PROTAC concentration to identify the optimal range that maximizes degradation before the onset of the hook effect.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker modifications on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation [18]

PROTACLinker Length (atoms)ER Binding Affinity (IC50, nM)Cell Viability (IC50, µM)ER Degradation at 1 µM
9 915.6>10++
11 1612.51.2++++
12 1615.61.5++++
13 1615.60.5+++
16 1615.65.6+
19 1915.6>10++
21 2115.6>10+

Note: ER degradation is represented qualitatively (+ to ++++ for increasing degradation).

Table 2: Impact of Linker Type on Degradation of Tank-binding kinase 1 (TBK1) [6]

Linker TypeLinker Length (atoms)DegradationDC50 (nM)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Effective100-1000
Alkyl/Ether> 12Less Potent>1000
PEG-Effective-

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[19]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[19]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the formation and stability of the ternary complex in real-time.[4]

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[19]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC binding to the immobilized protein).[19]

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[19] An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Ligase Proteasome 26S Proteasome Fragments Proteasome->Fragments Degraded Fragments POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation Troubleshooting_Workflow Start Low/No Target Degradation Check_Binding Confirm Binary Binding (SPR/ITC) Start->Check_Binding Binding_OK Binding Confirmed? Check_Binding->Binding_OK Synthesize_Library Synthesize Linker Library (Vary Length & Composition) Binding_OK->Synthesize_Library Yes Failure Re-design Warhead/E3 Ligand Binding_OK->Failure No Assess_Ternary Assess Ternary Complex Formation (SPR/ITC) Synthesize_Library->Assess_Ternary Ternary_OK Productive Complex? Assess_Ternary->Ternary_OK Ternary_OK->Synthesize_Library No Check_Permeability Evaluate Cell Permeability (PAMPA/Caco-2) Ternary_OK->Check_Permeability Yes Permeability_OK Permeable? Check_Permeability->Permeability_OK Optimize_PK Optimize Physicochemical Properties Permeability_OK->Optimize_PK No ReEvaluate Re-evaluate Degradation Permeability_OK->ReEvaluate Yes Optimize_PK->Check_Permeability Success Successful Degradation ReEvaluate->Success Linker_Properties cluster_properties Linker Properties cluster_outcomes PROTAC Performance Linker_Design Linker Design Length Length Linker_Design->Length Composition Composition (e.g., PEG, Alkyl) Linker_Design->Composition Rigidity Flexibility/Rigidity Linker_Design->Rigidity Attachment Attachment Points Linker_Design->Attachment Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Rigidity->Ternary_Complex Attachment->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_Properties Pharmacokinetics (PK) & DMPK Physicochem->PK_Properties PK_Properties->Efficacy

References

Addressing steric hindrance in Benzyl-PEG7-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzyl-PEG7-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low to no yield in my conjugation reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low yields in this compound conjugations often stem from inefficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:

1. Inefficient Carboxylic Acid Activation: The terminal carboxylic acid of this compound requires activation to react efficiently with nucleophiles like amines or alcohols.

  • Troubleshooting Steps:

    • Confirm Reagent Quality: Ensure your coupling reagents (e.g., EDC, NHS) are fresh and have been stored under anhydrous conditions. EDC is particularly moisture-sensitive.

    • Optimize pH: For EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at a pH of 4.5-6.0. The subsequent reaction with a primary amine is favored at a pH of 7.0-8.0.[1] Consider a two-step process where activation is performed at a lower pH, followed by adjustment to a higher pH for the coupling step.

    • Increase Reagent Stoichiometry: Try increasing the molar excess of the coupling reagents. A common starting point is 1.5-2.0 equivalents of both EDC and NHS relative to the this compound.

2. Steric Hindrance: The benzyl (B1604629) group, in proximity to the reactive carboxylic acid, can sterically hinder the approach of the nucleophile. This effect is more pronounced with bulky nucleophiles.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) or moderately increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance.

    • Select a More Effective Coupling Reagent: For sterically hindered couplings, consider using more powerful activating agents such as HATU or HBTU, which are known to be effective in challenging peptide couplings.[2]

    • Consider a Different Linker: If steric hindrance remains a significant issue, using a PEG linker with a longer spacer between the benzyl group and the carboxylic acid might be necessary.

3. Suboptimal Reaction Conditions:

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using an appropriate anhydrous, aprotic solvent such as DMF or DMSO.

    • Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique like HPLC or TLC to determine if the reaction has stalled or is proceeding slowly.[3]

Q2: How can I confirm that the carboxylic acid of my this compound has been successfully activated?

A2: Direct confirmation of the activated species (e.g., the NHS-ester) can be challenging in situ. However, you can infer successful activation by monitoring the reaction progress. The most common method is to proceed with the coupling reaction and then analyze the products. If you observe the formation of the desired amide or ester product via HPLC or LC-MS, it indicates that the activation was successful.

For more direct evidence, you could attempt to isolate the activated intermediate, although this is often not practical due to its instability. An alternative is to react a small aliquot of the activated this compound with a simple, highly reactive amine and analyze the product formation.

Q3: What are common side reactions in this compound couplings, and how can they be minimized?

A3: A primary side reaction in EDC/NHS couplings is the hydrolysis of the activated NHS-ester, which regenerates the carboxylic acid. This is exacerbated by the presence of water in the reaction mixture.

  • Minimization Strategies:

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.

    • Fresh Reagents: Prepare solutions of EDC and NHS immediately before use, as they are susceptible to hydrolysis.

    • Control pH: While the coupling to amines is favored at a slightly basic pH, very high pH values can accelerate the hydrolysis of the NHS-ester. Maintain the pH in the recommended range of 7.0-8.0 for the coupling step.

Another potential side reaction is the formation of an N-acylisourea byproduct if the O-acylisourea intermediate rearranges before reacting with the amine. The use of NHS helps to minimize this by converting the O-acylisourea to a more stable NHS-ester.[4]

Q4: I am having difficulty purifying my final Benzyl-PEG7-conjugate. What purification strategies are recommended?

A4: The purification strategy will depend on the properties of your final conjugate.

  • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PEGylated compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The benzyl group provides a chromophore for UV detection (e.g., at 254 nm).[5]

  • Size Exclusion Chromatography (SEC): If there is a significant size difference between your conjugate and any unreacted starting materials or byproducts, SEC can be an effective purification method.

  • Aqueous Workup: For reactions using water-soluble coupling agents like EDC, an aqueous workup can help to remove the urea (B33335) byproduct and excess reagents.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and reaction time of amide bond formation with this compound, especially when coupling to a sterically hindered amine. The following table provides an illustrative comparison of common coupling reagents based on typical performance in similar PEGylation reactions.

Coupling Reagent SystemTypical Yield RangeTypical Reaction TimeKey AdvantagesPotential Disadvantages
EDC/NHS 60-85%12-24 hoursCost-effective; water-soluble byproducts are easily removed.Slower reaction rates; may be less effective for highly hindered substrates.
HBTU/Base (e.g., DIPEA) 85-95%1-4 hoursFast and efficient, particularly for sterically hindered substrates.Potential for side reactions if used in excess; byproducts can be more difficult to remove.
HATU/Base (e.g., DIPEA) >90%< 2 hoursHighly reactive and very effective for challenging couplings with minimal racemization.More expensive than other reagents.

Note: Yields are highly dependent on the specific substrates, solvent, temperature, and stoichiometry. The values presented are for illustrative purposes and may require optimization for your specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound to a Primary Amine using EDC/NHS

This protocol describes a two-step process for the conjugation of this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Dissolve the amine-containing substrate in Coupling Buffer.

  • Activation of this compound:

    • To the solution of this compound, add 1.5 equivalents of EDC solution followed by 1.5 equivalents of NHS solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Coupling Reaction:

    • Add 1.0 to 1.2 equivalents of the amine-containing substrate solution to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using the Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes.

    • Purify the conjugate using an appropriate method such as RP-HPLC or SEC.

  • Analysis:

    • Analyze the purified product by LC-MS to confirm the molecular weight of the conjugate and by HPLC to assess purity.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Analysis & Purification prep_peg Dissolve this compound in Activation Buffer activation Activation (15-30 min, RT) prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS solutions prep_edc_nhs->activation prep_amine Dissolve Amine Substrate in Coupling Buffer coupling Coupling (2-4h RT or O/N 4°C) prep_amine->coupling activation->coupling Add Amine Substrate quenching Quenching (15 min, RT) coupling->quenching Add Quenching Buffer purification Purification (RP-HPLC or SEC) quenching->purification analysis Analysis (LC-MS, HPLC) purification->analysis

Caption: A generalized experimental workflow for the conjugation of this compound.

troubleshooting_workflow start Low Reaction Yield check_activation Check Carboxylic Acid Activation start->check_activation check_sterics Assess Steric Hindrance start->check_sterics check_conditions Review Reaction Conditions start->check_conditions solution_activation Use fresh EDC/NHS Optimize pH (4.5-6.0) Increase reagent excess check_activation->solution_activation solution_sterics Increase reaction time/temp Use stronger coupling agent (HATU) Consider longer PEG spacer check_sterics->solution_sterics solution_conditions Use anhydrous solvent (DMF/DMSO) Monitor reaction progress (HPLC/TLC) check_conditions->solution_conditions

Caption: A troubleshooting workflow for addressing low yields in this compound reactions.

References

Validation & Comparative

The Subtle Spacer: A Comparative Guide to Benzyl-PEG7-acid and Benzyl-PEG8-acid in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component. The linker, the bridge connecting the target-binding warhead and the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy of these heterobifunctional molecules. While seemingly a minor modification, the choice between linkers with subtly different lengths, such as Benzyl-PEG7-acid and Benzyl-PEG8-acid, can have profound consequences on the final PROTAC's performance. This guide provides a comparative analysis of these two linkers, offering insights into how a single ethylene (B1197577) glycol unit difference can influence a PROTAC's biological activity and physicochemical properties, supported by general principles from published studies.

Impact of Linker Length: A Tale of One PEG Unit

The length of the polyethylene (B3416737) glycol (PEG) linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is the cornerstone of successful protein degradation.[1][2] An optimal linker length facilitates the correct spatial orientation of the target protein and the E3 ligase, allowing for efficient ubiquitin transfer.[2] A linker that is too short may lead to steric hindrance, while an excessively long linker might result in a non-productive complex.[2]

Physicochemical and Pharmacokinetic Considerations

The addition of a single PEG unit can also influence the physicochemical properties of the resulting PROTAC. Generally, PEGylation is known to increase hydrophilicity, which can in turn affect solubility and cell permeability.

Table 1: Potential Impact of a Single PEG Unit Increase (PEG7 vs. PEG8) on PROTAC Properties

PropertyThis compoundBenzyl-PEG8-acidRationale
Molecular Weight LowerHigherThe addition of an ethylene glycol unit (-C₂H₄O-) increases the molecular weight.
Hydrophilicity Slightly lowerSlightly higherThe additional ether oxygen can act as a hydrogen bond acceptor, potentially increasing water solubility.
Solubility Potentially lowerPotentially higherIncreased hydrophilicity generally correlates with improved aqueous solubility, a common challenge in PROTAC development.
Cell Permeability Potentially higherPotentially lowerWhile PEGylation can sometimes hinder passive diffusion, the increased flexibility of a longer PEG chain may allow for better adoption of a folded conformation that shields polar surface area, aiding membrane traversal. However, excessive PEGylation can decrease uptake. The optimal length is a delicate balance and must be determined empirically.
Ternary Complex Stability May be optimal, suboptimal, or non-permissiveMay be optimal, suboptimal, or non-permissiveThe stability of the ternary complex is highly dependent on the specific target and E3 ligase pair. A one-PEG-unit difference can either improve or disrupt the optimal geometry for productive ubiquitination.
Degradation Efficacy (DC₅₀, Dₘₐₓ) Dependent on ternary complex formation and stabilityDependent on ternary complex formation and stabilityThe degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) are direct readouts of the PROTAC's efficiency, which is governed by the linker's ability to facilitate a productive ternary complex.

Experimental Workflow for Comparing this compound and Benzyl-PEG8-acid in a PROTAC System

Given that the optimal linker length is target-dependent, an empirical comparison is essential. Researchers can employ the following workflow to determine whether a PEG7 or PEG8 linker is more suitable for their specific PROTAC.

G cluster_synthesis PROTAC Synthesis cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis & Selection s1 Synthesize PROTAC-PEG7 (using this compound) e1 Physicochemical Profiling (Solubility, Permeability) s1->e1 e2 Biochemical Assays (Ternary Complex Formation, Binding Affinity) s1->e2 e3 Cellular Assays (Degradation - DC50, Dmax) s1->e3 s2 Synthesize PROTAC-PEG8 (using Benzyl-PEG8-acid) s2->e1 s2->e2 s2->e3 a1 Compare Performance Metrics e1->a1 e2->a1 e4 Selectivity Profiling (Proteomics) e3->e4 e3->a1 e4->a1 a2 Select Optimal Linker a1->a2

Caption: Workflow for comparing this compound and Benzyl-PEG8-acid in PROTAC design.

Detailed Experimental Protocols

PROTAC Synthesis (General Amide Coupling Protocol)

This protocol describes the coupling of the carboxylic acid linker to an amine-containing ligand (either the warhead or the E3 ligase ligand).

  • Activation of the Carboxylic Acid:

    • Dissolve Benzyl-PEGn-acid (n=7 or 8) (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the amine-containing ligand (1.0 eq) to the activated linker solution.

    • Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-linker conjugate.

  • Final PROTAC Assembly:

    • The resulting conjugate can then be deprotected (if necessary) and coupled to the second ligand using appropriate chemistry to form the final PROTAC. The benzyl (B1604629) group on the PEG linker can be removed by catalytic hydrogenation.

Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with the synthesized PROTACs.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC-PEG7 and PROTAC-PEG8 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

The PROTAC Mechanism of Action

The ultimate goal of optimizing the linker is to facilitate the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary binds E3 E3 Ligase E3->Ternary binds Ternary->PROTAC release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The choice between this compound and Benzyl-PEG8-acid in PROTAC design is not a trivial one. While they differ by only a single ethylene glycol unit, this subtle variation can significantly impact the resulting PROTAC's selectivity, potency, and physicochemical properties. As direct comparative data is scarce, researchers must undertake a systematic evaluation for each new target protein and E3 ligase combination. By following a structured experimental workflow, from synthesis to cellular characterization, the optimal linker can be identified, paving the way for the development of highly effective and selective protein degraders. The principles and protocols outlined in this guide provide a robust framework for navigating the nuances of PROTAC linker optimization.

References

The Critical Role of the Linker in PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG7-acid and Other Linker Archetypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding PROTAC Linker Performance with Supporting Experimental Data.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far from a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of Benzyl-PEG7-acid, a representative of semi-flexible linkers, against other common PROTAC linker types, including flexible polyethylene (B3416737) glycol (PEG), flexible alkyl chains, and rigid linkers. By examining their impact on key performance metrics and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of novel protein degraders.

The PROTAC Mechanism of Action: A Symphony of Molecular Interactions

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker's role in this process is to optimally orient the POI and E3 ligase to enable efficient ubiquitination.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Loading Ub Ubiquitin Ub->E1 PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition and Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linkers

The choice of linker profoundly impacts a PROTAC's biological activity. Here, we compare the general characteristics of four major linker classes, with a specific focus on how this compound fits within this landscape.

Linker TypeRepresentative StructureKey CharacteristicsAdvantagesDisadvantages
Flexible (Alkyl Chain) -(CH2)n-High conformational flexibility, synthetically accessible.Can readily adapt to facilitate ternary complex formation.May suffer from poor aqueous solubility (hydrophobicity); can lead to off-target effects due to non-specific binding.
Flexible (PEG Chain) -(CH2CH2O)n-Hydrophilic, flexible, and biocompatible.[1][2]Improves solubility and cell permeability; length is easily tunable.[1][2]Can sometimes lead to reduced metabolic stability.[1]
Semi-Flexible (Benzyl-PEG) Benzyl-(OCH2CH2)n-COOHCombines the hydrophilicity of PEG with the conformational restriction of a benzyl (B1604629) group.May offer a balance of solubility and pre-organization for ternary complex formation; the benzyl group can engage in beneficial pi-stacking interactions.[3]Synthesis can be more complex than simple alkyl or PEG chains.
Rigid Piperazine, Cycloalkane, AlkyneConstrained conformations.Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and reducing the entropic penalty of binding; may improve metabolic stability and pharmacokinetic properties.[1]Less conformational freedom may hinder the formation of a productive ternary complex if the orientation is not optimal.

Quantitative Performance Data: A Case Study with a Benzyl-Containing PROTAC

PROTACTarget ProteinLinker TypeDC50 (nM)Dmax (%)Cell LineReference
ACBI1SMARCA2Benzyl-containing6>95MV-4-11[4]
ACBI1SMARCA4Benzyl-containing11>95MV-4-11[4]
ACBI1PBRM1Benzyl-containing32>95MV-4-11[4]

The low nanomolar DC50 values and high Dmax for ACBI1 demonstrate that a linker incorporating a benzyl group can lead to highly potent and efficacious protein degradation. The success of this molecule suggests that the conformational constraint provided by the benzyl group, potentially in combination with favorable interactions within the ternary complex, contributes to its high potency.

Experimental Protocols

To facilitate the reproducible evaluation of PROTAC performance, detailed methodologies for key experiments are provided below.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Ternary_Complex Ternary Complex Formation (SPR, ITC, FP) Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Confirm Function Western_Blot Western Blot for Protein Degradation Ubiquitination->Western_Blot Assess Cellular Degradation Cell_Viability Cell Viability Assay (MTT/MTS) Western_Blot->Cell_Viability Determine Phenotypic Effect PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->Ternary_Complex Evaluate Binding

References

The PEG7 Spacer: Optimizing Performance in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard due to its favorable physicochemical properties. This guide provides a comparative analysis of the PEG7 spacer against other PEG lengths, offering insights into its specific advantages in drug development, supported by experimental data and detailed protocols.

Core Advantages of PEGylation in Bioconjugation

The incorporation of PEG spacers into ADC and PROTAC design offers a multitude of benefits that stem from its unique molecular structure. The repeating ethylene (B1197577) glycol units bestow hydrophilicity, flexibility, and biocompatibility to the entire conjugate.[1]

Key benefits of PEGylation include:

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic, leading to a high risk of aggregation, especially at high drug-to-antibody ratios (DARs) in ADCs.[2] PEG spacers act as solubilizing agents, shielding the hydrophobic drug and preventing aggregation, which is crucial for manufacturing, stability, and circulation.[2]

  • Improved Pharmacokinetics (PK): PEGylation creates a "hydration shell" around the conjugate, increasing its hydrodynamic size.[2] This leads to a longer circulation half-life, slower plasma clearance, and increased overall drug exposure (AUC), allowing more time for the therapeutic agent to reach the target tissue.[2]

  • Reduced Immunogenicity: PEG is well-established for its low immunogenicity, reducing the risk of adverse immune reactions against the therapeutic agent.

  • Optimal Spacing: The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules. This can prevent the payload from interfering with the binding site of an antibody or can facilitate the formation of a stable and productive ternary complex in PROTACs.

The Critical Role of Spacer Length: A Comparative Analysis

The length of the PEG spacer is not a trivial consideration; it is a critical parameter that must be optimized for each specific therapeutic construct. A linker that is too short may lead to steric hindrance, while one that is too long may result in reduced efficacy or altered binding.

Impact on Antibody-Drug Conjugates (ADCs)

In ADCs, the linker length directly influences the conjugate's pharmacokinetic profile and efficacy. Studies have demonstrated a clear relationship between PEG chain length and ADC clearance.

PEG Spacer LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG2~7.01.2x slower
PEG4~5.51.5x slower
PEG8 ~3.0 2.8x slower
PEG12~3.02.8x slower
PEG24~3.02.8x slower

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

As the table above illustrates, increasing the PEG spacer length leads to a significant decrease in the ADC's clearance rate, which plateaus around the PEG8 length. This suggests that a mid-length spacer like PEG7 would offer near-optimal pharmacokinetic benefits. While longer PEG chains can improve PK, they may also introduce a trade-off in the form of slightly reduced in vitro cytotoxicity due to steric hindrance. Therefore, a PEG7 spacer represents a balanced choice, enhancing circulation time without significantly compromising potency.

Impact on PROTACs

For PROTACs, the linker's function is to enable the formation of a stable ternary complex between the target protein and an E3 ligase. The length and flexibility of the PEG spacer are paramount for achieving the correct orientation and proximity for ubiquitination and subsequent degradation.

  • Too Short: A short linker can cause steric clashes, preventing the ternary complex from forming.

  • Too Long: An excessively long linker may not effectively bring the two proteins together, leading to a non-productive complex.

The optimal length is highly dependent on the specific target protein and E3 ligase pair. For example, in one study on an ERα-targeting PROTAC, a 16-atom linker was significantly more potent than a 12-atom linker. Conversely, for degrading TBK1, linkers shorter than 12 atoms showed no activity, while longer linkers demonstrated robust degradation. A PEG7 spacer, with its specific length, often provides an optimal distance to facilitate these crucial protein-protein interactions.

The PEG7 Advantage: A Balance of Properties

A PEG7 spacer, consisting of seven repeating ethylene glycol units, offers a compelling combination of properties that make it a highly valuable tool in the design of bifunctional linkers.

  • Optimized Hydrophilicity: PEG7 provides a significant increase in hydrophilicity, aiding the solubility of complex and often greasy PROTAC and ADC molecules.

  • Ideal Flexibility and Length: Its length is often sufficient to overcome steric hindrance without being excessively long, providing the necessary flexibility to achieve the optimal geometry for biological interactions.

  • Enhanced Safety Profile: By improving solubility and reducing aggregation, a PEG7 spacer can contribute to a better safety profile and tolerability of the therapeutic agent. Studies have shown that ADCs with PEG8 and PEG12 spacers had significantly better survival rates and lower toxicity markers in rats compared to those with no PEG or shorter PEG4 spacers.

Experimental Protocols

Reproducible experimental data is the cornerstone of drug development. Below are summarized protocols for key experiments used to evaluate and compare the performance of different PEG spacer lengths.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing cancer cells.

  • Cell Seeding: Seed target cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of ADCs with varying PEG spacer lengths and add them to the cells. Incubate for 72-96 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

  • Data Analysis: Solubilize the crystals and measure the absorbance at 570 nm. Plot cell viability against ADC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Pharmacokinetics Study

This study evaluates how an ADC is absorbed, distributed, metabolized, and excreted in an animal model.

  • Test Subjects: Use Sprague-Dawley rats or BALB/c mice.

  • Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 168 hours).

  • Quantification: Process the blood to obtain plasma and measure the concentration of the ADC using a validated method like ELISA.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate parameters such as clearance (CL), half-life (t1/2), and area under the curve (AUC).

Protein Degradation Assay (for PROTACs)

This assay measures the ability of a PROTAC to degrade its target protein.

  • Cell Culture and Treatment: Seed cells in a 6-well plate. Once confluent, treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours), including a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., actin).

  • Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

Visualizing the Concepts

Diagrams can help clarify complex workflows and relationships. The following are generated using Graphviz (DOT language).

G cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Reduction Antibody Reduction Conjugation Conjugation Antibody Reduction->Conjugation Thiol-reactive Linker-Payload Purification (SEC) Purification (SEC) Conjugation->Purification (SEC) Characterization (HIC, MS) Characterization (HIC, MS) Purification (SEC)->Characterization (HIC, MS) Cytotoxicity Assay Cytotoxicity Assay Characterization (HIC, MS)->Cytotoxicity Assay Pharmacokinetics Study Pharmacokinetics Study Characterization (HIC, MS)->Pharmacokinetics Study Determine IC50 Determine IC50 Cytotoxicity Assay->Determine IC50 Determine Clearance, AUC Determine Clearance, AUC Pharmacokinetics Study->Determine Clearance, AUC Efficacy Study Efficacy Study Pharmacokinetics Study->Efficacy Study Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Study->Tumor Growth Inhibition G cluster_adc Antibody-Drug Conjugate (ADC) Antibody Antibody Linker PEG7 Spacer Antibody->Linker Payload Cytotoxic Payload Linker->Payload G PROTAC PROTAC (with PEG7 Linker) Ternary Ternary Complex Formation PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasome Ub->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for ADCs and PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and specificity of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the nature of the linker connecting the targeting moiety to the therapeutic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to inform rational drug design and development.

At a Glance: Key Differences

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Enzymatic cleavage, pH-mediated hydrolysis, or reduction in the target cell or tumor microenvironment.[1][2]Proteolytic degradation of the antibody (for ADCs) or reliance on the entire construct for activity (for PROTACs).[2][3]
Released Payload Typically the unmodified, potent payload.[4]Payload attached to the linker and an amino acid residue (ADCs) or the entire PROTAC molecule facilitates degradation.[4][5]
Plasma Stability Generally lower, with potential for premature payload release.[4][6]Generally higher, leading to a more stable conjugate in circulation.[2][3]
"Bystander Effect" Possible with membrane-permeable payloads, allowing the killing of adjacent antigen-negative tumor cells.[1][4]Limited to no bystander effect as the payload is released intracellularly and is often charged, preventing diffusion.[3][7]
Therapeutic Window Potentially narrower due to the risk of off-target toxicity from premature payload release.[4]Potentially wider due to increased stability and reduced off-target toxicity.[2]
Dependence on Target Biology Dependent on specific enzymes, pH, or redox conditions within the target cell or microenvironment.[1][2]Highly dependent on the internalization and lysosomal degradation pathway of the target cell (ADCs).[2][7]

In-Depth Comparison for Antibody-Drug Conjugates (ADCs)

ADCs utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a pivotal role in ensuring the payload is released at the tumor site.

Cleavable Linkers for ADCs

Cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[1][6] This strategy allows for the use of highly potent payloads that might otherwise be too toxic.

Types of Cleavable Linkers:

  • Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1][8]

  • pH-Sensitive Linkers: Linkers like hydrazones are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][9]

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) compared to the extracellular space.[1][2]

Advantages:

  • Potent Bystander Effect: The released, often membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[1][4]

  • Unmodified Payload Release: The payload is released in its most active form.[4]

Disadvantages:

  • Potential for Premature Release: Instability in circulation can lead to off-target toxicity.[4][6]

  • Dependence on Tumor Microenvironment: Efficacy can be limited by the levels of specific enzymes or the pH in the tumor.[10]

ADC_Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Target Tumor Cell ADC_circ ADC with Cleavable Linker ADC_circ->ADC_circ ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Tumor Targeting Internalization Internalization ADC_bound->Internalization Lysosome Lysosome (Low pH, High Proteases) Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Cleavage Cell_death Cell Death Payload_release->Cell_death Bystander_cell Neighboring Antigen-Negative Cell Payload_release->Bystander_cell Diffusion of Free Payload Bystander_death Bystander Cell Death Bystander_cell->Bystander_death

Caption: Mechanism of an ADC with a cleavable linker.

Non-Cleavable Linkers for ADCs

Non-cleavable linkers provide a more stable connection between the antibody and the payload. The payload is released only after the entire antibody is degraded in the lysosome of the target cell.[2][3]

Mechanism of Action:

The ADC binds to the target antigen, is internalized, and traffics to the lysosome. There, lysosomal proteases degrade the antibody, releasing the payload still attached to the linker and a single amino acid.[2][7]

Advantages:

  • Enhanced Plasma Stability: The stable linkage minimizes premature payload release, leading to a better safety profile and a potentially wider therapeutic window.[2][3]

  • Reduced Off-Target Toxicity: The payload is only released inside the target cell, reducing systemic toxicity.[3]

Disadvantages:

  • No Bystander Effect: The released payload-linker-amino acid complex is typically charged and cannot diffuse across cell membranes to kill neighboring cells.[3][7]

  • Payload Activity Can Be Compromised: The attached linker and amino acid may reduce the potency of the payload.[7]

  • Dependence on Lysosomal Degradation: The efficiency of this process can vary between different cell types.[2][5]

ADC_NonCleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Target Tumor Cell ADC_circ ADC with Non-Cleavable Linker ADC_circ->ADC_circ ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Tumor Targeting Internalization Internalization ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Payload_release Payload-Linker-AA Complex Release Lysosome->Payload_release Antibody Degradation Cell_death Cell Death Payload_release->Cell_death

Caption: Mechanism of an ADC with a non-cleavable linker.

Comparative Performance Data for ADCs

ParameterCleavable Linker (Val-Cit-MMAE)Non-Cleavable Linker (SMCC-DM1)Reference
Plasma Stability (Half-life of ADC) ~3-5 days in mice>7 days in mice[10]
In Vitro Cytotoxicity (IC50) Potent (nM range)Potent (nM range)[11]
Bystander Killing YesNo[4]
In Vivo Efficacy High tumor regressionHigh tumor regression[2][11]
Common Toxicities Neutropenia, peripheral neuropathy (payload dependent)Thrombocytopenia, hepatotoxicity (payload dependent)[12][13]

Note: The data presented are compiled from various sources to provide a comparative overview and may vary depending on the specific antibody, payload, and tumor model.

In-Depth Comparison for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's primary role is to connect the target-binding ligand and the E3 ligase-binding ligand and to facilitate the formation of a productive ternary complex.[14][15]

The Role of the Linker in PROTACs

Unlike in ADCs, the linker in a PROTAC is not typically designed to be cleaved. Instead, its length, composition, and attachment points are critical for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[14][15]

Linker Characteristics and Their Impact:

  • Length: The linker length is crucial for bridging the target protein and the E3 ligase effectively. An optimal linker length allows for favorable protein-protein interactions within the ternary complex.[] Linkers that are too short may cause steric hindrance, while linkers that are too long can lead to unproductive binding and reduced degradation efficiency.[] Studies have shown that varying the linker length, for example with polyethylene (B3416737) glycol (PEG) or alkyl chains, can significantly impact the degradation potency (DC50) and maximal degradation (Dmax).[14][17][18]

  • Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[14] Commonly used linkers include flexible alkyl chains and more hydrophilic PEG chains.[14] The choice of linker composition can affect the overall exposure and efficacy of the PROTAC.

  • Rigidity: While flexible linkers are common, more rigid linkers are being explored to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing potency and selectivity.[14]

While the vast majority of PROTACs utilize non-cleavable linkers, some emerging strategies are exploring "cleavable" or "activatable" PROTACs. These designs incorporate functionalities that allow for spatiotemporal control of PROTAC activity, for example, through light-activated or enzyme-cleavable moieties.[][19] However, these are still in the early stages of development.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery Target_Ligand Target Protein Ligand Linker Linker Target_Ligand->Linker Ternary_Complex Ternary Complex (Target-PROTAC-E3) E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Degradation Degradation of Target Protein Ubiquitination->Degradation Degradation->Proteasome by

Caption: General mechanism of action for a PROTAC.

Comparative Performance Data for PROTAC Linkers

Linker TypeLinker LengthDC50DmaxReference
PEG12 atoms~100 nM>90%[17]
PEG16 atoms~10 nM>95%[][17]
Alkyl/Ether< 12 atomsNo degradation-[14][18]
Alkyl/Ether12-29 atomsSubmicromolar>90%[18]

Note: Data is illustrative and highly dependent on the specific target protein, E3 ligase, and cell line used. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.[14]

Experimental Protocols

Accurate evaluation of linker performance is critical for the development of effective ADCs and PROTACs. Below are outlines for key experimental methodologies.

ADC Linker Stability Assessment

In Vitro Plasma Stability Assay

  • Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.[10]

  • Methodology:

    • Incubate the ADC (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[10]

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]

    • Analyze the samples by a suitable method, such as ELISA to measure total antibody and liquid chromatography-mass spectrometry (LC-MS) to quantify the intact ADC and released payload.[20]

    • Calculate the half-life of the ADC in plasma.

ADC_Stability_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis Analyze by ELISA and LC-MS sampling->analysis data Determine ADC Half-life analysis->data PROTAC_Evaluation_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Biological Evaluation design Design PROTAC with Varying Linkers synthesis Synthesize PROTACs design->synthesis ternary Assess Ternary Complex Formation (e.g., SPR) synthesis->ternary degradation Measure Target Protein Degradation (Western Blot) ternary->degradation cellular Cellular Potency (DC50, Dmax) degradation->cellular optimization Optimized PROTAC cellular->optimization Iterative Optimization

References

Hydrophilic vs. Hydrophobic Linkers in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a targeting moiety to a payload in drug conjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of the therapeutic's efficacy, safety, and pharmacokinetic profile. The choice between a hydrophilic and a hydrophobic linker can profoundly impact a drug's solubility, stability, cell permeability, and in vivo performance. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data, to inform rational drug design.

The Balancing Act: Key Properties Influenced by Linker Hydrophilicity

The decision to employ a hydrophilic or hydrophobic linker is a balancing act, weighing the advantages each brings to the specific therapeutic modality and its intended target.

Hydrophilic linkers , most commonly incorporating polyethylene (B3416737) glycol (PEG) chains, are prized for their ability to:

  • Enhance Solubility and Reduce Aggregation: Hydrophobic payloads can induce aggregation of ADCs, which can compromise efficacy and trigger an immune response.[1][2] Hydrophilic linkers, such as those derived from PEG, create a hydration shell that improves solubility and prevents this aggregation.[1][2]

  • Improve Pharmacokinetics: The hydrophilic nature of these linkers can shield the drug conjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[1]

  • Enable Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, hydrophilic linkers allow for the attachment of a greater number of drug molecules to an antibody without causing aggregation issues.

Hydrophobic linkers , often composed of alkyl chains, offer a key advantage in:

  • Facilitating Cellular Uptake: For drugs with intracellular targets, particularly in the context of PROTACs, a degree of hydrophobicity is often necessary to enable efficient passive diffusion across the lipophilic cell membrane.

However, the use of hydrophobic linkers can present challenges, including a greater propensity for aggregation, faster clearance from circulation, and potential for off-target toxicity.

Performance Comparison: Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the hydrophilicity of the linker has a significant impact on in vivo performance. Hydrophilic linkers generally lead to more favorable pharmacokinetic profiles and improved efficacy.

Table 1: In Vivo Efficacy of ADCs with Different Linker Types

Linker TypeADCDose (mg/kg)Tumor Growth Inhibition (%)Reference
Hydrophilic (PEG-based)ADC-1185
Hydrophobic (Alkyl-based)ADC-2150
Hydrophilic (PEG-based)ADC-33Complete Regression
Hydrophobic (Non-PEGylated)ADC-43Modest Growth Delay
Hydrophilic (Cyclodextrin-based)ADC-5b0.8Complete Regression
Comparator (Adcetris®)Adcetris®1Slower Tumor Growth

Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Configurations

Linker ConfigurationADCClearance (mL/day/kg)Half-life (t½, hours)Reference
Non-PEGylatedcAC10-4HighShorter
Linear PEGcAC10-5Lower than non-PEGylatedLonger than non-PEGylated
Branched PEGcAC10-6LowestLongest
Hydrophilic (PEG4)ADC-A>46.3-
Hydrophilic (PEG12)ADC-B7.3-

Performance Comparison: PROTACs

For PROTACs, which must cross the cell membrane to engage intracellular targets, the linker's role is more complex. While hydrophilicity can improve solubility, a degree of lipophilicity is often required for cell permeability. The optimal linker is one that allows the PROTAC to adopt a folded conformation, shielding its polar surface area to facilitate membrane transit.

Table 3: Cell Permeability of PROTACs with Different Linkers

PROTACLinker TypePAMPA (-log Pe, cm/s)Passive Permeability (Ppassive, nm/s)Reference
1Alkyl-based6.5630
3More Hydrophobic Alkyl>7.376
14PEG-linker-1.7 x 10⁻⁶ cm/s (A2B)

Table 4: Degradation Efficacy of PROTACs with Different Linkers

PROTACLinker TypeDC₅₀ (nM)Dmax (%)Reference
RC-1PEG6>1000~70
NC-1Non-covalent analog2.297
IR-1Acrylamide<10~90
PROTAC with 9-atom alkyl chainAlkylConcentration-dependent decrease-
PROTAC with PEG linkerPEGEffective degradation-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker performance. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC)

  • Unconjugated antibody (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.

Hydrophobic Interaction Chromatography (HIC)

HIC is used to assess the hydrophobicity of an ADC and to determine the drug-to-antibody ratio (DAR).

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Apply a linear gradient from Mobile Phase A to Mobile Phase B to elute the ADC species. More hydrophobic species will elute later.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The retention time is indicative of the ADC's hydrophobicity. The area under each peak can be used to calculate the average DAR.

In Vivo Pharmacokinetic Study

This study evaluates the clearance and half-life of an ADC in an animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • ADC solution in a sterile buffer

  • Blood collection supplies

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Measure the concentration of the ADC in the plasma using a validated analytical method.

  • Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate parameters such as clearance, volume of distribution, and half-life.

Visualizing the Impact: Signaling Pathways and Workflows

The choice of linker can influence the entire mechanism of action of a drug conjugate, from its circulation in the bloodstream to the eventual cell death of the target cell.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC in Circulation Hydrophilic_Linker Hydrophilic Linker (e.g., PEG) Hydrophobic_Linker Hydrophobic Linker Binding Antigen Binding ADC->Binding Hydrophilic_Linker->ADC Improves Stability & Solubility Clearance Rapid Clearance Hydrophobic_Linker->Clearance Increases risk Aggregation Aggregation Hydrophobic_Linker->Aggregation Increases risk Target_Cell Target Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) Target_Cell->Internalization Binding->Target_Cell Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Workflow Start PROTAC Design Linker_Choice Linker Selection (Hydrophilic vs. Hydrophobic) Start->Linker_Choice Permeability Cell Permeability Assay (e.g., PAMPA) Linker_Choice->Permeability Ternary_Complex Ternary Complex Formation Assay Permeability->Ternary_Complex Degradation Protein Degradation Assay (e.g., Western Blot) Ternary_Complex->Degradation Optimization Lead Optimization Degradation->Optimization Optimization->Linker_Choice Iterative Refinement End Candidate Selection Optimization->End

Caption: Experimental workflow for PROTAC linker optimization.

Conclusion

The selection of a hydrophilic or hydrophobic linker is a critical decision in the design of drug conjugates. For ADCs, hydrophilic linkers, particularly those containing PEG moieties, have demonstrated clear advantages in improving pharmacokinetics and in vivo efficacy by enhancing solubility and reducing aggregation. For PROTACs, the choice is more nuanced, requiring a balance between the hydrophilicity needed for favorable drug-like properties and the lipophilicity required for cell permeability. The future of drug conjugate development will likely involve more sophisticated linker designs that precisely control these properties to maximize therapeutic window and clinical benefit.

References

Beyond PEG: A Comparative Guide to Alternative Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a pivotal decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of therapeutic molecules such as antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the industry standard, its limitations, including potential immunogenicity and non-biodegradable nature, have catalyzed the exploration of innovative alternatives. This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data, to empower informed decisions in the design of next-generation bioconjugates.

The Limitations of PEG Linkers

Poly(ethylene glycol) has been instrumental in advancing bioconjugate development by enhancing solubility, stability, and circulation half-life.[1] However, the widespread use of PEG has unveiled certain drawbacks. A notable concern is the "PEG dilemma," where a significant portion of the population exhibits pre-existing anti-PEG antibodies, potentially leading to accelerated clearance of PEGylated therapeutics and hypersensitivity reactions.[1] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term accumulation and associated toxicities.[1] These challenges have propelled the scientific community to investigate alternative linkers that offer the benefits of PEG without its inherent liabilities.

Emerging Alternatives to PEG Linkers

Several classes of alternative linkers have emerged as promising substitutes for PEG, each with unique properties and advantages. This guide focuses on a comparative analysis of three leading alternatives: polysarcosine, polypeptides, and polysaccharides.

Polysarcosine (PSar): A Promising Polypeptoid Alternative

Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has garnered significant attention as a PEG alternative.[1] It mirrors many of the advantageous physicochemical properties of PEG, such as high water solubility and a large hydrodynamic volume, while offering the distinct advantages of being biodegradable and exhibiting low immunogenicity.[1]

Polypeptide Linkers: Tunable and Biodegradable Spacers

Utilizing sequences of naturally occurring or synthetic amino acids, polypeptide linkers offer a highly versatile and biodegradable option. These linkers can be precisely engineered to control their length, flexibility, and susceptibility to cleavage by specific enzymes, providing a high degree of customization for various applications. For instance, sequences rich in glycine (B1666218) and serine, like (Gly-Ser)n, are often employed to create flexible and hydrophilic linkers.

Polysaccharide-Based Linkers: Hydrophilic and Biocompatible Carbohydrates

Polysaccharides, such as dextran (B179266), represent another class of natural polymers being explored as alternatives to PEG. Their inherent hydrophilicity, biocompatibility, and biodegradability make them attractive candidates for enhancing the properties of bioconjugates.

Performance Comparison of Linker Technologies

The choice of linker can significantly impact the performance of a bioconjugate. The following tables provide a comparative summary of quantitative data for different linker types based on available experimental evidence.

Table 1: In Vivo Performance Comparison of Polysarcosine (PSar) vs. PEG Linkers in an Antibody-Drug Conjugate (ADC) Model

Performance MetricADC with PSar12 LinkerADC with PEG12 LinkerADC with No Hydrophilic LinkerReference
Clearance Rate (mL/day/kg) in Rats 38.947.3Not Reported
In Vivo Antitumor Efficacy (% Tumor Growth Inhibition) Superior efficacy, leading to complete tumor remission in some modelsDelayed tumor growth, but less effective than PSar12Not Reported

Data from a head-to-head study comparing homogeneous DAR 8 ADCs with different hydrophilic linkers.

Table 2: General Performance Characteristics of Polypeptide and Polysaccharide Linkers

Linker TypeKey Performance CharacteristicsSupporting Evidence
Polypeptide Linkers (e.g., Val-Cit, Gly-Ser repeats) Plasma Stability: Can be engineered for high stability. For example, a triglycyl peptide linker (CX) showed comparable stability to a non-cleavable SMCC linker in a mouse pharmacokinetic study, with a half-life of 9.9 days versus 10.4 days, respectively. In Vivo Efficacy: ADCs with optimized peptide linkers have demonstrated potent antitumor activity in preclinical models. Biodegradability: Degraded by endogenous proteases into natural amino acids. Low Immunogenicity: Generally considered to have low immunogenic potential.
Polysaccharide Linkers (e.g., Dextran) Tumor Accumulation: Studies have shown that dextran-FITC exhibits superior tumor accumulation compared to PEG-FITC in a pancreatic cancer model. Half-Life: Polysaccharide-protein complexes have demonstrated variable but potentially long half-lives in vivo, which can be influenced by molecular weight. Biodegradability: Biodegradable through enzymatic action. Biocompatibility: Generally well-tolerated with low toxicity.

Note: Direct head-to-head comparative studies for polypeptide and polysaccharide linkers against PEG with identical bioconjugate structures are less common in the literature. The data presented reflects findings from studies evaluating these linkers individually or in comparison to other non-PEG linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linker technologies. Below are representative protocols for key assays used in the characterization of bioconjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency of a bioconjugate against cancer cell lines.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well cell culture plates

  • Bioconjugate (e.g., ADC) and control articles (e.g., unconjugated antibody, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the bioconjugate and control articles in complete culture medium. Remove the existing medium from the cells and add the diluted compounds.

  • Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the bioconjugate concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Synthesis of a Peptide-Drug Conjugate (General Protocol)

Objective: To synthesize a peptide-drug conjugate using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Drug molecule with a suitable functional group for conjugation

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection reagent.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and couple it to the deprotected amine on the resin.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Drug Conjugation: After synthesizing the peptide sequence, deprotect the terminal amine and couple the drug molecule to the peptide.

  • Cleavage and Deprotection: Cleave the peptide-drug conjugate from the resin and remove all side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide-drug conjugate using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.

Dextran-Protein Conjugation via Periodate (B1199274) Oxidation

Objective: To conjugate a protein to dextran.

Materials:

  • Dextran

  • Sodium periodate (NaIO₄)

  • Protein with available amine groups

  • Sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (B1222165) (NaBH₄)

  • Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

  • Dextran Oxidation: Dissolve dextran in water and add a solution of sodium periodate. Allow the reaction to proceed in the dark to oxidize the vicinal diols of the glucose units to aldehydes.

  • Quenching: Quench the reaction by adding ethylene (B1197577) glycol.

  • Purification: Purify the oxidized dextran by dialysis or size-exclusion chromatography to remove excess periodate and byproducts.

  • Conjugation: Add the protein solution to the purified oxidized dextran. The aldehyde groups on the dextran will react with the amine groups on the protein to form Schiff bases.

  • Reduction: Stabilize the Schiff bases by adding a reducing agent such as sodium cyanoborohydride to form stable secondary amine linkages.

  • Final Purification: Purify the dextran-protein conjugate by dialysis or size-exclusion chromatography to remove any unconjugated protein and other reagents.

Visualizing Key Processes in Bioconjugation

Diagrams can effectively illustrate complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to visualize key concepts related to bioconjugation linkers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Mechanism of Action of an Antibody-Drug Conjugate (ADC).

Bystander_Effect cluster_tumor_microenvironment Tumor Microenvironment Ag_Positive Antigen-Positive Tumor Cell Released_Payload Membrane-Permeable Payload Ag_Positive->Released_Payload 2. Payload is released intracellularly Apoptosis_Ag_Positive Apoptosis Ag_Positive->Apoptosis_Ag_Positive 4. Cell Death Ag_Negative Antigen-Negative Neighboring Cell Apoptosis_Ag_Negative Apoptosis Ag_Negative->Apoptosis_Ag_Negative 5. Bystander Killing ADC ADC with Cleavable Linker ADC->Ag_Positive 1. ADC binds & internalizes Released_Payload->Ag_Negative 3. Payload diffuses to neighboring cell

The Bystander Effect mediated by ADCs with cleavable linkers.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 prepare_dilutions Prepare Serial Dilutions of Bioconjugate incubate1->prepare_dilutions treat_cells Treat Cells with Bioconjugate prepare_dilutions->treat_cells incubate2 Incubate for 72-120h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

The landscape of bioconjugation is evolving beyond the historical reliance on PEG linkers. Alternatives such as polysarcosine, polypeptides, and polysaccharides offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity. Polysarcosine has demonstrated significant promise in preclinical studies, in some cases outperforming PEG in key performance metrics for high-DAR ADCs. While more extensive, direct comparative data is needed for some of the other alternatives, the available evidence strongly suggests that these novel linkers will be instrumental in the development of the next generation of safer and more effective bioconjugates. The careful selection of a linker, based on a thorough understanding of its properties and performance, is a critical step in realizing the full therapeutic potential of bioconjugate drugs.

References

Spectroscopic Analysis: A Comparative Guide to Confirming Benzyl-PEG7-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of molecular conjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and materials. This guide provides a comparative analysis of spectroscopic techniques to verify the successful conjugation of Benzyl-PEG7-acid, a common hydrophilic linker. We present supporting experimental data, detailed protocols, and visual workflows to aid in this essential analytical process.

Data Presentation: Comparative Spectroscopic Analysis

Successful conjugation of this compound to a target molecule (e.g., via an ester linkage to an alcohol) results in distinct changes in the spectroscopic signatures. The following tables summarize the expected shifts and signals for the unconjugated linker versus the conjugated product.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Assignment This compound (Unconjugated) Benzyl-PEG7-Ester (Conjugated) Reason for Change
Benzyl (B1604629) Protons (Ar-H) ~7.35 (m)~7.35 (m)No significant change expected.
Benzyl Methylene (Ar-CH₂) ~4.57 (s)~4.57 (s)No significant change expected.
PEG Methylene (Internal) ~3.65 (m)~3.65 (m)The bulk of the PEG chain remains unchanged.
PEG Methylene (adjacent to Benzyl) ~3.68 (t)~3.68 (t)Minor downfield shift may be observed.
PEG Methylene (adjacent to Acid) ~4.15 (s)~4.24 (t)Significant downfield shift upon esterification.[1]
Carboxylic Acid Proton (-COOH) ~10-12 (br s)Signal disappearsLoss of the acidic proton upon ester formation.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Assignment This compound (Unconjugated) Benzyl-PEG7-Ester (Conjugated) Reason for Change
Aromatic Carbons (Ar-C) ~127-138~127-138No significant change expected.
Benzyl Methylene (Ar-CH₂) ~73~73No significant change expected.
PEG Methylene Carbons ~70-71~70-71The bulk of the PEG chain remains unchanged.
PEG Methylene (adjacent to Acid) ~68~64Significant upfield shift upon esterification.
Carboxylic Carbon (-COOH) ~172~171Minor upfield shift upon conversion to an ester.[2]

Table 3: Comparative Mass Spectrometry (m/z)

Technique This compound (Unconjugated) Benzyl-PEG7-Ester (Conjugated) Reason for Change
Electrospray Ionization (ESI-MS) Expected [M+H]⁺, [M+Na]⁺Expected [M+H]⁺, [M+Na]⁺ of the conjugateThe molecular weight will increase by the mass of the conjugated molecule minus the mass of water (for esterification).
Fragmentation Fragment ion at m/z 91 (benzyl cation)[3]Fragment ion at m/z 91 (benzyl cation)The benzyl group is a stable fragment and will likely be observed in both.[4]

Table 4: Comparative FTIR Spectroscopy (cm⁻¹)

Assignment This compound (Unconjugated) Benzyl-PEG7-Ester (Conjugated) Reason for Change
O-H Stretch (Carboxylic Acid) Broad peak ~2500-3300Signal disappearsLoss of the carboxylic acid OH group.
C=O Stretch (Carboxylic Acid) ~1730Shifts to ~1740-1750 (Ester)The carbonyl stretch of an ester is typically at a higher wavenumber than a carboxylic acid.[5]
C-O-C Stretch (PEG Ether) Strong peak ~1100Strong peak ~1100The ether backbone of the PEG chain remains unchanged.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample (this compound or the conjugate) in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For quantitative NMR (qNMR), a known amount of an internal standard can be added.

2. ¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional proton spectrum with the following typical parameters:

    • Spectral width: -2 to 12 ppm

    • Number of scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation delay: 1-5 seconds

  • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Acquisition:

  • Use the same sample and spectrometer.

  • Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

    • Spectral width: 0 to 200 ppm

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

  • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as acetonitrile, methanol, or a mixture with water.

  • A small amount of formic acid (0.1%) can be added to promote protonation.

2. ESI-MS Acquisition:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and minimize fragmentation.

3. Tandem MS (MS/MS) for Fragmentation Analysis:

  • Select the parent ion of interest (the [M+H]⁺ or [M+Na]⁺ of the unconjugated linker or the conjugate).

  • Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).

  • Acquire the fragment ion spectrum to identify characteristic fragments like the benzyl cation (m/z 91).

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • ATR is suitable for liquid or solid samples with minimal preparation.

  • Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. FTIR Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • The resulting spectrum will be in absorbance units.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for confirming this compound conjugation using the described spectroscopic techniques.

Workflow for Spectroscopic Confirmation of Conjugation cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_FTIR FTIR Analysis NMR_Start Prepare NMR Sample (5-10 mg in deuterated solvent) H1_NMR Acquire ¹H NMR Spectrum NMR_Start->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum NMR_Start->C13_NMR NMR_Analysis Analyze Spectra: - Disappearance of -COOH proton signal - Downfield shift of adjacent -CH₂ protons - Upfield shift of adjacent -CH₂ carbon H1_NMR->NMR_Analysis C13_NMR->NMR_Analysis NMR_Conclusion Conjugation Confirmed/Refuted NMR_Analysis->NMR_Conclusion MS_Start Prepare MS Sample (1-10 µg/mL in ACN/H₂O) ESI_MS Acquire ESI-MS Spectrum MS_Start->ESI_MS MS_Analysis Analyze Spectrum: - Confirm molecular weight increase - Compare isotopic distribution ESI_MS->MS_Analysis MS_Conclusion Conjugation Confirmed/Refuted MS_Analysis->MS_Conclusion FTIR_Start Prepare FTIR Sample (Directly on ATR crystal) FTIR_Acquire Acquire FTIR Spectrum FTIR_Start->FTIR_Acquire FTIR_Analysis Analyze Spectrum: - Disappearance of broad O-H stretch - Shift of C=O stretch to higher wavenumber FTIR_Acquire->FTIR_Analysis FTIR_Conclusion Conjugation Confirmed/Refuted FTIR_Analysis->FTIR_Conclusion Start This compound Conjugation Reaction Start->NMR_Start NMR Pathway Start->MS_Start MS Pathway Start->FTIR_Start FTIR Pathway

Caption: Workflow for Spectroscopic Confirmation of Conjugation

The following diagram illustrates the key structural changes observed upon conjugation.

Key Structural Changes in this compound Conjugation Unconjugated This compound Ar-CH₂- -(O-CH₂-CH₂)₇- -CH₂-COOH Conjugated Conjugated Product Ar-CH₂- -(O-CH₂-CH₂)₇- -CH₂-COOR Unconjugated:acid->Conjugated:ester Conjugation (e.g., Esterification) Spectroscopic_Changes {Observed Spectroscopic Changes|{¹H NMR: -COOH proton disappears, adjacent -CH₂ shifts downfield}|{¹³C NMR: adjacent -CH₂ carbon shifts upfield}|{FTIR: Broad O-H disappears, C=O shifts to higher wavenumber}|{MS: Molecular weight increases}} Conjugated->Spectroscopic_Changes Leads to

References

Validating Benzyl-PEG7-acid: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of critical reagents like Benzyl-PEG7-acid is paramount for reproducible and reliable results in bioconjugation, drug delivery, and proteomics. This guide provides an objective comparison of mass spectrometry for the validation of this compound products against alternative analytical techniques, supported by experimental data and detailed protocols.

The validation of this compound, a discrete polyethylene (B3416737) glycol (dPEG®) linker, is crucial for its application in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its defined chain length and benzyl (B1604629) protecting group necessitate precise analytical methods to confirm its identity, purity, and the absence of process-related impurities. Mass spectrometry stands as a primary tool for this validation, offering high sensitivity and mass accuracy. However, a comprehensive validation strategy often incorporates orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) to provide a complete picture of the product's quality.

Mass Spectrometry: The Gold Standard for Molecular Weight Verification

Mass spectrometry (MS) is an indispensable technique for the characterization of PEGylated compounds, providing direct confirmation of the molecular weight. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing discrete PEG linkers like this compound. It is often coupled with liquid chromatography (LC) for online separation and analysis. A key challenge in analyzing PEG compounds is their tendency to form multiple charged species, which can complicate spectral interpretation. To mitigate this, techniques such as post-column addition of amines (e.g., triethylamine) can be used to reduce the charge states and simplify the mass spectrum.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful technique for PEG analysis. It is known for its high sensitivity and tolerance to complex mixtures. For small, discrete PEGs, MALDI-TOF can provide rapid and accurate molecular weight determination.

Comparative Performance of Mass Spectrometry Techniques
ParameterESI-MSMALDI-TOF MS
Mass Accuracy < 5 ppm with high-resolution instrumentsTypically 10-100 ppm, can be < 5 ppm with high-resolution instruments
Precision (%RSD) < 5%< 15%[1]
Limit of Detection (LOD) Low ng/mL to pg/mL rangeFemtomole (fmol) range[2]
Sample Throughput Moderate (depends on LC runtime)High
Coupling to Separation Easily coupled with HPLC/UHPLCTypically offline analysis
Key Advantage Excellent for complex mixtures and online separationHigh sensitivity and speed for direct analysis
Experimental Protocol: LC-ESI-MS for this compound

This protocol is adapted from established methods for the analysis of short-chain PEG linkers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Sampling Cone Voltage: 30 V

  • Mass Range: m/z 100-1000

  • Data Acquisition: Full scan mode

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilute in Mobile Phase A Sample->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Analyzer (Q-TOF/Orbitrap) ESI->MS Detector Detector MS->Detector Data Mass Spectrum Detector->Data Deconvolution Deconvolution (if needed) Data->Deconvolution MW_Confirmation Molecular Weight Confirmation Deconvolution->MW_Confirmation Purity Purity Assessment MW_Confirmation->Purity

LC-ESI-MS workflow for this compound validation.

Alternative Validation Methods

While MS provides crucial molecular weight information, orthogonal techniques are essential for comprehensive quality control, offering insights into structural integrity and quantification of non-UV active impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. ¹H NMR can confirm the presence of the benzyl group, the repeating ethylene (B1197577) glycol units, and the terminal carboxylic acid. Quantitative NMR (qNMR) can be used for accurate purity determination.

Key NMR Signals for this compound:

  • ~7.3 ppm: Aromatic protons of the benzyl group.

  • ~4.5 ppm: Methylene (B1212753) protons of the benzyl group (-CH₂-Ph).

  • ~3.6 ppm: Repeating methylene protons of the PEG chain (-O-CH₂-CH₂-O-).

  • ~4.1 ppm: Methylene protons adjacent to the carboxylic acid (-O-CH₂-COOH).

  • >10 ppm: Carboxylic acid proton (-COOH).

Experimental Protocol: ¹H NMR for this compound

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Integrate the characteristic peaks to confirm the ratio of the different protons, which reflects the structural integrity of the molecule.

cluster_nmr_workflow NMR Validation Workflow Start This compound Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve NMR_Acquisition Acquire ¹H NMR Spectrum Dissolve->NMR_Acquisition Spectral_Analysis Analyze Chemical Shifts and Integrations NMR_Acquisition->Spectral_Analysis Structure_Confirmation Confirm Structure and Purity Spectral_Analysis->Structure_Confirmation

NMR workflow for structural confirmation.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

For quantitative analysis and impurity profiling, especially for compounds lacking a strong UV chromophore like PEG, HPLC-CAD is a superior alternative to traditional HPLC-UV. CAD provides a near-universal response for non-volatile analytes, making it ideal for quantifying the main product and detecting impurities such as diols or PEGs of different lengths.

Comparative Performance of Validation Methods
ParameterMass Spectrometry (LC-MS)NMR SpectroscopyHPLC-CAD
Primary Information Molecular WeightChemical Structure, PurityPurity, Quantification
Quantitative Accuracy Good with internal standardsExcellent (qNMR)Very Good
Sensitivity Very HighLow to ModerateHigh
Throughput ModerateLowHigh
Structural Information Limited to massDetailedNone
Impurity Detection Mass-based impuritiesStructurally different impuritiesMost non-volatile impurities
Experimental Protocol: HPLC-CAD for this compound

Instrumentation:

  • HPLC or UHPLC system

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20-80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

CAD Settings:

  • Evaporation Temperature: 35 °C

  • Nebulizer Gas: Nitrogen at 35 psi

Conclusion and Recommendations

For the comprehensive validation of this compound, a multi-faceted analytical approach is recommended.

  • Mass Spectrometry (ESI-MS or MALDI-TOF) is essential for the unambiguous confirmation of the molecular weight, providing direct evidence of the correct PEG chain length.

  • NMR Spectroscopy is invaluable for detailed structural confirmation and can serve as a primary method for purity assessment through qNMR.

  • HPLC-CAD is the recommended method for routine quality control, offering robust quantification of the main product and sensitive detection of non-UV active impurities.

By combining these techniques, researchers and drug developers can ensure the high quality and consistency of their this compound products, leading to more reliable and reproducible outcomes in their downstream applications. This integrated analytical strategy aligns with the principles of Quality by Design (QbD) and is consistent with the expectations of regulatory agencies for well-characterized reagents used in pharmaceutical development.[3][4][5][6][7]

References

A Comparative Guide to In-Vitro Efficacy Testing of Benzyl-PEG7-Acid Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy. This guide provides a comparative framework for evaluating the in-vitro performance of PROTACs containing a Benzyl-PEG7-acid linker.

The PROTAC Mechanism of Action: A Signaling Pathway Overview

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The bifunctional molecule brings a target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Western_Blot_Workflow A Cell Seeding B PROTAC Treatment (Concentration Gradient) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection (Chemiluminescence) G->H I Densitometry & Data Analysis (DC50 & Dmax Calculation) H->I

Head-to-Head Comparison of Benzyl-PEG-Acid Derivatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal Benzyl-PEG-acid derivative for their specific application.

In the realm of bioconjugation and drug delivery, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles. Benzyl-PEG-acid derivatives are a prominent class of PEGylating agents, offering a stable benzyl (B1604629) protecting group and a terminal carboxylic acid for conjugation. The choice of a specific Benzyl-PEG-acid derivative, particularly concerning the length of the PEG chain, can significantly impact the physicochemical and biological properties of the resulting conjugate. This guide provides a head-to-head comparison of different Benzyl-PEG-acid derivatives, supported by experimental data, to facilitate informed decision-making in research and development.

Performance Comparison of Benzyl-PEG-Acid Derivatives

The selection of a Benzyl-PEG-acid derivative is a critical step in the design of PEGylated therapeutics. Key performance indicators to consider include reactivity in conjugation, the stability of the resulting conjugate, and its biocompatibility. While direct head-to-head kinetic and stability data for a homologous series of Benzyl-PEG-acid derivatives is not extensively published in single studies, we can infer performance characteristics based on the well-established principles of PEGylation and available data on the impact of PEG chain length.

Reactivity and Conjugation Efficiency

The carboxylic acid moiety of Benzyl-PEG-acid derivatives requires activation to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). The efficiency of this reaction is influenced by factors such as pH, temperature, and the molar ratio of reactants.

The length of the PEG chain in Benzyl-PEG-acid derivatives is not expected to significantly alter the intrinsic reactivity of the terminal carboxylic acid. However, steric hindrance from the PEG chain can influence the accessibility of the reactive group to the target functional groups on the biomolecule, especially for longer PEG chains.

Table 1: Comparison of Physicochemical Properties and General Performance of Benzyl-PEG-Acid Derivatives

DerivativeMolecular Weight ( g/mol )PEG Chain Length (n)Expected Impact on ReactivityExpected Impact on StabilityExpected Biocompatibility
Benzyl-PEG4-acid312.354Minimal steric hindrance, potentially faster initial reaction rates.Amide bond is stable. Benzyl group offers high stability.Generally high. Lower molecular weight PEGs are readily cleared.
Benzyl-PEG8-acid492.568Moderate steric hindrance may slightly decrease reaction rates compared to shorter PEGs.Amide bond is stable. Benzyl group offers high stability.Generally high. Increased hydrodynamic volume compared to PEG4.
Benzyl-PEG12-acid672.7712Increased steric hindrance may lead to slower reaction kinetics.Amide bond is stable. Benzyl group offers high stability.Generally high. Further increase in hydrodynamic volume.

Note: The data in this table is based on established principles of PEGylation and may vary depending on the specific reaction conditions and the biomolecule being conjugated.

Stability of the Benzyl Protecting Group and the Resulting Conjugate

The benzyl group serves as a robust protecting group for the terminal hydroxyl of the PEG chain during synthesis and can be removed under specific conditions, such as catalytic hydrogenation, if a free hydroxyl group is desired post-conjugation.[1] The benzyl ether linkage is known for its high stability across a wide range of pH conditions and against many oxidizing and reducing agents.[1] This ensures the integrity of the PEG linker during multi-step syntheses.[1]

Once conjugated to a biomolecule via an amide bond, the linkage is generally stable under physiological conditions. The length of the PEG chain does not directly influence the chemical stability of the amide bond itself.

Table 2: Illustrative Stability of Benzyl-Protected PEG Linkers in Harsh Chemical Environments

Protecting GroupTreatment (24h, RT)% Intact Linker
Benzyl Ether 1 M HCl >98%
Benzyl Ether 1 M NaOH >98%
tert-Butyl Ether1 M HCl<5%
Fmoc1 M NaOH<10%

This data, based on a forced degradation study, highlights the superior stability of the benzyl ether linkage compared to other common protecting groups.[1]

Biocompatibility and Cytotoxicity

PEG derivatives are widely regarded as biocompatible and are used in numerous FDA-approved drugs.[2] However, the molecular weight of the PEG can influence its interaction with biological systems. Studies have shown that the cytotoxicity of PEGs can be molecular weight-dependent, with some lower molecular weight PEGs exhibiting detectable cytotoxicity at high concentrations.[3]

The impact of PEG chain length on the biocompatibility of PEGylated nanoparticles has been investigated. Generally, PEGylation reduces unspecific interactions with biological components and can inhibit macrophage phagocytosis.[4][5] Longer PEG chains can lead to a greater reduction in protein adsorption on nanoparticles.[6] However, excessive PEGylation can also inhibit cellular uptake, which may be undesirable for certain applications.[6]

Table 3: Comparative Cytotoxicity of PEG Derivatives on Caco-2 Cells

PEG DerivativeConcentration (w/v%)Cell Viability (%) (MTT Assay)
PEG 40030%~40%
PEG 100030%~60%
PEG 400030%~70%

Data from a study investigating the cellular effects of various PEG derivatives. It is important to note that these are high concentrations and that Benzyl-PEG-acid derivatives are expected to have high biocompatibility under typical experimental conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with Benzyl-PEG-Acid

This protocol outlines a general method for the conjugation of a Benzyl-PEG-acid derivative to a model protein, such as Bovine Serum Albumin (BSA), which has accessible lysine residues.

Materials:

  • Benzyl-PEG-acid derivative (e.g., Benzyl-PEG4-acid)

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or centrifugal filter units for purification

Procedure:

  • Protein Preparation: Dissolve BSA in MES buffer (e.g., 0.1 M, pH 6.0) to a final concentration of 5-10 mg/mL.

  • Activation of Benzyl-PEG-Acid: In a separate tube, dissolve the Benzyl-PEG-acid derivative, EDC, and NHS in MES buffer. A typical molar ratio is 1:2:5 (PEG-acid:EDC:NHS). The concentration of the PEG-acid will depend on the desired molar excess over the protein.

  • Conjugation Reaction: Add the activated Benzyl-PEG-acid solution to the BSA solution. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted activated PEG.

  • Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal filter units.

  • Characterization: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and by HPLC to assess purity and degree of PEGylation.

Protocol 2: Comparative Analysis of Conjugation Kinetics by HPLC

This protocol can be used to compare the reaction rates of different Benzyl-PEG-acid derivatives.

Procedure:

  • Set up parallel conjugation reactions as described in Protocol 1, using different Benzyl-PEG-acid derivatives (e.g., Benzyl-PEG4-acid and Benzyl-PEG8-acid) at the same molar excess.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and immediately quench it.

  • Analyze the quenched samples by size-exclusion chromatography (SEC-HPLC).

  • Monitor the decrease in the peak area of the unconjugated protein and the increase in the peak area(s) of the PEGylated protein over time.

  • Plot the percentage of conjugated protein versus time for each Benzyl-PEG-acid derivative to compare their reaction kinetics.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to compare the biocompatibility of different Benzyl-PEG-acid derivatives.

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Benzyl-PEG-acid derivatives of different PEG lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the Benzyl-PEG-acid derivatives in cell culture medium. Remove the old medium from the cells and add the different concentrations of the PEG derivatives. Include a vehicle control (medium only).

  • Incubation: Incubate the cells with the compounds for 24 or 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot cell viability against the concentration of the Benzyl-PEG-acid derivative to determine the IC50 value for each compound.

Visualizing Workflows and Pathways

To better understand the experimental processes and the context in which these derivatives are used, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis Protein in Buffer Protein in Buffer Mix Mix Protein in Buffer->Mix Step 1 Activate PEG-Acid Activate PEG-Acid Activate PEG-Acid->Mix Step 2 Quench Reaction Quench Reaction Mix->Quench Reaction Step 3 Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Step 4 Characterize Characterize Purify Conjugate->Characterize Step 5

Caption: Experimental workflow for protein conjugation with Benzyl-PEG-acid.

G Drug_Delivery_Vehicle PEGylated Nanoparticle (with Benzyl-PEG-acid linker) Cell_Membrane Cell Membrane Drug_Delivery_Vehicle->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target Drug_Release->Target

Caption: Cellular uptake pathway of a PEGylated drug delivery vehicle.

Conclusion

The choice of a Benzyl-PEG-acid derivative for bioconjugation is a multi-faceted decision that requires careful consideration of the desired properties of the final product. While the benzyl protecting group offers excellent stability, the length of the PEG chain plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the conjugate. Shorter PEG chains may be advantageous for minimizing steric hindrance and achieving higher cellular uptake, whereas longer PEG chains are generally more effective at prolonging circulation half-life and reducing immunogenicity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally select and optimize the use of Benzyl-PEG-acid derivatives in their specific applications, ultimately leading to the development of more effective and safer biotherapeutics.

References

Safety Operating Guide

Prudent Disposal of Benzyl-PEG7-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Benzyl-PEG7-acid is a critical aspect of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal plan based on the safety profiles of structurally analogous compounds, including other PEGylated molecules and benzyl (B1604629) derivatives. The core principle is to treat this compound as hazardous chemical waste and to handle it with stringent safety measures at all times.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or impervious clothing.

  • Respiratory Protection: A suitable respirator may be necessary if aerosols or dust are generated.[1]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to manage it as hazardous waste through a licensed and qualified waste disposal service.[1] This ensures compliance with local, state, and federal regulations and minimizes environmental impact.

  • Waste Segregation and Collection:

    • Solid Waste: Collect un-used or expired solid this compound in its original container or a clearly labeled, sealed waste bag. This should then be placed within a designated solid hazardous waste container.[2]

    • Aqueous Waste: All aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container. To prevent unforeseen chemical reactions, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's safety office.[2]

    • Contaminated Labware: Disposable items such as pipette tips and tubes that have been in contact with this compound should be discarded into a designated solid hazardous waste container.[2] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), with the rinsate collected as hazardous waste.

  • Spill Management:

    • In the event of a spill, wear your full PPE.

    • Contain the spill using an absorbent material like sand, diatomite, or universal binders.

    • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Waste Storage:

    • Keep all hazardous waste containers securely sealed when not in use.

    • Store the containers in a designated, secondary containment area while awaiting pickup by a licensed hazardous waste disposal company.

Safety and Hazard Information

The following table summarizes key safety and hazard information based on structurally related compounds. This data should be considered indicative for this compound, and it is imperative to always consult the specific SDS for the exact product in use if one becomes available.

PropertyInformationSource Analogy
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.Benzyl-PEG7-alcohol, Propargyl-PEG7-NHS ester
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.Benzyl-PEG7-alcohol, Propargyl-PEG7-NHS ester
First Aid Measures Inhalation: Move to fresh air. If breathing is difficult, administer CPR. Skin Contact: Rinse with copious amounts of water and remove contaminated clothing. Eye Contact: Flush eyes with large amounts of water for several minutes.Propargyl-PEG7-NHS ester
Materials to Avoid Strong oxidizing agents, Strong acids.General Safety Data Sheets
Hazardous Decomposition Products Oxides of carbon (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl).General Safety Data Sheets

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Unused chemical, contaminated disposables) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions, rinsates) waste_type->liquid Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Aqueous Hazardous Waste Container liquid->liquid_container storage Store Securely in Secondary Containment Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Decision tree for the safe disposal of this compound.

References

Personal protective equipment for handling Benzyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Benzyl-PEG7-acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research. This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a benzyl (B1604629) group and a carboxylic acid functional group.[1] While PEG derivatives are generally considered biocompatible and low in toxicity,[1] the presence of the carboxylic acid and benzyl moieties necessitates careful handling to mitigate potential hazards.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or a face shield.[2][3]Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2]Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Laboratory coat.A fully fastened lab coat provides a primary barrier against accidental spills. For larger quantities, an impervious apron is recommended.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood. An N95 or higher-rated respirator may be necessary for large spills or if ventilation is inadequate.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is crucial to prevent accidents and ensure consistent, safe laboratory practices.

1. Preparation:

  • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

  • Verify that an appropriate Safety Data Sheet (SDS) for a similar compound (e.g., a carboxylic acid or benzyl-containing compound) is accessible.

  • Confirm that eyewash stations and safety showers are readily accessible.

  • Don all required PPE as specified in the table above.

2. Handling:

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe in any dust or vapors.

  • Keep the container tightly sealed when not in use.

3. Post-Handling:

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • Carefully remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

1. Waste Segregation:

  • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

2. Spill Management:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area immediately. Do not attempt to clean up large spills without proper training and equipment. Contact your institution's environmental health and safety department.

3. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Unused or unwanted reagents should be disposed of in their original containers if possible, with labels intact and legible.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean & Prepare Fume Hood get_sds Review SDS of Similar Compound check_safety Check Eyewash & Safety Shower don_ppe Don Appropriate PPE transfer Carefully Transfer Compound don_ppe->transfer avoid_contact Avoid Contact & Inhalation seal Keep Container Sealed decontaminate Decontaminate Work Area seal->decontaminate dispose_ppe Dispose of Contaminated PPE wash_hands Wash Hands Thoroughly segregate Segregate as Hazardous Waste wash_hands->segregate spill Manage Spills Appropriately dispose_final Final Disposal per Regulations

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.